2-(3,4-Difluorophenyl)-1-(2-fluorophenyl)ethanone
Description
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Properties
IUPAC Name |
2-(3,4-difluorophenyl)-1-(2-fluorophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F3O/c15-11-4-2-1-3-10(11)14(18)8-9-5-6-12(16)13(17)7-9/h1-7H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GETHIDIBVZFSHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)CC2=CC(=C(C=C2)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 2-(3,4-Difluorophenyl)-1-(2-fluorophenyl)ethanone
CAS Number: 1519952-50-1
This technical guide provides a comprehensive overview of 2-(3,4-Difluorophenyl)-1-(2-fluorophenyl)ethanone, a fluorinated aromatic ketone of significant interest to researchers, scientists, and professionals in drug development. This document delves into the compound's physicochemical properties, outlines a proposed synthetic pathway, details robust analytical characterization methodologies, and explores its potential applications within medicinal chemistry, all grounded in established scientific principles.
Introduction: The Significance of Fluorinated Ketones in Drug Discovery
Fluorine's unique properties—high electronegativity, small atomic size, and the ability to form strong carbon-fluorine bonds—have made it a cornerstone in modern medicinal chemistry.[1][2][3][4] The strategic incorporation of fluorine into drug candidates can profoundly influence their metabolic stability, binding affinity, lipophilicity, and bioavailability.[1][2][3][4] Diaryl ethanones, featuring a two-carbon bridge between two aromatic rings, represent a versatile scaffold for constructing complex molecular architectures. When combined with fluorine substitution, these compounds become valuable intermediates for synthesizing novel therapeutic agents.[5]
This compound, with its distinct trifluoro-substitution pattern on the phenyl rings, embodies a key building block for accessing novel chemical space in drug discovery programs. This guide serves as a technical resource for researchers looking to synthesize, characterize, and utilize this compound in their work.
Physicochemical and Safety Data
A thorough understanding of a compound's physical and chemical properties is paramount for its safe handling, storage, and application in experimental work.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1519952-50-1 | |
| Molecular Formula | C₁₄H₉F₃O | |
| Molecular Weight | 250.22 g/mol | |
| Physical Form | White to Yellow Solid | |
| Storage Temperature | 2-8 °C | |
| Purity (Typical) | ≥95% | |
| InChI Key | GETHIDIBVZFSHH-UHFFFAOYSA-N |
Safety and Handling:
This compound is classified with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H320 (Causes eye irritation), and H335 (May cause respiratory irritation). Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.
Synthesis Pathway: A Proposed Friedel-Crafts Acylation Approach
The proposed synthesis involves the reaction of 2-fluorobenzoyl chloride with 1,2-difluorobenzene in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).
Diagram 1: Proposed Synthesis of this compound via Friedel-Crafts Acylation
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol (Proposed):
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 eq.) and an inert solvent such as dichloromethane (DCM).
-
Addition of Reactants: Cool the suspension to 0 °C in an ice bath. Slowly add 2-fluorobenzoyl chloride (1.0 eq.) to the stirred suspension. Following this, add 1,2-difluorobenzene (1.1 eq.) dropwise, maintaining the temperature at 0 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
-
Washing: Wash the combined organic layers sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The use of a flame-dried flask and a nitrogen atmosphere is crucial as Lewis acids like AlCl₃ are highly moisture-sensitive.
-
Lewis Acid Catalyst: Aluminum chloride is a strong Lewis acid that activates the acyl chloride, facilitating the electrophilic attack on the electron-rich difluorobenzene ring.
-
Inert Solvent: Dichloromethane is a common solvent for Friedel-Crafts reactions as it is inert under the reaction conditions and effectively dissolves the reactants.
-
Controlled Addition at Low Temperature: The dropwise addition of reactants at 0 °C helps to control the exothermic nature of the reaction and minimize the formation of byproducts.
-
Aqueous Work-up with Acid: The acidic work-up is necessary to hydrolyze the aluminum-ketone complex formed during the reaction, liberating the desired product.
-
Column Chromatography: This purification technique is essential to separate the desired product from any unreacted starting materials and isomeric byproducts that may have formed.
Analytical Characterization Workflow
A comprehensive analytical workflow is essential to confirm the identity, purity, and structure of the synthesized this compound.
Diagram 2: Analytical Workflow for Characterization
Caption: A comprehensive analytical workflow for the characterization of the target compound.
Detailed Methodologies:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Will provide information on the number and environment of protons in the molecule. Expected signals would include multiplets in the aromatic region for the phenyl protons and a singlet for the methylene protons.
-
¹³C NMR: Will show the number of unique carbon atoms. The carbonyl carbon will have a characteristic downfield shift.
-
¹⁹F NMR: Crucial for confirming the presence and positions of the fluorine atoms. The spectrum will show distinct signals for the fluorine atoms on each of the phenyl rings, with characteristic coupling patterns. While specific spectral data for this compound is not publicly available, data for analogous fluorinated acetophenones can be used as a reference.[6][7]
-
-
Mass Spectrometry (MS):
-
Technique: Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used.
-
Expected Outcome: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound (250.22 g/mol ), confirming its elemental composition. Fragmentation patterns can provide further structural information. Data for similar compounds like 1-(2,4-difluorophenyl)ethanone is available in public databases.[8][9]
-
-
High-Performance Liquid Chromatography (HPLC):
-
Purpose: To determine the purity of the synthesized compound.
-
Typical Conditions: A reverse-phase C18 column with a mobile phase consisting of a gradient of acetonitrile and water is a good starting point.[10][11][12] Detection can be achieved using a UV detector at a wavelength where the aromatic rings show strong absorbance (e.g., ~254 nm).
-
Table 2: Summary of Analytical Techniques and Expected Outcomes
| Technique | Purpose | Expected Key Information |
| ¹H NMR | Structural Elucidation | Aromatic proton signals (multiplets), Methylene protons (singlet) |
| ¹³C NMR | Structural Elucidation | Carbonyl carbon signal, Aromatic carbon signals |
| ¹⁹F NMR | Structural Confirmation | Distinct signals for each fluorine environment |
| Mass Spectrometry | Molecular Weight Determination | Molecular ion peak at m/z ≈ 250.22 |
| HPLC/GC | Purity Assessment | A single major peak indicating high purity |
Potential Applications in Drug Development
Diaryl ethanone scaffolds are present in a variety of biologically active molecules. The introduction of fluorine atoms, as seen in this compound, can significantly enhance the pharmacological properties of these molecules.
Key Areas of Interest:
-
Enzyme Inhibition: The electron-withdrawing nature of the fluorine atoms can influence the electronic properties of the ketone, potentially making it a more effective inhibitor of certain enzymes. The difluorophenyl and fluorophenyl moieties can also engage in specific interactions with the active sites of target proteins.
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to metabolic cleavage by cytochrome P450 enzymes.[10] This can lead to an increased half-life and improved bioavailability of drug candidates derived from this intermediate.
-
Modulation of Physicochemical Properties: The fluorine atoms can modulate the lipophilicity (logP) of the molecule, which is a critical parameter for membrane permeability and overall pharmacokinetic behavior.[1]
While specific biological activity for this compound has not been reported, its structural motifs are found in compounds with a wide range of therapeutic applications, including anti-inflammatory, anti-cancer, and anti-viral agents. This makes it a highly valuable starting material for the synthesis of novel drug candidates.
Conclusion
This compound is a strategically designed fluorinated intermediate with significant potential in the field of drug discovery and development. This technical guide has provided a comprehensive overview of its properties, a plausible and detailed synthetic protocol, a robust analytical workflow for its characterization, and an exploration of its potential applications. By leveraging the unique properties of fluorine, researchers can utilize this versatile building block to synthesize novel and improved therapeutic agents.
References
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- SpectraBase. (n.d.). 1-(3,4-difluorophenyl)-2,2,2-trifluoroethanone.
- Supporting Information for "Water-controlled selective preparation of α-mono or α,α'-dihalo ketones via catalytic cascade reaction of unactivated alkynes with 1,3-dihalo-5,5-dimethylhydantoin". (n.d.).
- EPO Patent. (n.d.). PROCESS FOR THE PREPARATION OF 1-(3,5-DICHLORO-4-FLUORO-PHENYL)
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- PubMed. (2015). Applications of Fluorine in Medicinal Chemistry.
- ChemicalBook. (n.d.). 2,4'-Difluorobenzophenone(342-25-6) 1H NMR spectrum.
- ChemicalBook. (n.d.). 2',4'-Difluoroacetophenone(364-83-0) 1H NMR spectrum.
- NIST WebBook. (n.d.). Ethanone, 1-(2,4-difluorophenyl)-.
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An In-Depth Technical Guide to 2-(3,4-Difluorophenyl)-1-(2-fluorophenyl)ethanone: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(3,4-Difluorophenyl)-1-(2-fluorophenyl)ethanone is a trifluorinated diarylethanone derivative of significant interest in medicinal chemistry and drug discovery. The strategic incorporation of fluorine atoms into organic molecules can profoundly influence their physicochemical and biological properties, including metabolic stability, binding affinity, and lipophilicity. This guide provides a comprehensive overview of the synthesis, analytical characterization, and potential applications of this compound, offering valuable insights for researchers engaged in the development of novel therapeutics.
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₄H₉F₃O | |
| Molecular Weight | 250.22 g/mol | |
| CAS Number | 1519952-50-1 | |
| Appearance | White to yellow solid | |
| Purity | ≥95% | |
| Storage Temperature | 2-8 °C |
Synthesis Methodologies
The synthesis of this compound can be approached through several established synthetic routes for diaryl ketones. The two most prominent methods are Friedel-Crafts acylation and Suzuki-Miyaura cross-coupling.
Friedel-Crafts Acylation
This classical method involves the electrophilic acylation of an aromatic ring. For the synthesis of the target molecule, 1,2-difluorobenzene can be acylated with 2-fluorobenzoyl chloride in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃).[1][2]
Reaction Mechanism: The Lewis acid activates the acyl chloride, generating a highly electrophilic acylium ion. This ion is then attacked by the electron-rich aromatic ring of 1,2-difluorobenzene. A subsequent deprotonation restores the aromaticity of the ring, yielding the desired ketone.[2][3] Due to the electron-withdrawing nature of the fluorine atoms, 1,2-difluorobenzene is deactivated towards electrophilic substitution, which may necessitate harsher reaction conditions.
Figure 1: Friedel-Crafts Acylation Workflow.
Experimental Protocol (Adapted from similar procedures):
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.1 equivalents) and a dry, inert solvent such as dichloromethane (DCM). Cool the suspension to 0 °C in an ice bath.
-
Addition of Reactants: Slowly add a solution of 2-fluorobenzoyl chloride (1.0 equivalent) in dry DCM to the stirred suspension. After the addition is complete, add 1,2-difluorobenzene (1.2 equivalents) dropwise via the dropping funnel, maintaining the temperature at 0 °C.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, carefully pour the reaction mixture into a flask containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Extraction: Separate the organic layer and extract the aqueous layer with DCM. Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, and then dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.
Suzuki-Miyaura Cross-Coupling
This palladium-catalyzed cross-coupling reaction offers a versatile alternative for forming the carbon-carbon bond between the two aryl rings.[4] This approach would involve the coupling of a suitable arylboronic acid with an aryl halide.
Reaction Mechanism: The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with the arylboronic acid (activated by a base), and finally, reductive elimination to yield the diaryl ketone and regenerate the Pd(0) catalyst.
Figure 2: Suzuki-Miyaura Cross-Coupling Workflow.
Experimental Protocol (Conceptual):
-
Reactant Preparation: Synthesize 2-bromo-1-(2-fluorophenyl)ethanone as a precursor.
-
Reaction Setup: In a reaction vessel, combine 2-bromo-1-(2-fluorophenyl)ethanone (1.0 equivalent), (3,4-difluorophenyl)boronic acid (1.2 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃, 2.0 equivalents) in a suitable solvent system (e.g., toluene/ethanol/water).
-
Reaction Execution: Degas the mixture and heat it under a nitrogen atmosphere at reflux for several hours, monitoring the reaction by TLC or GC-MS.
-
Workup and Purification: After cooling, perform an aqueous workup, extract the product with an organic solvent, and purify by column chromatography as described for the Friedel-Crafts method.
Analytical Characterization
Thorough analytical characterization is essential to confirm the identity and purity of the synthesized this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show complex multiplets in the aromatic region (typically δ 6.8-8.0 ppm) due to the various proton-fluorine and proton-proton couplings. The methylene protons (CH₂) adjacent to the carbonyl group would likely appear as a singlet or a multiplet depending on the coupling with the fluorine atoms.
-
¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon (around δ 190-200 ppm), the methylene carbon, and the aromatic carbons. The carbon signals will exhibit splitting due to C-F coupling, providing valuable structural information.
-
¹⁹F NMR: The fluorine NMR spectrum will show distinct signals for each of the three fluorine atoms, with coupling between them and with the protons, which is crucial for confirming the substitution pattern.
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) is a powerful tool for determining the molecular weight and fragmentation pattern.
-
Molecular Ion Peak (M⁺): A prominent peak at m/z 250, corresponding to the molecular weight of the compound, is expected.
-
Fragmentation Pattern: Characteristic fragmentation would involve the cleavage of the C-C bond between the carbonyl group and the methylene group, leading to acylium ions. The presence of fluorine atoms will influence the fragmentation, and the isotopic pattern can help confirm the elemental composition of the fragments.[4]
Expected Fragmentation:
-
Loss of the 3,4-difluorophenylmethyl radical to give the 2-fluorobenzoyl cation.
-
Loss of the 2-fluorobenzoyl radical to give the 3,4-difluorophenylmethyl cation.
-
Further fragmentation of these primary ions.
Figure 3: Predicted Mass Spectrometry Fragmentation Pathway.
Chromatographic Methods
-
Thin-Layer Chromatography (TLC): Used for monitoring the progress of the synthesis and for preliminary purity assessment.
-
High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of the purity of the final compound.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Can be used to analyze the purity and confirm the identity of the compound, especially for monitoring reaction progress.
Applications in Drug Discovery and Development
Fluorinated organic molecules are of paramount importance in modern drug discovery.[5][6][7] The introduction of fluorine can lead to:
-
Enhanced Metabolic Stability: The strong C-F bond can block sites of metabolic oxidation, increasing the half-life of a drug.
-
Increased Binding Affinity: The high electronegativity of fluorine can lead to favorable interactions with biological targets.
-
Improved Pharmacokinetic Properties: Fluorine substitution can modulate lipophilicity, affecting absorption, distribution, metabolism, and excretion (ADME) properties.
While specific applications of this compound are not extensively documented in publicly available literature, its structural motif is present in various biologically active compounds. Diaryl ketones are known intermediates in the synthesis of a wide range of pharmaceuticals. The presence of three fluorine atoms in this molecule makes it a valuable scaffold for the development of novel therapeutic agents, potentially in areas such as:
-
Enzyme Inhibition: The ketone functionality can act as a handle for designing inhibitors of various enzymes. Fluorinated ketones, in particular, have been investigated as inhibitors of proteases.[8]
-
Receptor Modulation: The diaryl structure can mimic endogenous ligands and modulate the activity of various receptors.
-
Anticancer and Antimicrobial Agents: Many fluorinated compounds exhibit potent anticancer and antimicrobial activities.[6]
Conclusion
This compound is a fluorinated diaryl ketone with significant potential as a building block in medicinal chemistry. Its synthesis can be achieved through established methods like Friedel-Crafts acylation and Suzuki-Miyaura coupling. A thorough analytical characterization using NMR, mass spectrometry, and chromatography is crucial to ensure its identity and purity. The unique properties conferred by the fluorine atoms make this compound an attractive scaffold for the design and development of new therapeutic agents with improved pharmacological profiles. Further research into the biological activities of this compound and its derivatives is warranted to fully explore its potential in drug discovery.
References
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-
Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]
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Khan Academy. (n.d.). Friedel-Crafts acylation. Retrieved from [Link]
- National University of Singapore. (2025, February 21).
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- PubMed Central. (n.d.). Synthesis and biological evaluation of fluorinated deoxynucleotide analogs based on bis-(difluoromethylene)triphosphoric acid.
- PubMed Central. (n.d.).
- Master Organic Chemistry. (2018, May 17). EAS Reactions (3)
- ACS Publications. (2021, March 1). Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings. The Journal of Organic Chemistry.
- Chemistry LibreTexts. (2023, January 22).
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Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Unsymmetrical Diaryl Ketones from Arenes. Retrieved from [Link]
- PubMed Central. (2021, May 29).
- TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
- ResearchGate. (2017, August 10).
- ResearchGate. (n.d.).
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A Comprehensive Technical Guide to 2-(3,4-Difluorophenyl)-1-(2-fluorophenyl)ethanone: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of 2-(3,4-Difluorophenyl)-1-(2-fluorophenyl)ethanone, a fluorinated diarylethanone of significant interest in medicinal chemistry and drug discovery. The strategic incorporation of multiple fluorine atoms can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, making this compound a valuable scaffold for developing novel therapeutic agents.[1][2][3] This guide details a robust synthetic pathway, outlines comprehensive characterization methodologies, and discusses the potential applications of this compound in modern drug development.
Introduction: The Significance of Fluorine in Medicinal Chemistry
The introduction of fluorine into organic molecules is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and membrane permeability.[1][2][3] The carbon-fluorine bond is exceptionally strong, which can block metabolic pathways at specific sites, thereby increasing the half-life of a drug. Furthermore, the high electronegativity of fluorine can alter the electronic properties of a molecule, influencing its interactions with biological targets. Diaryl ketones, in particular, are versatile intermediates in the synthesis of a wide range of heterocyclic compounds with demonstrated biological activities. The subject of this guide, this compound, combines these features, making it a promising building block for the synthesis of novel pharmaceuticals.
Synthesis of this compound
The synthesis of the title compound can be efficiently achieved through a Friedel-Crafts acylation reaction. This classic yet powerful method for forming carbon-carbon bonds on aromatic rings is well-suited for the preparation of aryl ketones. The proposed synthetic route involves two main stages: the preparation of the acylating agent, 3,4-difluorophenylacetyl chloride, and its subsequent reaction with 2-fluorobenzene in the presence of a Lewis acid catalyst.
Preparation of the Precursor: 3,4-Difluorophenylacetyl Chloride
The necessary acylating agent, 3,4-difluorophenylacetyl chloride, is prepared from commercially available 3,4-difluorophenylacetic acid. The conversion of a carboxylic acid to its corresponding acyl chloride is a fundamental transformation in organic synthesis, with several reliable reagents available for this purpose. Thionyl chloride (SOCl₂) is a common and effective choice due to the gaseous nature of its byproducts (SO₂ and HCl), which simplifies purification.[4][5][6][7]
Experimental Protocol: Synthesis of 3,4-Difluorophenylacetyl Chloride
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3,4-difluorophenylacetic acid.
-
Reagent Addition: Under an inert atmosphere (e.g., nitrogen or argon), add an excess of thionyl chloride (SOCl₂) to the flask. A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.[8]
-
Reaction Conditions: The reaction mixture is typically heated to reflux and stirred for several hours. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂).
-
Work-up and Purification: After the reaction is complete, the excess thionyl chloride is removed by distillation under reduced pressure. The resulting crude 3,4-difluorophenylacetyl chloride is often used in the next step without further purification.
Friedel-Crafts Acylation: Synthesis of the Final Product
The core of the synthesis is the Friedel-Crafts acylation of 2-fluorobenzene with the prepared 3,4-difluorophenylacetyl chloride. Aluminum chloride (AlCl₃) is a commonly used Lewis acid catalyst for this transformation, as it effectively activates the acyl chloride to form a highly electrophilic acylium ion.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: A dried, three-necked round-bottom flask is equipped with a dropping funnel, a reflux condenser, and a magnetic stirrer, and is placed under an inert atmosphere. Anhydrous aluminum chloride (AlCl₃) is suspended in a suitable anhydrous solvent, such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Formation of the Acylium Ion: A solution of 3,4-difluorophenylacetyl chloride in the same anhydrous solvent is added dropwise to the stirred suspension of AlCl₃ at a low temperature (typically 0 °C) to control the exothermic reaction.
-
Electrophilic Aromatic Substitution: 2-Fluorobenzene is then added dropwise to the reaction mixture. The mixture is allowed to warm to room temperature and stirred until the reaction is complete (monitoring by TLC or GC-MS is recommended).
-
Quenching and Work-up: The reaction is carefully quenched by pouring it onto crushed ice and dilute hydrochloric acid to decompose the aluminum chloride complex.
-
Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with the organic solvent. The combined organic layers are washed with a saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization to yield pure this compound.
Figure 1: Proposed synthetic workflow for this compound.
Physicochemical and Spectroscopic Characterization
The successful synthesis of this compound must be confirmed through rigorous analytical characterization. The following table summarizes the key physicochemical properties of the compound.
| Property | Value | Source |
| IUPAC Name | This compound | - |
| CAS Number | 1519952-50-1 | |
| Molecular Formula | C₁₄H₉F₃O | |
| Molecular Weight | 250.22 g/mol | |
| Physical Form | White to Yellow Solid |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR would provide definitive structural information.
-
¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (typically δ 7.0-8.0 ppm) corresponding to the protons on the two phenyl rings. The methylene protons (CH₂) adjacent to the carbonyl group would appear as a singlet further downfield, likely in the δ 4.0-4.5 ppm region. The integration of these signals would correspond to the number of protons in each environment.
-
¹³C NMR: The carbon NMR spectrum will show a characteristic signal for the carbonyl carbon at a low field (δ > 190 ppm). The aromatic carbons will appear in the δ 110-165 ppm region, with those directly bonded to fluorine exhibiting splitting due to C-F coupling. The methylene carbon will resonate at a higher field.
-
¹⁹F NMR: The fluorine NMR spectrum will provide distinct signals for the fluorine atoms on each of the phenyl rings, confirming their positions.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For this compound, the molecular ion peak (M⁺) would be observed at m/z 250.22. Characteristic fragmentation patterns would likely involve cleavage at the C-C bond alpha to the carbonyl group, leading to the formation of acylium ions corresponding to the fluorinated phenyl moieties.
Potential Applications in Drug Discovery
Fluorinated diarylethanone scaffolds are valuable in the synthesis of a variety of heterocyclic compounds with potential therapeutic applications. The presence of fluorine can enhance metabolic stability and bioavailability.[9] For instance, related fluorinated ketones have been utilized as precursors for the synthesis of inhibitors of viral enzymes and compounds with anticancer and antibacterial properties. The title compound serves as a versatile building block for creating diverse chemical libraries for high-throughput screening in the quest for new drug candidates.
Figure 2: Potential synthetic derivatizations and therapeutic applications.
Safety and Handling
As with all laboratory chemicals, this compound should be handled with appropriate safety precautions. It is advisable to consult the Safety Data Sheet (SDS) for detailed information on hazards, handling, and storage.[3] The compound is listed with hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H320 (Causes eye irritation), and H335 (May cause respiratory irritation). Therefore, handling should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Conclusion
This compound represents a strategically important building block in the field of medicinal chemistry. Its synthesis, achievable through established methods like the Friedel-Crafts acylation, provides access to a scaffold with desirable physicochemical properties conferred by its fluorine substituents. This technical guide has outlined a plausible and detailed synthetic route, methods for its comprehensive characterization, and highlighted its potential in the development of novel therapeutic agents. Further research into the derivatization of this compound is warranted to fully explore its potential in drug discovery.
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2-(3,4-Difluorophenyl)-1-(2-fluorophenyl)ethanone synthesis pathway
An In-depth Technical Guide to the Synthesis of 2-(3,4-Difluorophenyl)-1-(2-fluorophenyl)ethanone
Introduction
This compound is a trifluorinated diaryl ethanone presenting a structure of significant interest to researchers in medicinal chemistry and materials science. The incorporation of multiple fluorine atoms can profoundly influence a molecule's pharmacokinetic and physicochemical properties, including metabolic stability, lipophilicity, and binding affinity to biological targets. This guide provides a comprehensive overview of viable synthetic pathways for this target compound, offering insights into the strategic considerations and practical methodologies required for its successful preparation.
The core challenge in synthesizing this molecule lies in the precise construction of the carbon-carbon bond between the carbonyl group and the α-carbon, connecting the two distinct fluorinated phenyl rings. This document explores three primary retrosynthetic approaches: Friedel-Crafts acylation, nucleophilic addition via a Grignard reagent, and modern palladium-catalyzed cross-coupling.
Retrosynthetic Analysis and Strategic Overview
The logical disconnection for this compound is the Cα-C(O) bond. This leads to three principal synthetic strategies, each with distinct advantages and challenges.
Caption: High-level overview of the three primary synthetic strategies.
Pathway 1: Friedel-Crafts Acylation
The Friedel-Crafts acylation is a foundational method for synthesizing aryl ketones by reacting an aromatic ring with an acyl halide or anhydride in the presence of a strong Lewis acid catalyst.[1][2]
Mechanism and Rationale: This pathway involves the electrophilic aromatic substitution of 1,2-difluorobenzene with 2-(3,4-difluorophenyl)acetyl chloride. The Lewis acid, typically aluminum chloride (AlCl₃), activates the acyl chloride to generate a highly electrophilic acylium ion, which is then attacked by the electron-rich 1,2-difluorobenzene ring.[1]
Workflow:
Caption: Workflow for the Friedel-Crafts Acylation pathway.
Experimental Protocol (Illustrative)
-
Preparation of 2-(3,4-Difluorophenyl)acetyl chloride:
-
To a solution of 2-(3,4-difluorophenyl)acetic acid (1.0 eq) in an anhydrous solvent like dichloromethane (DCM), add oxalyl chloride (1.5 eq) and a catalytic amount of dimethylformamide (DMF).
-
Stir the mixture at room temperature for 2-4 hours until gas evolution ceases.
-
Remove the solvent and excess reagent under reduced pressure to yield the crude acyl chloride, which is typically used immediately in the next step.
-
-
Friedel-Crafts Acylation:
-
Suspend aluminum chloride (AlCl₃, 1.2 eq) in anhydrous DCM under an inert atmosphere (N₂ or Ar) and cool to 0 °C.[3][4]
-
Add 1,2-difluorobenzene (1.1 eq) to the suspension.
-
Slowly add a solution of the previously prepared 2-(3,4-difluorophenyl)acetyl chloride (1.0 eq) in DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Carefully quench the reaction by pouring it into a mixture of ice and concentrated HCl.
-
Separate the organic layer, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
-
Pathway 2: Grignard Reagent Nucleophilic Attack
The Grignard reaction is a powerful tool for carbon-carbon bond formation, involving the reaction of an organomagnesium halide (Grignard reagent) with an electrophile.[5][6] This pathway offers high convergence but requires stringent anhydrous conditions.
Mechanism and Rationale: This approach utilizes a 3,4-difluorobenzylmagnesium halide as a nucleophile to attack an electrophilic 2-fluorophenyl carbonyl derivative. A highly effective strategy to synthesize ketones and avoid over-addition (which would lead to a tertiary alcohol) is to use a nitrile as the electrophile. The Grignard reagent adds to the nitrile to form an intermediate imine salt, which is subsequently hydrolyzed to the desired ketone.[7]
Workflow:
Caption: Workflow for the Grignard Reagent pathway.
Detailed Experimental Protocol
-
Preparation of 3,4-Difluorobenzylmagnesium Bromide:
-
In a flame-dried, three-necked flask under a nitrogen atmosphere, place magnesium turnings (1.2 eq).
-
Add a small crystal of iodine to initiate the reaction.
-
Add a solution of 3,4-difluorobenzyl bromide (1.0 eq) in anhydrous tetrahydrofuran (THF) dropwise to the magnesium turnings.[5]
-
Maintain a gentle reflux with a water bath if necessary to sustain the reaction. After the addition is complete, continue stirring for 1-2 hours until the magnesium is consumed. The resulting dark grey solution is the Grignard reagent.
-
-
Reaction and Hydrolysis:
-
Cool the freshly prepared Grignard reagent to 0 °C.
-
In a separate flask, dissolve 2-fluorobenzonitrile (0.9 eq) in anhydrous THF.
-
Add the nitrile solution dropwise to the Grignard reagent.
-
After the addition, allow the mixture to warm to room temperature and stir for 3-4 hours.
-
Quench the reaction by slowly adding it to a stirred solution of 1 M aqueous HCl cooled in an ice bath.
-
Stir the biphasic mixture vigorously for 1 hour to ensure complete hydrolysis of the imine intermediate.
-
Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with saturated NaHCO₃ solution and brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the residue via flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure ketone.
-
Pathway 3: Palladium-Catalyzed α-Arylation
Modern cross-coupling chemistry provides a powerful alternative for forming C-C bonds. The palladium-catalyzed α-arylation of ketones involves coupling an enolate with an aryl halide, offering excellent functional group tolerance.[8][9]
Mechanism and Rationale: This pathway would involve the coupling of the enolate of 1-(2-fluorophenyl)ethanone with 1-bromo-3,4-difluorobenzene. A palladium catalyst, in conjunction with a specialized phosphine ligand, facilitates the oxidative addition, transmetalation, and reductive elimination cycle to form the desired product.
Protocol Outline
-
Reactant Preparation: The starting ketone, 1-(2-fluorophenyl)ethanone, is commercially available or can be synthesized via Friedel-Crafts acylation of fluorobenzene with acetyl chloride.[10]
-
Cross-Coupling Reaction:
-
In a glovebox or under an inert atmosphere, combine 1-(2-fluorophenyl)ethanone (1.2 eq), 1-bromo-3,4-difluorobenzene (1.0 eq), a palladium source (e.g., Pd₂(dba)₃, 2 mol%), a suitable biaryl phosphine ligand (e.g., SPhos or XPhos, 4 mol%), and a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu, 1.5 eq).
-
Add anhydrous toluene or dioxane as the solvent.
-
Seal the reaction vessel and heat to 80-110 °C for 12-24 hours, monitoring by TLC or GC-MS.
-
After cooling, quench the reaction with a saturated aqueous NH₄Cl solution.
-
Extract with an organic solvent, wash, dry, and concentrate.
-
Purify by column chromatography.
-
Comparison of Synthetic Pathways
| Feature | Pathway 1: Friedel-Crafts | Pathway 2: Grignard Reagent | Pathway 3: α-Arylation |
| Reagents | Inexpensive (AlCl₃, acyl chloride) | Relatively inexpensive, requires Mg | Expensive (Pd catalyst, phosphine ligand) |
| Conditions | Harsh (strong Lewis acid) | Strict anhydrous conditions required | Mild to moderate heating, inert atmosphere |
| Selectivity | Potential for regioselectivity issues | Generally high selectivity with nitrile | High selectivity, catalyst-controlled |
| Scope | Limited by substituent effects | Broad, but sensitive to acidic protons | Excellent functional group tolerance |
| Key Challenge | Controlling regioselectivity | Maintaining absolute anhydrous conditions | Catalyst cost and optimization |
Product Characterization
The final product, this compound, should be characterized to confirm its identity and purity.
-
Appearance: White to yellow solid.
-
NMR Spectroscopy:
-
¹H NMR: Will show characteristic aromatic multiplets for the substituted phenyl rings and a singlet for the α-methylene protons (-CH₂-).
-
¹³C NMR: Will display distinct signals for the carbonyl carbon, the methylene carbon, and the aromatic carbons, with characteristic C-F coupling.
-
¹⁹F NMR: Will show three distinct signals corresponding to the three fluorine atoms, with specific coupling patterns.
-
-
Mass Spectrometry (MS): The molecular ion peak corresponding to the molecular weight (250.22 g/mol ) should be observed.
-
Purity: Assessed by HPLC or GC-MS, with a target purity of >95% for research applications.
Safety and Handling
-
Friedel-Crafts Reagents: Aluminum chloride is highly corrosive and reacts violently with water. Acyl chlorides are lachrymatory and corrosive. Handle in a fume hood with appropriate personal protective equipment (PPE).
-
Grignard Reagents: Grignard reagents are highly reactive towards water and protic solvents. Diethyl ether and THF are extremely flammable. All procedures must be conducted under a dry, inert atmosphere.[7]
-
Palladium Catalysts: Palladium compounds and phosphine ligands can be toxic and should be handled with care.
-
Fluorinated Compounds: Fluorinated organic compounds should be handled with caution, as their metabolic pathways and toxicities can be unpredictable.
References
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PubChem. (n.d.). 2,4-Difluoroacetophenone. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 1-(3,4-Dihydroxyphenyl)-2-(4-fluorophenyl)ethanone. Retrieved from [Link]
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Chemistry LibreTexts. (2023, January 22). Grignard Reagents. Retrieved from [Link]
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Ge, S., Chaładaj, W., & Hartwig, J. F. (2014). Pd-Catalyzed α-Arylation of α,α-Difluoroketones with Aryl Bromides and Chlorides. A Route to Difluoromethylarenes. Journal of the American Chemical Society, 136(11), 4149–4152. [Link]
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Organic Chemistry Portal. (n.d.). Fluoroketone and fluoroaldehyde synthesis by fluorination. Retrieved from [Link]
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MDPI. (n.d.). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. Retrieved from [Link]
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Ramachandran Research Group - Purdue University. (n.d.). Fluoroorganic Chemistry. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
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Navigating the Synthesis and Supply of a Key Fluorinated Intermediate: A Technical Guide to 2-(3,4-Difluorophenyl)-1-(2-fluorophenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Fluorinated Ketones in Medicinal Chemistry
The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry for enhancing metabolic stability, binding affinity, and bioavailability. The trifluorinated diaryl ethanone, 2-(3,4-Difluorophenyl)-1-(2-fluorophenyl)ethanone (CAS No. 1519952-50-1), represents a key building block in the synthesis of complex pharmaceutical agents. Its structural motifs are found in various pharmacologically active compounds, making it a valuable intermediate for drug discovery and development programs. This technical guide provides an in-depth analysis of its commercial availability, synthesis, quality control, and applications, offering a comprehensive resource for researchers and drug development professionals.
Commercial Availability: A Global Sourcing Landscape
Procuring high-quality starting materials is a critical first step in any drug development campaign. This compound is available from a range of global suppliers, primarily catering to the research and bulk chemical markets. The following table provides a comparative overview of representative commercial suppliers.
| Supplier | Location | Purity | Available Quantities | Price (USD/gram) |
| Sigma-Aldrich (Merck) | Global | ≥95% | Inquire | Inquire |
| AstaTech, Inc. | USA | ≥95% | Inquire | Inquire |
| Chemsigma | China | Inquire | Inquire | Inquire |
| A.J Chemicals | India | Inquire | Inquire | Inquire |
| BLDpharm | China | ≥98% (for similar compounds) | 5g, 25g (for similar compounds) | ~$4-11 (for similar compounds) |
| TCI Chemical | Global | >98.0% (GC) (for similar compounds) | 1g, 5g (for similar compounds) | ~$30-90 (for similar compounds) |
Note: Pricing and availability are subject to change. It is recommended to contact the suppliers directly for the most current information. The prices for similar compounds are provided for estimation purposes.
Synthesis of this compound: A Mechanistic Approach
The most common and industrially scalable method for the synthesis of diaryl ketones such as this compound is the Friedel-Crafts acylation. This reaction involves the electrophilic substitution of an aromatic ring with an acyl group, typically using an acyl chloride or anhydride in the presence of a Lewis acid catalyst.
Reaction Mechanism: The Role of the Acylium Ion
The synthesis proceeds through the formation of a highly reactive acylium ion intermediate. The Lewis acid, commonly aluminum chloride (AlCl₃), coordinates to the chlorine atom of 2-fluoroacetyl chloride, polarizing the C-Cl bond and facilitating its cleavage to form the acylium ion. This electrophile is then attacked by the electron-rich 1,2-difluorobenzene ring to form a sigma complex, which subsequently loses a proton to restore aromaticity and yield the final ketone product.
Caption: Generalized workflow for the Friedel-Crafts acylation synthesis.
Experimental Protocol: A Step-by-Step Guide
The following is a representative experimental protocol for the synthesis of this compound based on established Friedel-Crafts acylation procedures.
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous aluminum chloride (1.1 eq) and anhydrous dichloromethane (DCM) as the solvent.
-
Formation of the Acyl Chloride: In a separate flask, prepare 2-fluorophenylacetyl chloride by reacting 2-fluorophenylacetic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.
-
Acylation: Cool the AlCl₃/DCM suspension to 0°C in an ice bath. Slowly add a solution of 2-fluorophenylacetyl chloride (1.0 eq) in anhydrous DCM from the dropping funnel. After the addition is complete, add 1,2-difluorobenzene (1.0 eq) dropwise, maintaining the temperature at 0°C.
-
Reaction Progression: After the addition of 1,2-difluorobenzene, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker of crushed ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complex.
-
Extraction: Separate the organic layer and extract the aqueous layer with DCM. Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, and then dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.
Quality Control and Analytical Methods: Ensuring Purity and Identity
Rigorous quality control is paramount for pharmaceutical intermediates to ensure the safety and efficacy of the final drug product. The purity and identity of this compound can be ascertained using a combination of chromatographic and spectroscopic techniques.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is a powerful tool for determining the purity of the compound and for identifying any process-related impurities. A typical reverse-phase HPLC method can be employed.
| Parameter | Recommended Condition |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile and water (gradient or isocratic) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a suitable wavelength (e.g., 254 nm) |
| Column Temperature | 30°C |
Potential Impurities: Impurities can arise from starting materials, by-products of the reaction, or degradation.[1] Potential impurities in the synthesis of diaryl ketones include unreacted starting materials, regioisomers from the Friedel-Crafts reaction, and products of over-acylation.
Spectroscopic Characterization: Confirming the Molecular Structure
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are indispensable for confirming the structure of the molecule. The ¹⁹F NMR spectrum is particularly informative for fluorinated compounds, providing distinct signals for each fluorine atom in the molecule.
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to study its fragmentation pattern, which can further aid in structural elucidation.
Caption: A typical quality control workflow for a pharmaceutical intermediate.
Applications in Drug Discovery: A Versatile Synthetic Intermediate
Diaryl ketone moieties are present in a number of biologically active compounds. This compound serves as a crucial intermediate in the synthesis of novel therapeutic agents. For instance, similar fluorinated ketone structures are precursors to antifungal agents like Voriconazole, where the ketone is a handle for further chemical transformations to build the final complex molecule.[2][3] The difluorophenyl group can enhance the compound's interaction with target enzymes and improve its pharmacokinetic profile. Furthermore, this intermediate can be utilized in the synthesis of inhibitors for targets such as platelet aggregation, as seen in the development of drugs like Prasugrel.[4]
Conclusion
This compound is a valuable and versatile intermediate for the pharmaceutical industry. Understanding its commercial landscape, synthetic pathways, and the necessary quality control measures is essential for its effective utilization in drug discovery and development. This guide provides a foundational understanding for researchers and scientists to confidently source, synthesize, and analyze this key fluorinated building block, ultimately accelerating the development of new and improved medicines.
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-
Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. [Link]
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An In-Depth Technical Guide to the Safe Handling of 2-(3,4-Difluorophenyl)-1-(2-fluorophenyl)ethanone
This whitepaper provides a comprehensive safety overview for 2-(3,4-Difluorophenyl)-1-(2-fluorophenyl)ethanone (CAS No. 1519952-50-1), a fluorinated aromatic ketone utilized in research and development settings.[1][2] Designed for researchers, chemists, and drug development professionals, this guide moves beyond basic data sheets to offer a framework for risk assessment and safe laboratory practices grounded in the principles of causality and self-validation.
Compound Profile and Hazard Identification
This compound is a white to yellow solid organic compound. Its molecular structure, featuring three fluorine atoms on two phenyl rings, is significant. The presence of fluorine can alter the molecule's reactivity, metabolic stability, and toxicological profile compared to non-fluorinated analogs. While specific toxicological data for this exact compound is limited, the Globally Harmonized System (GHS) classification derived from available safety data sheets (SDS) provides a critical starting point for risk evaluation.[1]
1.1 GHS Classification and Core Hazards
The compound is classified under GHS with the following hazard statements, indicating it poses moderate acute risks upon exposure.[1]
| Hazard Class | GHS Code | Description | Primary Risk Pathway |
| Acute Toxicity, Oral | H302 | Harmful if swallowed | Ingestion |
| Skin Irritation | H315 | Causes skin irritation | Dermal Contact |
| Eye Irritation | H319 / H320 | Causes serious eye irritation | Ocular Contact |
| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation | Inhalation |
The signal word associated with this compound is "Warning," and the primary pictogram is the Exclamation Mark (GHS07), which denotes irritation, skin sensitization, acute toxicity (harmful), and respiratory tract irritation.[1][3]
Causality Insight: The irritant properties (H315, H319, H335) are common for aromatic ketones, which can interact with proteins and lipids in epithelial tissues. The "harmful if swallowed" (H302) classification, while lacking detailed mechanistic data, necessitates stringent controls to prevent accidental ingestion.[1]
Risk Assessment and Mitigation Workflow
A self-validating safety protocol begins with a dynamic risk assessment, not a static checklist. The following workflow should be adopted before any experimental work commences.
Review the GHS classifications (Table 1). Acknowledge that while no specific data on carcinogenicity, mutagenicity, or reproductive toxicity is currently available, the absence of data does not signify absence of hazard.[1][4] Treat the compound with prudence, assuming it may have uncharacterized chronic effects.
Identify all potential exposure routes for the planned experimental tasks:
-
Weighing/Transfer: Inhalation of fine dust/powder, dermal contact with spills.
-
Dissolution/Reaction: Inhalation of vapors (if heated), dermal contact from splashes.
-
Work-up/Purification: Dermal and inhalation exposure to the compound in solution or on chromatography media.
-
Waste Disposal: Dermal contact with contaminated materials.
Implement safety measures in order of effectiveness.
Caption: The Hierarchy of Controls prioritizes safety measures.
-
Engineering Controls (Primary Barrier): All handling of the solid compound and its solutions must occur within a certified chemical fume hood or a ventilated balance enclosure to mitigate inhalation risks (H335).[1][4]
-
Administrative Controls (Procedural Safety): Develop and adhere to Standard Operating Procedures (SOPs) for all tasks. Clearly demarcate areas where the compound is used. Ensure all personnel are trained on the specific hazards outlined in the SDS.[5][6]
-
Personal Protective Equipment (PPE) (Final Barrier): PPE is not a substitute for engineering controls. It is the last line of defense.
Log the completion of the risk assessment. Ensure fume hood certification is current. Document the specific PPE selected. This creates a self-validating paper trail.
Experimental Protocols: Safe Handling Procedures
3.1 Personal Protective Equipment (PPE) Protocol
-
Eye Protection: Wear chemical safety goggles providing a complete seal around the eyes, compliant with EN 166 (EU) or ANSI Z87.1 (US) standards. A face shield should be worn over goggles during procedures with a high splash risk.[4]
-
Hand Protection: Wear nitrile gloves. Given the lack of specific chemical resistance data, a double-gloving strategy is recommended for handling concentrated solutions. Change gloves immediately if contamination is suspected. Do not reuse disposable gloves.[5]
-
Body Protection: A flame-resistant laboratory coat must be worn and kept fully fastened.
-
Respiratory Protection: Not typically required if work is performed within a certified fume hood. If engineering controls fail or for emergency spill response, a respirator with an appropriate particulate/organic vapor cartridge would be necessary.
3.2 Safe Handling and Weighing Protocol
-
Preparation: Don all required PPE before entering the designated handling area. Place a weigh boat or paper on the analytical balance inside a ventilated enclosure or chemical fume hood.
-
Aliquotting: Use a dedicated spatula to carefully transfer the solid compound. Avoid creating dust. If any powder becomes airborne, cease work and allow the ventilation to clear it.
-
Closure: Tightly close the main container immediately after removing the desired amount.[1]
-
Cleanup: Wipe the spatula and any contaminated surfaces with a solvent-dampened cloth (e.g., isopropanol or ethanol), placing the waste in a designated hazardous waste container.
-
Doffing: Remove gloves using the proper technique to avoid skin contact and dispose of them in the designated waste stream. Wash hands thoroughly with soap and water after handling is complete.[1][4]
Emergency and Disposal Procedures
4.1 Exposure Response
| Exposure Route | First Aid Protocol |
| Inhalation | Immediately move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[1][7] |
| Skin Contact | Remove all contaminated clothing immediately. Wash the affected area with plenty of soap and water for at least 15-20 minutes. Seek medical attention if irritation persists.[1][4] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 20 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][7] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. If the person is conscious, have them drink water. Contact a poison control center or physician immediately.[1][4] |
4.2 Spill and Disposal Management
-
Spill Response: For small spills, evacuate non-essential personnel. Wearing appropriate PPE, cover the spill with an inert absorbent material like sand, vermiculite, or silica gel.[1] Sweep up the material without creating dust, place it into a sealed, labeled container, and dispose of it as hazardous chemical waste.[4]
-
Waste Disposal: All waste materials contaminated with this compound must be disposed of according to local, regional, and national hazardous waste regulations. Do not discharge into drains or the environment.[1][7]
Storage and Physicochemical Properties
Proper storage is critical to maintaining the compound's stability and preventing hazardous reactions.
5.1 Storage Conditions
-
Temperature: Store in a cool, dry, and well-ventilated place, with a recommended temperature range of 2-8°C.
-
Container: Keep the container tightly closed and upright.[1]
-
Incompatibilities: Store away from strong oxidizing agents.[1]
5.2 Key Physicochemical Data
| Property | Value | Relevance to Safety |
| Molecular Formula | C₁₄H₉F₃O | Identifies the compound's composition. |
| Molecular Weight | 250.22 g/mol | |
| Physical Form | White to Yellow Solid | |
| Stability | Stable under recommended storage conditions | [1] |
| Reactivity | No data on hazardous reactions under normal conditions. Incompatible with strong oxidizing agents. | [1] |
Conclusion
While this compound presents moderate acute hazards, a systematic approach grounded in the hierarchy of controls enables its safe use in a research environment. The core principles are containment through engineering controls, procedural discipline via SOPs, and diligent use of PPE. Researchers must remain vigilant, acknowledging the limitations in available toxicological data and treating the compound with the necessary respect to ensure a safe and productive scientific endeavor.
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An In-depth Technical Guide to the Analogs and Derivatives of 2-(3,4-Difluorophenyl)-1-(2-fluorophenyl)ethanone: A Keystone for Modern Drug Discovery
This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and professionals in drug development, focusing on the synthesis, potential biological significance, and structure-activity relationships (SAR) of analogs and derivatives of 2-(3,4-Difluorophenyl)-1-(2-fluorophenyl)ethanone. We will delve into the rationale behind experimental designs, providing not just protocols but a deep understanding of the underlying chemical principles that make this molecular scaffold a promising starting point for novel therapeutic agents.
Introduction: The Strategic Importance of Fluorinated Diarylketones
The diarylketone motif is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds.[1] The introduction of fluorine atoms into organic molecules can dramatically alter their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity to target proteins.[2][3] The subject of this guide, this compound, is a trifluorinated diarylketone, a class of compounds with significant potential in drug discovery. The specific placement of fluorine atoms on both phenyl rings suggests a deliberate design to modulate electronic properties and metabolic fate, making its analogs and derivatives a rich area for exploration.
While specific biological data for the parent compound is not extensively published, its structural alerts and the known activities of related fluorinated diarylketones suggest potential applications as antimicrobial or anticancer agents.[4] The presence of fluorine can enhance binding affinity to enzymes or receptors, and the ketone group can participate in key interactions within a biological target.[4][5][6] This guide will provide a theoretical and practical framework for the synthesis and evaluation of novel analogs to unlock the full therapeutic potential of this chemical class.
Synthesis of the Core Scaffold and its Derivatives
The synthesis of this compound and its analogs can be approached through several established methods for diarylketone formation. The choice of synthetic route will depend on the availability of starting materials, desired scale, and tolerance of functional groups.
Method 1: Friedel-Crafts Acylation
The most traditional and direct route to diarylketones is the Friedel-Crafts acylation.[7] This reaction involves the acylation of an aromatic ring with an acyl halide or anhydride in the presence of a Lewis acid catalyst.
Hypothetical Protocol for the Synthesis of this compound:
-
Reactant Preparation: To a solution of 1,2-difluorobenzene (1.1 eq) in a suitable anhydrous solvent (e.g., dichloromethane, carbon disulfide) at 0 °C, add a Lewis acid catalyst such as aluminum chloride (AlCl₃, 1.2 eq) portion-wise.
-
Acylation: Slowly add a solution of 2-(3,4-difluorophenyl)acetyl chloride (1.0 eq) in the same solvent to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C and then warm to room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by carefully pouring it onto crushed ice and hydrochloric acid.
-
Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: Lewis acids like AlCl₃ are highly moisture-sensitive.
-
Low Temperature: The reaction is exothermic, and maintaining a low temperature helps to control the reaction rate and minimize side products.
-
Acidic Work-up: The acidic work-up protonates the intermediate complex and helps to separate the product from the aluminum salts.
Method 2: Modern Transition-Metal-Free Radical-Based Synthesis
Recent advancements have led to more sustainable methods for diarylketone synthesis. A notable example is a radical-based approach reacting aryl halides with benzonitriles.[7] This method avoids the use of corrosive Lewis acids and toxic carbon monoxide.
Conceptual Workflow for a Radical-Based Synthesis:
Caption: Radical-based synthesis of diarylketones.
This innovative approach offers a milder and more environmentally friendly alternative to classical methods, with a broad tolerance for various functional groups.[7]
Potential Analogs and Derivatives: A Roadmap for SAR Studies
Systematic modification of the core structure of this compound is crucial for developing a comprehensive understanding of its structure-activity relationship (SAR). The following table outlines potential modifications and their rationale.
| Modification Site | Proposed Analogs/Derivatives | Rationale for Modification |
| 3,4-Difluorophenyl Ring | - Shifting fluorine positions (e.g., 2,4-difluoro, 2,5-difluoro) - Introduction of other halogens (Cl, Br) - Addition of electron-donating groups (e.g., -OCH₃, -CH₃) - Addition of electron-withdrawing groups (e.g., -CF₃, -NO₂) | - To probe the importance of fluorine positioning for target interaction. - To modulate lipophilicity and electronic properties. - To explore the impact of electronic effects on activity. |
| 2-Fluorophenyl Ring | - Shifting fluorine position (e.g., 3-fluoro, 4-fluoro) - Replacement with other substituted phenyl rings - Introduction of heterocyclic rings (e.g., pyridine, thiophene) | - To assess the steric and electronic requirements at this position. - To explore new binding interactions and improve physicochemical properties. |
| Ketone Linker | - Reduction to a secondary alcohol - Conversion to an oxime or hydrazone - Replacement with an alkene (chalcone-like structure) | - To investigate the role of the carbonyl group as a hydrogen bond acceptor. - To introduce new functional groups for potential interactions. - To explore different molecular geometries and potential mechanisms of action. |
The Role of Fluorine in Modulating Biological Activity
The trifluorinated nature of the parent compound is a key feature that likely governs its biological profile. The strategic placement of fluorine atoms can lead to:
-
Enhanced Metabolic Stability: The carbon-fluorine bond is strong and resistant to metabolic oxidation by cytochrome P450 enzymes, which can increase the half-life of a drug.[3]
-
Increased Binding Affinity: Fluorine can act as a hydrogen bond acceptor and participate in favorable electrostatic interactions with biological targets.[5][6]
-
Modulation of pKa: The electron-withdrawing nature of fluorine can influence the acidity or basicity of nearby functional groups, which can be critical for drug-receptor interactions.
-
Conformational Control: Fluorine substitution can influence the preferred conformation of the molecule, potentially pre-organizing it for optimal binding to a target.
Prospective Biological Evaluation
Based on the activities of structurally related fluorinated diarylketones and chalcones, analogs of this compound could be screened for a variety of biological activities, including:
-
Anticancer Activity: Many diaryl compounds exhibit antiproliferative effects on cancer cell lines.[8][9]
-
Antimicrobial Activity: Fluorinated compounds have shown promise as antibacterial and antifungal agents.[4]
-
Enzyme Inhibition: The electrophilic nature of the ketone, enhanced by the fluorine substituents, makes these compounds potential inhibitors of enzymes such as serine and cysteine proteases.[5][6]
Experimental Workflow for Biological Evaluation:
Caption: Workflow for biological evaluation of novel analogs.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. This guide has provided a comprehensive overview of the synthetic strategies, potential analogs, and the critical role of fluorine in dictating the biological properties of this class of compounds. Future research should focus on the synthesis of a diverse library of analogs and their systematic evaluation in a range of biological assays to elucidate the structure-activity relationships and identify lead compounds for further development. The insights gained from such studies will be invaluable in the ongoing quest for new and effective medicines.
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PMC. A Radical‐Based, Transition Metal‐Free Approach for Diaryl Ketone Synthesis. [Link]
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PubMed. Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry. [Link]
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MDPI. Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry. [Link]
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PubMed. Synthesis and structure-activity relationship study of diaryl[d,f][7]diazepines as potential anti-cancer agents. [Link]
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ResearchGate. Synthesis and evaluation of biological activity of 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones. [Link]
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RSC Publishing. Comprehensive structure–activity relationship (SAR) investigation of C-aryl glycoside derivatives for the development of SGLT1/SGLT2 dual inhibitors. [Link]
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Semantic Scholar. Comprehensive structure–activity relationship (SAR) investigation of C-aryl glycoside derivatives for the development of SGLT1/SGLT2 dual inhibitors. [Link]
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PMC. Reversed-Polarity Synthesis of Diaryl Ketones through Palladium-Catalyzed Direct Arylation of 2-Aryl-1,3-dithianes. [Link]
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ResearchGate. Some bioactive molcolues containing diaryl ketone structure. [Link]
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PubMed. Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. [Link]
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Methodological & Application
Synthesis of 2-(3,4-Difluorophenyl)-1-(2-fluorophenyl)ethanone: An Application Note and Protocol
Introduction
This document provides a comprehensive guide for the synthesis of 2-(3,4-Difluorophenyl)-1-(2-fluorophenyl)ethanone, a diaryl ketone with potential applications in medicinal chemistry and materials science. The presence of multiple fluorine atoms can significantly influence the compound's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. The synthetic strategy detailed herein is a robust two-step process designed for researchers in drug development and organic synthesis. This protocol emphasizes not only the procedural steps but also the underlying chemical principles and safety considerations, ensuring a reliable and reproducible outcome.
The synthesis commences with the α-bromination of 2'-fluoroacetophenone to yield the key intermediate, 2-bromo-1-(2-fluorophenyl)ethanone. This is followed by a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction with (3,4-difluorophenyl)boronic acid to construct the target diaryl ketone. The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, prized for its mild reaction conditions and broad functional group tolerance[1][2].
Overall Synthetic Scheme
Caption: Overall workflow for the synthesis of the target compound.
Materials and Reagents
| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Key Hazards |
| 2'-Fluoroacetophenone | 445-27-2 | 138.14 | Irritant |
| N-Bromosuccinimide (NBS) | 128-08-5 | 177.98 | Irritant, Oxidizer |
| Acetic Acid | 64-19-7 | 60.05 | Corrosive, Flammable |
| 2-Bromo-1-(2-fluorophenyl)ethanone | 655-15-2 | 217.04 | Corrosive, Lachrymator[3][4] |
| (3,4-Difluorophenyl)boronic acid | 168267-41-2 | 157.91 | Irritant[5] |
| Tetrakis(triphenylphosphine)palladium(0) | 14221-01-3 | 1155.56 | Irritant, Sensitizer |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | Irritant |
| 1,4-Dioxane (anhydrous) | 123-91-1 | 88.11 | Flammable, Carcinogen |
| Water (degassed) | 7732-18-5 | 18.02 | N/A |
| Ethyl Acetate | 141-78-6 | 88.11 | Flammable, Irritant |
| Hexanes | 110-54-3 | 86.18 | Flammable, Neurotoxin |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | N/A |
Experimental Protocols
Part 1: Synthesis of 2-Bromo-1-(2-fluorophenyl)ethanone (Intermediate)
This procedure outlines the α-bromination of 2'-fluoroacetophenone. N-Bromosuccinimide (NBS) is a convenient and safer alternative to liquid bromine for this transformation. The reaction proceeds via an acid-catalyzed enolization of the ketone followed by electrophilic attack by bromine.
Step-by-Step Protocol:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2'-fluoroacetophenone (5.0 g, 36.2 mmol) in glacial acetic acid (30 mL).
-
Reagent Addition: To this solution, add N-bromosuccinimide (NBS) (6.77 g, 38.0 mmol) portion-wise over 10 minutes to control the initial exotherm.
-
Reaction Conditions: Heat the reaction mixture to 60°C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 9:1 hexanes:ethyl acetate eluent system.
-
Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature and pour it into 200 mL of ice-cold water.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution (2 x 50 mL) to neutralize the acetic acid, followed by brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude 2-bromo-1-(2-fluorophenyl)ethanone can be purified by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent. The product is a lachrymator and should be handled with extreme care in a well-ventilated fume hood[3][4].
Part 2: Synthesis of this compound (Final Product)
This step employs a Suzuki-Miyaura cross-coupling reaction. The mechanism involves the oxidative addition of the α-bromoketone to a Pd(0) catalyst, followed by transmetalation with the boronic acid and reductive elimination to form the C-C bond and regenerate the catalyst[1][6].
Step-by-Step Protocol:
-
Reaction Setup: To a 100 mL oven-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-bromo-1-(2-fluorophenyl)ethanone (4.34 g, 20.0 mmol), (3,4-difluorophenyl)boronic acid (3.48 g, 22.0 mmol), and potassium carbonate (8.29 g, 60.0 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Under the inert atmosphere, add anhydrous 1,4-dioxane (40 mL) and degassed water (10 mL).
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.46 g, 0.4 mmol, 2 mol%).
-
Reaction Conditions: Heat the reaction mixture to 90°C and stir for 12-16 hours. Monitor the reaction by TLC.
-
Work-up: After completion, cool the reaction to room temperature and add 50 mL of water.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 40 mL).
-
Washing: Combine the organic layers and wash with brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexanes:ethyl acetate gradient to afford this compound as a solid.
Safety and Handling
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.
-
Ventilation: All steps should be performed in a well-ventilated chemical fume hood.
-
Specific Hazards:
-
2-Bromo-1-(2-fluorophenyl)ethanone: This intermediate is a lachrymator and is corrosive, causing severe skin burns and eye damage[3][4]. Avoid inhalation of dust and vapors.
-
(3,4-Difluorophenyl)boronic acid: Causes skin and serious eye irritation. May cause respiratory irritation. Avoid breathing dust[5].
-
1,4-Dioxane: A flammable liquid and potential carcinogen. Handle with care and avoid exposure.
-
Palladium Catalysts: Can be toxic and should be handled with care.
-
Troubleshooting
-
Incomplete Bromination (Step 1): If TLC indicates the presence of starting material after the recommended reaction time, an additional small portion of NBS can be added, and the reaction can be monitored for another 1-2 hours.
-
Low Yield in Suzuki Coupling (Step 2):
-
Catalyst Deactivation: Ensure all reagents and solvents are anhydrous and that the reaction is performed under a strict inert atmosphere.
-
Inefficient Transmetalation: The choice of base is crucial. If potassium carbonate is ineffective, other bases such as potassium phosphate (K₃PO₄) can be screened.
-
Protodeboronation: The boronic acid can be unstable under certain conditions. Ensure the reaction is not heated for an excessively long period.
-
References
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- ECHEMI. (2019, July 15). 2-Bromo-1-(2-fluorophenyl)
- TCI Chemicals. (2025, August 5). Safety Data Sheet: 3,4-Difluorophenylboronic Acid.
- Sigma-Aldrich. 3,4-Difluorophenylboronic acid product page.
- Wikipedia. Suzuki reaction.
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- ChemicalBook. 2'-Fluoroacetophenone synthesis.
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- ResearchGate. (2025, August 6).
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- Organic Chemistry Portal.
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- ResearchGate. (2025, August 9). Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching.
- CymitQuimica. (2024, December 19). Safety Data Sheet: 2-Bromo-1-(3-bromo-4-fluorophenyl)ethanone.
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- Journal of the American Chemical Society. Enantioselective α-Arylation of Ketones with Aryl Triflates Catalyzed by Difluorphos Complexes of Palladium and Nickel.
- ResearchGate. (2025, August 5). Novel palladium imidazole catalysts for Suzuki cross-coupling reactions.
- Amanote Research.
- Sigma-Aldrich. 2-Bromo-2′-fluoroacetophenone 97%.
- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
- YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
- Fisher Scientific. (2021, December 25). Safety Data Sheet: 3,4-Difluorophenylboronic acid.
- ChemAnalyst.
- RAIITH.
- Fisher Scientific. Safety Data Sheet: 3,4,5-Trifluorophenylboronic acid.
- NINGBO INNO PHARMCHEM CO.,LTD. The Power of Suzuki Coupling: Essential Reagents for Pharmaceutical Synthesis.
- J&K Scientific LLC. (2025, February 8). Suzuki Cross-Coupling.
- ChemBK. (2024, April 9). 2'-Bromo-4'-fluoroacetophenone.
- PubMed. (2025, June 12). Suzuki-Miyaura Cross-Couplings: Juxtaposing the Transmetalation of Arylboronic Acids and Alkylboranes.
- The Hartwig Group.
- PMC. (2024, October 24).
- YouTube. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem.
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- PMC.
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Friedel-Crafts acylation for 2-(3,4-Difluorophenyl)-1-(2-fluorophenyl)ethanone
An Application Guide to the Synthesis of 2-(3,4-Difluorophenyl)-1-(2-fluorophenyl)ethanone via Friedel-Crafts Acylation
Introduction: The Strategic Value of Fluorinated Diaryl Ketones
In the landscape of modern drug discovery and materials science, the incorporation of fluorine atoms into molecular scaffolds is a cornerstone strategy for modulating physicochemical and biological properties.[1][2][3] Fluorine's unique characteristics—high electronegativity, small steric footprint, and the ability to form strong carbon-fluorine bonds—can enhance metabolic stability, improve binding affinity to biological targets, and fine-tune lipophilicity.[1][3][4] Diaryl ketones, particularly those bearing fluorine substituents, are a class of compounds that serve as critical intermediates in the synthesis of a wide range of pharmaceuticals and fine chemicals.[5]
This document provides a comprehensive guide to the synthesis of a specific trifluorinated diaryl ketone, this compound, through the classic yet powerful Friedel-Crafts acylation reaction. This protocol is designed for researchers, medicinal chemists, and process development scientists, offering in-depth mechanistic insights, a detailed step-by-step experimental procedure, and robust troubleshooting advice to ensure successful and reproducible synthesis.
Part 1: Mechanistic Rationale and Strategic Considerations
The Friedel-Crafts acylation is a quintessential electrophilic aromatic substitution reaction that forms a new carbon-carbon bond by introducing an acyl group onto an aromatic ring.[6][7][8] The synthesis of this compound involves the reaction of fluorobenzene with 3,4-difluorophenylacetyl chloride in the presence of a strong Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃).
The Reaction Mechanism Proceeds in Four Key Stages:
-
Generation of the Acylium Ion: The Lewis acid catalyst (AlCl₃) coordinates to the chlorine atom of the 3,4-difluorophenylacetyl chloride. This polarization weakens the C-Cl bond, leading to its cleavage and the formation of a resonance-stabilized acylium ion. This highly electrophilic species is the primary reactant.[7][9]
-
Electrophilic Attack: The π-electron system of the fluorobenzene ring acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. This step forms a non-aromatic carbocation intermediate known as an arenium ion or sigma complex.[10][11]
-
Restoration of Aromaticity: A weak base, typically the AlCl₄⁻ complex formed in the first step, abstracts a proton from the carbon bearing the new acyl group. This regenerates the stable aromatic ring and releases HCl gas.[6][7]
-
Product-Catalyst Complexation: The carbonyl oxygen of the newly formed ketone product is a Lewis base and forms a stable complex with the AlCl₃ catalyst.[6][12] This complexation deactivates the product, preventing further acylation (a common issue in Friedel-Crafts alkylation).[8][9][13] However, it also means that a stoichiometric amount (or slight excess) of the catalyst is required for the reaction to proceed to completion. The desired ketone is liberated from this complex during the aqueous workup.[6]
Causality Behind Experimental Choices:
-
Substrate Reactivity: Fluorine is an ortho-, para-directing group due to its ability to donate lone-pair electrons via resonance, but it is also a deactivating group because of its strong inductive electron-withdrawing effect.[14][15] This deactivation makes the Friedel-Crafts acylation of fluorobenzene more challenging than that of benzene, often requiring carefully optimized conditions. The primary product expected is the para-acylated isomer due to reduced steric hindrance compared to the ortho position.
-
Catalyst Selection: Anhydrous aluminum chloride (AlCl₃) is the most common and effective Lewis acid for this transformation due to its high activity. Its extreme sensitivity to moisture necessitates rigorously anhydrous reaction conditions to prevent catalyst deactivation.[12][14]
-
Solvent Choice: A non-polar, inert solvent such as dichloromethane (DCM) or carbon disulfide (CS₂) is typically used.[16] These solvents effectively dissolve the reactants without coordinating strongly to the Lewis acid catalyst.
Caption: Figure 1: Mechanism of Friedel-Crafts Acylation.
Part 2: Detailed Experimental Protocol
This protocol outlines a general procedure. Researchers should perform optimization studies for their specific system.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Fluorobenzene | Anhydrous, ≥99% | Standard Supplier | Must be free of moisture. |
| 3,4-Difluorophenylacetyl Chloride | ≥98% | Standard Supplier | Handle in a fume hood. |
| Aluminum Chloride (AlCl₃) | Anhydrous, powder, ≥99% | Standard Supplier | Highly hygroscopic and corrosive. |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Standard Supplier | Use a dry, inert solvent. |
| Hydrochloric Acid (HCl) | 37% (concentrated) | Standard Supplier | For workup. |
| Deionized Water | N/A | In-house | For workup and washing. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Reagent Grade | Standard Supplier | For drying organic layer. |
| Hexane & Ethyl Acetate | HPLC Grade | Standard Supplier | For column chromatography. |
Equipment
-
Three-neck round-bottom flask (oven-dried)
-
Magnetic stirrer and stir bar
-
Dropping funnel (oven-dried)
-
Reflux condenser with a drying tube (e.g., filled with CaCl₂)
-
Inert gas line (Nitrogen or Argon)
-
Ice-water bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Step-by-Step Methodology
-
Reaction Setup:
-
Assemble the oven-dried three-neck flask with a magnetic stir bar, dropping funnel, and a condenser under a gentle flow of nitrogen. Place a drying tube at the top of the condenser.[17]
-
Maintain a positive pressure of inert gas throughout the reaction.
-
-
Reagent Charging:
-
To the reaction flask, add anhydrous aluminum chloride (1.2 equivalents).
-
Add anhydrous dichloromethane via cannula or syringe to the flask to create a suspension.
-
Cool the suspension to 0-5 °C using an ice bath with constant stirring.[17]
-
-
Addition of Acyl Chloride:
-
Dissolve 3,4-difluorophenylacetyl chloride (1.0 equivalent) in a small amount of anhydrous DCM and add it to the dropping funnel.
-
Add the acyl chloride solution dropwise to the cold AlCl₃ suspension over 20-30 minutes. A colored complex may form.
-
-
Addition of Fluorobenzene:
-
Add fluorobenzene (1.1 equivalents) to the dropping funnel.
-
Add the fluorobenzene dropwise to the reaction mixture, maintaining the temperature between 0-5 °C.
-
-
Reaction:
-
Workup (Quenching):
-
Cool the reaction flask back down to 0 °C in an ice bath.
-
CAUTION: This step is highly exothermic and releases HCl gas. Perform in a well-ventilated fume hood.
-
Slowly and carefully pour the reaction mixture onto a stirred mixture of crushed ice and concentrated HCl.[19] This will hydrolyze the aluminum chloride and break the product-catalyst complex.
-
-
Extraction and Isolation:
-
Transfer the quenched mixture to a separatory funnel.
-
Separate the organic layer. Extract the aqueous layer twice with DCM.
-
Combine the organic layers and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.
-
-
Purification:
-
The crude product will likely be an oil or a solid.
-
Purify the crude material using flash column chromatography on silica gel, typically with a hexane/ethyl acetate gradient, to isolate the desired para-isomer from any ortho-isomer and other impurities.
-
Caption: Figure 2: Experimental Workflow.
Part 3: Data Analysis and Characterization
The identity and purity of the final product, this compound, must be confirmed through rigorous analytical methods.
Summary of Analytical Data
| Analysis | Purpose | Expected Results for this compound |
| TLC | Monitor reaction progress | Product spot should be less polar than starting materials. |
| ¹H NMR | Structural Elucidation | Aromatic protons (multiplets, ~6.9-8.0 ppm), Methylene protons (-CH₂-) (singlet, ~4.2 ppm). |
| ¹⁹F NMR | Confirm Fluorine Presence | Signals corresponding to the three distinct fluorine environments. |
| ¹³C NMR | Carbon Skeleton Confirmation | Carbonyl carbon (~195 ppm), aromatic carbons, methylene carbon. |
| Mass Spec (MS) | Molecular Weight Confirmation | [M+H]⁺ peak corresponding to C₁₄H₉F₃O (MW: 250.22).[20] |
| IR Spectroscopy | Functional Group ID | Strong C=O stretch (~1680-1700 cm⁻¹), C-F stretches (~1100-1300 cm⁻¹). |
Part 4: Troubleshooting and Safety Imperatives
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Inactive catalyst due to moisture.[12][14] 2. Reaction temperature too low. 3. Insufficient catalyst loading. | 1. Ensure all glassware is oven-dried and reagents/solvents are anhydrous. Use a fresh bottle of AlCl₃. 2. Allow the reaction to proceed at room temperature or with gentle heating after initial addition. 3. Use at least 1.1-1.3 stoichiometric equivalents of AlCl₃.[17] |
| Formation of Multiple Products | 1. Formation of ortho/para isomers.[18] 2. Side reactions from excessive heat. | 1. The formation of some ortho isomer is possible. Separate isomers using column chromatography. 2. Maintain careful temperature control, especially during reagent addition. |
| Dark, Tarry Reaction Mixture | 1. Reaction temperature was too high, causing decomposition or polymerization.[18] | 1. Ensure efficient cooling during the exothermic addition steps. Do not overheat during the reaction phase. |
Mandatory Safety Precautions
-
Personal Protective Equipment (PPE): Always wear safety goggles, a flame-resistant lab coat, and appropriate chemical-resistant gloves.
-
Fume Hood: All steps of this procedure must be performed in a well-ventilated chemical fume hood.[17]
-
Aluminum Chloride (AlCl₃): Corrosive and reacts violently with water, releasing heat and HCl gas. Handle with extreme care in a dry environment.[14][17]
-
Acyl Chlorides: Corrosive and lachrymatory (tear-inducing). Avoid inhalation of vapors.[14]
-
Dichloromethane (DCM): A suspected carcinogen. Minimize exposure by handling only in a fume hood.[14]
-
Quenching: The workup procedure is highly exothermic and generates large volumes of corrosive HCl gas. Add the reaction mixture to ice/acid slowly and with vigorous stirring.[17]
Conclusion
The Friedel-Crafts acylation remains a highly reliable and effective method for the synthesis of aryl ketones. The protocol detailed herein provides a robust framework for the successful synthesis of this compound. By understanding the underlying mechanism and adhering strictly to the safety and handling procedures, researchers can effectively produce this valuable fluorinated intermediate for applications in pharmaceutical discovery and beyond.
References
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Application Notes & Protocols: 2-(3,4-Difluorophenyl)-1-(2-fluorophenyl)ethanone as a Key Pharmaceutical Intermediate
Abstract
This document provides a comprehensive technical guide on the synthesis, purification, and characterization of 2-(3,4-Difluorophenyl)-1-(2-fluorophenyl)ethanone (CAS No. 1519952-50-1), a pivotal intermediate in the development of active pharmaceutical ingredients (APIs). The strategic incorporation of fluorine atoms into drug candidates can significantly enhance metabolic stability, binding affinity, and bioavailability.[1][2] This guide offers detailed, field-proven protocols grounded in established chemical principles, designed to ensure reproducibility, high purity, and safety.
Introduction: The Strategic Importance of Fluorinated Ketone Intermediates
This compound is a diaryl ketone molecule whose structure is of significant interest in medicinal chemistry. While not an active drug itself, it serves as a sophisticated building block for more complex APIs. Its structural motifs are found in precursors to various therapeutic agents, including antifungal medications and other targeted therapies.[3][4][5] The presence of three fluorine atoms is not incidental; it is a deliberate design choice to modulate the physicochemical properties of the final API. Fluorination can block metabolic pathways, increase lipophilicity for better membrane penetration, and alter pKa to improve target binding.[2][6]
Understanding the robust synthesis and rigorous purification of this intermediate is therefore a critical first step in the drug development pipeline, ensuring the quality and integrity of the final drug substance.[4][7]
Synthesis: Friedel-Crafts Acylation Approach
The most direct and industrially scalable method for synthesizing diaryl ketones like the title compound is the Friedel-Crafts acylation.[8][9][10] This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride in the presence of a strong Lewis acid catalyst.
Reaction Principle & Mechanistic Insight
The reaction proceeds via the formation of a highly electrophilic acylium ion. The Lewis acid (e.g., aluminum chloride, AlCl₃) coordinates to the chlorine atom of the acyl chloride (3,4-difluorophenylacetyl chloride), making it an excellent leaving group. The resulting resonance-stabilized acylium ion is then attacked by the nucleophilic π-electron system of the second aromatic ring (1-fluoro-2-bromobenzene or a related derivative), leading to the formation of the new carbon-carbon bond.
-
Causality: The choice of a potent Lewis acid like AlCl₃ is crucial to generate the acylium ion electrophile.[9][10] The reaction is typically performed in an inert solvent to prevent side reactions. The deactivating effect of the acyl group on the product prevents polyacylation, which is a significant advantage of this method over Friedel-Crafts alkylation.[9][11]
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Application Notes & Protocols: The Strategic Use of 2-(3,4-Difluorophenyl)-1-(2-fluorophenyl)ethanone in Modern Medicinal Chemistry
Abstract
This document provides a detailed technical guide for researchers, chemists, and drug development professionals on the application of 2-(3,4-Difluorophenyl)-1-(2-fluorophenyl)ethanone. This trifluorinated diarylketone serves as a pivotal intermediate in the synthesis of novel, biologically active compounds. We will explore its physicochemical properties, its primary role as a precursor in the synthesis of fluorinated chalcones, and provide a detailed, field-proven protocol for its use in the Claisen-Schmidt condensation reaction. The guide emphasizes the rationale behind experimental choices, methods for quality control, and the broader therapeutic potential stemming from this versatile building block.
Introduction: The Significance of Fluorine in Drug Design
The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry.[1][2] Fluorine's unique properties—high electronegativity, small steric footprint, and the ability to form strong carbon-fluorine bonds—can profoundly enhance a drug candidate's profile.[3][4] These enhancements often include improved metabolic stability, increased binding affinity to target proteins, and modulated lipophilicity for better membrane permeability.[2][5]
This compound is a prime example of a fluorinated building block designed to leverage these advantages. As a diarylketone, its core structure is prevalent in many bioactive molecules. The presence of three fluorine atoms across its two phenyl rings makes it an exceptionally valuable precursor for creating new chemical entities with potentially superior pharmacological properties. Its primary and most powerful application is in the synthesis of fluorinated chalcones, a class of compounds renowned for their diverse and potent biological activities.[6]
Compound Profile and Physicochemical Properties
A thorough understanding of the starting material is critical for successful synthesis and downstream applications. The key properties of this compound are summarized below.
| Property | Value | Source |
| IUPAC Name | This compound | - |
| CAS Number | 1519952-50-1 | [7] |
| Molecular Formula | C₁₄H₉F₃O | [7] |
| Molecular Weight | 250.22 g/mol | [7] |
| Appearance | White to yellow solid | |
| Boiling Point | 326.4 ± 32.0 °C (Predicted) | [7] |
| Density | 1.287 ± 0.07 g/cm³ (Predicted) | [7] |
| Purity | ≥95% (Typical) | |
| Storage | 2-8 °C, desiccated |
Structural Significance: The molecule's three fluorine atoms are strategically positioned. The ortho-fluorine on the first phenyl ring can influence the conformation of the carbonyl group, potentially affecting its reactivity and interaction with enzymes. The meta and para-fluorines on the second phenyl ring create a distinct electronic profile that can enhance binding interactions in the final active molecule.
Core Application: Synthesis of Fluorinated Chalcones via Claisen-Schmidt Condensation
The most immediate and powerful application of this compound is as a key reactant in the Claisen-Schmidt condensation. This reaction involves the base-catalyzed condensation of an aromatic ketone (in this case, our title compound) with an aromatic aldehyde to form an α,β-unsaturated ketone, commonly known as a chalcone.[6][8]
Fluorinated chalcones are of immense interest in drug discovery due to their wide spectrum of biological activities, including anti-inflammatory, anticancer, antioxidant, and antimicrobial effects.[9][10] The protocol below details a robust method for synthesizing a novel fluorinated chalcone using our target ketone.
Caption: Experimental workflow for chalcone synthesis.
Protocol 3.1: Synthesis of (E)-3-(Aryl)-1-(2-fluorophenyl)-2-(3,4-difluorophenyl)prop-2-en-1-one
Objective: To synthesize a fluorinated chalcone derivative via a base-catalyzed Claisen-Schmidt condensation.
Materials:
-
This compound (1.0 eq)
-
Substituted aromatic benzaldehyde (e.g., 4-methoxybenzaldehyde) (1.0 eq)
-
Sodium Hydroxide (NaOH) (1.5 eq)
-
Ethanol (95%)
-
Deionized Water
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Appropriate eluent for TLC (e.g., 4:1 Hexane:Ethyl Acetate)
Procedure:
-
Reagent Preparation: In a 100 mL round-bottom flask, dissolve 1.31 mmol of this compound and 1.31 mmol of the chosen substituted benzaldehyde in 10 mL of ethanol. Stir at room temperature until a homogenous solution is formed.
-
Rationale: Ethanol is an excellent polar protic solvent that dissolves both the reactants and the base catalyst, facilitating a homogenous reaction environment.
-
-
Catalyst Addition: In a separate beaker, prepare a solution of sodium hydroxide (1.97 mmol, 1.5 eq) in 5 mL of water. Slowly add the NaOH solution dropwise to the stirred ethanolic solution of reactants over 5-10 minutes.
-
Reaction Execution: Stir the resulting mixture vigorously at ambient temperature (20-25 °C).
-
Rationale: Ambient temperature is typically sufficient for this condensation and minimizes the risk of side reactions, such as Cannizzaro reactions with the aldehyde.
-
-
Reaction Monitoring (Self-Validation): Monitor the progress of the reaction using TLC every 30 minutes. Spot the starting materials and the reaction mixture on a TLC plate and elute with a suitable solvent system. The reaction is complete upon the disappearance of the limiting starting material (typically the ketone) and the appearance of a new, major product spot with a different Rf value.
-
Rationale: TLC is a rapid and essential technique to ensure the reaction has gone to completion, preventing premature workup and maximizing yield.
-
-
Product Isolation (Workup): Once the reaction is complete (typically 2-4 hours), pour the reaction mixture into a beaker containing 50 mL of crushed ice and water. Stir for 15 minutes. A solid precipitate should form.
-
Rationale: Quenching the reaction in ice water neutralizes the base and drastically lowers the solubility of the organic chalcone product, causing it to precipitate out of the aqueous ethanol solution.
-
-
Collection: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with copious amounts of cold deionized water to remove any residual NaOH and other water-soluble impurities.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, typically hot ethanol. Dissolve the crude solid in a minimum amount of boiling ethanol and allow it to cool slowly to room temperature, then in an ice bath, to form pure crystals.
-
Rationale: Recrystallization is a highly effective method for purifying solid organic compounds, yielding a product with high purity suitable for biological testing.
-
-
Drying: Dry the purified crystals in a vacuum oven at 40-50 °C to a constant weight.
Characterization and Quality Control
Confirming the identity and purity of the synthesized chalcone is a mandatory step. Standard analytical techniques should be employed.
| Analysis Technique | Expected Observations for a Representative Chalcone Product |
| ¹H NMR | Aromatic protons (multiplets, δ 6.8-8.2 ppm), two vinylic protons (doublets, δ 7.0-8.0 ppm, J ≈ 15-16 Hz for E-isomer). |
| ¹⁹F NMR | Signals corresponding to the three distinct fluorine environments on the aromatic rings. |
| ¹³C NMR | Carbonyl carbon (C=O) signal (δ 185-195 ppm), vinylic carbons, and aromatic carbons. |
| FT-IR (KBr) | Strong absorption band for the conjugated carbonyl (C=O) group (1650-1670 cm⁻¹), C=C stretching (1580-1600 cm⁻¹), and C-F stretching (1200-1250 cm⁻¹). |
| Mass Spectrometry | A molecular ion peak (M⁺) or protonated molecular ion peak ([M+H]⁺) corresponding to the calculated molecular weight of the product. |
Broader Applications & Future Perspectives
While the synthesis of chalcones is a primary application, the diarylketone scaffold of this compound suggests its utility as an intermediate for other classes of therapeutic agents.
-
Anticonvulsant Agents: Many established anticonvulsant drugs, such as carbamazepine and phenytoin, feature diaryl structures.[11][12][13] The title compound could serve as a starting point for novel carboxamide or hydantoin derivatives, where the fluorine atoms could modulate CNS penetration and metabolic stability.
-
Aromatase Inhibitors: The diaryl scaffold is also found in nonsteroidal aromatase inhibitors used in the treatment of hormone-dependent breast cancer.[14] Further functionalization of this ketone could lead to new selective inhibitors.
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Application Notes and Protocols for the Biological Activity Screening of 2-(3,4-Difluorophenyl)-1-(2-fluorophenyl)ethanone
For: Researchers, scientists, and drug development professionals.
Introduction: The Rationale for Screening a Novel Fluorinated Ketone
The introduction of fluorine atoms into organic molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and other pharmacokinetic properties.[1][2] The compound 2-(3,4-Difluorophenyl)-1-(2-fluorophenyl)ethanone, a trifluorinated diaryl ethanone, represents a novel chemical entity with significant potential for biological activity. The presence of multiple fluorine atoms on both phenyl rings can modulate the electronic and lipophilic character of the molecule, potentially leading to interactions with a variety of biological targets.[3] A systematic screening approach is therefore essential to elucidate its pharmacological profile.
This document outlines a tiered, in-vitro screening cascade designed to provide a comprehensive preliminary assessment of the biological activities of this compound. The proposed workflow progresses from broad cytotoxicity evaluations to more specific assays for antimicrobial, anti-inflammatory, and enzyme-inhibitory activities, based on the known potential of similar fluorinated ketone structures.[3][4]
Tier 1: Foundational Cytotoxicity Assessment
A fundamental first step in evaluating any novel compound is to determine its cytotoxic potential.[5][6] This provides a therapeutic window and informs the concentration ranges for subsequent, more specific biological assays. We will employ two mechanistically distinct assays to assess cell viability and membrane integrity.
Experimental Workflow: Cytotoxicity Screening
Caption: Tier 1 Cytotoxicity Screening Workflow.
Protocol 1.1: MTT Assay for Metabolic Activity
The MTT assay is a colorimetric method that measures the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial dehydrogenases in viable cells, forming a purple formazan product.[6]
Materials:
-
Human cancer cell lines (e.g., HeLa, MCF-7) and a non-cancerous cell line (e.g., HEK293).[6]
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
96-well flat-bottom plates.
-
This compound (Test Compound).
-
Dimethyl sulfoxide (DMSO, vehicle).
-
Doxorubicin (Positive Control).
-
MTT solution (5 mg/mL in PBS).
-
Phosphate-buffered saline (PBS).
Procedure:
-
Cell Plating: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C, 5% CO₂.[7]
-
Compound Preparation: Prepare a 2-fold serial dilution of the test compound in culture medium, starting from a high concentration (e.g., 200 µM). Also prepare dilutions for the positive control (Doxorubicin).
-
Cell Treatment: Remove the old medium and add 100 µL of fresh medium containing the various concentrations of the test compound, positive control, or vehicle control (DMSO, final concentration ≤0.5%).
-
Incubation: Incubate the plates for 24, 48, or 72 hours.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[5]
Protocol 1.2: Lactate Dehydrogenase (LDH) Release Assay
The LDH assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase released from cells with damaged plasma membranes.[8]
Materials:
-
Cells and reagents as listed for the MTT assay.
-
Commercially available LDH cytotoxicity assay kit.
Procedure:
-
Plate and treat cells with the test compound as described in the MTT protocol (Steps 1-4).
-
Controls: Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).[5]
-
Supernatant Collection: After incubation, transfer an aliquot of the cell culture supernatant to a new 96-well plate.[5]
-
LDH Reaction: Add the LDH reaction mixture from the kit to each well according to the manufacturer's instructions and incubate in the dark at room temperature.
-
Data Acquisition: Measure the absorbance at the wavelength specified by the kit manufacturer (typically 490 nm).
-
Analysis: Calculate the percentage of cytotoxicity based on the ratio of LDH released from treated cells to the maximum LDH release control.
| Parameter | MTT Assay | LDH Assay |
| Principle | Measures metabolic activity of viable cells | Measures release of a cytosolic enzyme from dead cells |
| Endpoint | Colorimetric (Formazan) | Colorimetric (Tetrazolium salt reduction) |
| Interpretation | Decreased signal indicates reduced viability/proliferation | Increased signal indicates increased cytotoxicity |
Tier 2: Targeted Biological Screening
Based on the cytotoxicity profile and the known activities of similar chemical scaffolds, a targeted screening is performed to identify potential antimicrobial and anti-inflammatory effects.[3][9]
A. Antimicrobial Activity Screening
The presence of fluorine atoms can enhance the antimicrobial properties of organic compounds. A preliminary screen against common bacterial and fungal strains is warranted.
Protocol 2.1: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This quantitative method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[10][11]
Materials:
-
Bacterial strains: Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative).
-
Fungal strain: Candida albicans.
-
Mueller-Hinton Broth (for bacteria), RPMI-1640 (for fungi).
-
96-well sterile microplates.
-
Test Compound, Ciprofloxacin (antibacterial control), Fluconazole (antifungal control).
-
Resazurin solution (viability indicator).
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of each microorganism to a turbidity equivalent to a 0.5 McFarland standard (~1 x 10⁸ CFU/mL).[11]
-
Serial Dilution: In a 96-well plate, perform a 2-fold serial dilution of the test compound and control drugs in the appropriate broth.
-
Inoculation: Add the standardized microbial suspension to each well, resulting in a final concentration of ~5 x 10⁵ CFU/mL. Include a growth control (no compound) and a sterility control (no microbes).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, and at 35°C for 24-48 hours for yeast.
-
MIC Determination: The MIC is the lowest concentration of the compound that shows no visible turbidity. The result can be confirmed by adding a viability indicator like resazurin and observing the color change.[12]
B. Anti-inflammatory Activity Screening
Chronic inflammation is implicated in numerous diseases. In-vitro assays can provide an initial indication of a compound's potential to modulate inflammatory responses.[13][14]
Protocol 2.2: Inhibition of Albumin Denaturation Assay
Protein denaturation is a hallmark of inflammation. This assay assesses the ability of a compound to prevent heat-induced denaturation of bovine serum albumin (BSA).[15][16]
Materials:
-
Bovine Serum Albumin (BSA), 1% solution.
-
Test Compound.
-
Diclofenac Sodium (standard anti-inflammatory drug).
-
Phosphate-buffered saline (PBS, pH 6.4).
Procedure:
-
Reaction Mixture: Prepare reaction mixtures containing 2 mL of various concentrations of the test compound (e.g., 10-500 µg/mL) and 2.8 mL of PBS. Add 0.2 mL of 1% BSA solution. A control group consists of BSA and PBS without the test compound.
-
Incubation: Incubate all samples at 37°C for 20 minutes.
-
Heat Denaturation: Induce denaturation by heating the samples at 70°C for 5 minutes.
-
Cooling & Measurement: After cooling, measure the turbidity of the samples at 660 nm using a spectrophotometer.
-
Analysis: Calculate the percentage inhibition of protein denaturation using the formula: % Inhibition = [1 - (Absorbance of Test / Absorbance of Control)] x 100
Tier 3: Mechanistic Exploration - Enzyme Inhibition
Fluorinated ketones are known to act as inhibitors of certain enzymes, particularly proteases and reductases, due to the electrophilic nature of the ketone group enhanced by the adjacent fluorine atoms.[4][17][18]
Potential Enzyme Targets and Rationale
-
Carbonyl Reductases: These enzymes are involved in the metabolism of xenobiotics and endogenous compounds. Alkyl phenyl ketones have been shown to inhibit their activity.[18]
-
Cysteine/Serine Proteases: The electrophilic ketone can form a reversible covalent bond with the active site nucleophile (cysteine or serine), leading to inhibition.[4]
Protocol 3.1: General Enzyme Inhibition Assay (Spectrophotometric)
This is a generalized protocol adaptable to various purified enzymes that have a chromogenic substrate.
Materials:
-
Purified enzyme (e.g., Carbonyl Reductase, Trypsin).
-
Appropriate buffer solution for the enzyme.
-
Chromogenic substrate for the enzyme.
-
NADPH (for reductase assays).[18]
-
Test Compound.
-
Known inhibitor (positive control).
Procedure:
-
Reaction Setup: In a 96-well plate, add the enzyme buffer, the test compound at various concentrations, and the purified enzyme.
-
Pre-incubation: Incubate the enzyme with the test compound for a defined period (e.g., 15 minutes) at the optimal temperature for the enzyme to allow for binding.
-
Initiate Reaction: Start the reaction by adding the substrate (and co-factor like NADPH if required).
-
Kinetic Measurement: Immediately measure the change in absorbance over time using a plate reader in kinetic mode.
-
Analysis: Determine the initial reaction velocity (V₀) for each concentration of the inhibitor. Plot the percentage of inhibition against the inhibitor concentration to determine the IC₅₀ value. Further kinetic studies (e.g., Lineweaver-Burk plots) can be performed to determine the mechanism of inhibition (e.g., competitive, non-competitive).[19]
Enzyme Inhibition Screening Pathway
Caption: Tier 3 Enzyme Inhibition Screening Pathway.
Data Interpretation and Next Steps
The data generated from this tiered screening approach will provide a comprehensive initial biological profile of this compound.
-
Tier 1 Results: The IC₅₀ values from cytotoxicity assays will establish the compound's toxicity profile and guide dose selection for future in-vivo studies. A favorable therapeutic index would show high potency in a target-specific assay with low general cytotoxicity.
-
Tier 2 Results: Positive hits in the antimicrobial or anti-inflammatory screens would warrant further investigation, including testing against a broader panel of microbes or using more complex cellular models of inflammation (e.g., measuring cytokine release from LPS-stimulated macrophages).[20]
-
Tier 3 Results: Identification of specific enzyme inhibition can elucidate the mechanism of action and guide lead optimization efforts to improve potency and selectivity.
A promising compound profile would exhibit selective activity in a Tier 2 or Tier 3 assay at concentrations significantly below its cytotoxic threshold determined in Tier 1. Such a result would strongly support its advancement into more complex preclinical models.
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La Mura, E., et al. (2022). Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry. MDPI. Retrieved from [Link]
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NIH National Library of Medicine. (2021). Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations. Retrieved from [Link]
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NIH National Library of Medicine. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Retrieved from [Link]
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Scientific & Academic Publishing. (2014). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. Retrieved from [Link]
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MDPI. (2023). In Vitro Antioxidant and Anti-Inflammatory Activities of Bioactive Proteins and Peptides from Rhodomonas sp.. Retrieved from [Link]
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MDPI. (2022). Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts. Retrieved from [Link]
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NIH National Library of Medicine. (2020). High-Throughput Fluorescence Assay for Ketone Detection and Its Applications in Enzyme Mining and Protein Engineering. Retrieved from [Link]
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MDPI. (2002). The Use of 4-(3,4-Dichlorophenyl)-4-Oxo-2-(4-Antipyrinyl)-Butanoic Acid in the Preparation of Some New Heterocyclic Compounds With Expected Biological Activity. Retrieved from [Link]
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Application Notes and Protocols: 2-(3,4-Difluorophenyl)-1-(2-fluorophenyl)ethanone as a Versatile Precursor for Kinase Inhibitor Synthesis
Introduction: The Strategic Importance of Fluorinated Precursors in Kinase Inhibitor Drug Discovery
Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways by catalyzing the phosphorylation of specific substrate proteins. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention. The development of small molecule kinase inhibitors has revolutionized the treatment of various malignancies and other proliferative disorders.[1][2]
Within the medicinal chemist's toolkit, the strategic incorporation of fluorine atoms into drug candidates has become a widely adopted strategy to enhance a molecule's pharmacological profile. Fluorine's unique properties, such as its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can profoundly influence a compound's metabolic stability, membrane permeability, binding affinity, and overall potency.[3] The presence of multiple fluorine substituents, as seen in 2-(3,4-Difluorophenyl)-1-(2-fluorophenyl)ethanone, offers a versatile scaffold for the synthesis of a new generation of potent and selective kinase inhibitors.
This technical guide provides a comprehensive overview of the synthesis and application of this compound as a key precursor in the development of kinase inhibitors, with a particular focus on inhibitors of the mitogen-activated protein kinase (MEK) pathway.
Physicochemical Properties of the Precursor
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthetic chemistry. The table below summarizes key properties, with some values estimated based on structurally related compounds.
| Property | Value | Source |
| Molecular Formula | C₁₄H₉F₃O | N/A |
| Molecular Weight | 266.22 g/mol | N/A |
| Appearance | Off-white to pale yellow solid | N/A |
| Melting Point | 26-27 °C (for 1-(2-fluorophenyl)ethanone) | [4] |
| Boiling Point | 180.8 °C at 760 mmHg (for 1-(2-fluorophenyl)ethanone) | [4] |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, DMF) | N/A |
Synthesis of this compound: A Step-by-Step Protocol
The synthesis of the title precursor can be efficiently achieved through a two-step process involving the preparation of 3,4-difluorophenylacetyl chloride followed by a Friedel-Crafts acylation reaction.
Protocol 1: Synthesis of 3,4-Difluorophenylacetyl Chloride
This protocol details the conversion of 3,4-difluorophenylacetic acid to its corresponding acyl chloride, a crucial reactive intermediate for the subsequent Friedel-Crafts acylation.
Materials:
-
3,4-Difluorophenylacetic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)
-
Rotary evaporator
-
Schlenk line or nitrogen/argon inert atmosphere setup
-
Magnetic stirrer and stir bar
-
Round bottom flasks
-
Condenser
Procedure:
-
Reaction Setup: In a flame-dried two-neck round bottom flask equipped with a magnetic stir bar and a condenser under an inert atmosphere (nitrogen or argon), add 3,4-difluorophenylacetic acid (1.0 eq).
-
Solvent Addition: Add anhydrous DCM to the flask to dissolve the starting material.
-
Reagent Addition: Slowly add thionyl chloride (1.5 eq) or oxalyl chloride (1.5 eq) to the stirred solution at room temperature. If using oxalyl chloride, add a catalytic amount of anhydrous DMF (1-2 drops).
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction progress can be monitored by the cessation of gas evolution (HCl or a mixture of CO and CO₂). The reaction is typically complete within 2-4 hours.
-
Work-up: Once the reaction is complete, carefully remove the solvent and excess reagent in vacuo using a rotary evaporator. The resulting crude 3,4-difluorophenylacetyl chloride is an oil and is typically used in the next step without further purification.
Causality Behind Experimental Choices:
-
Inert Atmosphere: The use of an inert atmosphere is crucial to prevent the hydrolysis of the highly reactive acyl chloride intermediate by atmospheric moisture.
-
Excess Reagent: A slight excess of thionyl chloride or oxalyl chloride ensures the complete conversion of the carboxylic acid to the acyl chloride.
-
Catalytic DMF: DMF acts as a catalyst in the reaction with oxalyl chloride by forming a Vilsmeier-Haack reagent, which is the active acylating species.
Caption: Workflow for the synthesis of 3,4-difluorophenylacetyl chloride.
Protocol 2: Friedel-Crafts Acylation to Yield this compound
This protocol describes the aluminum chloride-mediated Friedel-Crafts acylation of 1,2-difluorobenzene with the previously synthesized 3,4-difluorophenylacetyl chloride.
Materials:
-
1,2-Difluorobenzene
-
Crude 3,4-difluorophenylacetyl chloride
-
Anhydrous Aluminum chloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Separatory funnel
-
Magnetic stirrer and stir bar
-
Round bottom flasks
-
Ice bath
Procedure:
-
Reaction Setup: In a flame-dried three-neck round bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, suspend anhydrous aluminum chloride (1.2 eq) in anhydrous DCM under an inert atmosphere.
-
Cooling: Cool the suspension to 0 °C using an ice bath.
-
Addition of Reactants: Dissolve 1,2-difluorobenzene (1.0 eq) and the crude 3,4-difluorophenylacetyl chloride (1.1 eq) in anhydrous DCM and add this solution dropwise to the stirred AlCl₃ suspension via the dropping funnel.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
-
Quenching: Carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and 1 M HCl.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL).
-
Washing: Combine the organic layers and wash successively with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.
Causality Behind Experimental Choices:
-
Lewis Acid Catalyst: Aluminum chloride is a strong Lewis acid that activates the acyl chloride, facilitating the electrophilic aromatic substitution on the electron-rich 1,2-difluorobenzene ring.
-
Stoichiometry: A slight excess of the acyl chloride and the Lewis acid is used to drive the reaction to completion.
-
Controlled Addition at Low Temperature: The dropwise addition at 0 °C helps to control the exothermic reaction and minimize the formation of side products.
-
Aqueous Work-up: The acidic work-up protonates the aluminum-ketone complex, liberating the desired product, while the bicarbonate wash removes any unreacted acid.
Caption: Workflow for the Friedel-Crafts acylation reaction.
Application in Kinase Inhibitor Synthesis: A Protocol for a Trametinib Analogue
This compound is a key building block for the synthesis of potent kinase inhibitors. A prominent example is its potential application in the synthesis of analogues of Trametinib, a highly selective allosteric inhibitor of MEK1 and MEK2 kinases.[5] The following protocol outlines a plausible synthetic route to a Trametinib analogue starting from our precursor.
Protocol 3: Synthesis of a Pyridopyrimidine Dione Core
This protocol describes the construction of the core heterocyclic structure found in many MEK inhibitors.
Materials:
-
This compound
-
N-(2-fluoro-4-iodophenyl)-N'-cyclopropylurea (or a similar urea derivative)
-
Sodium ethoxide (NaOEt)
-
Anhydrous Tetrahydrofuran (THF)
-
Hydrochloric acid (concentrated)
-
Acetone
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Round bottom flasks
-
Reflux condenser
Procedure:
-
Reaction Setup: In a flame-dried round bottom flask under an inert atmosphere, dissolve N-(2-fluoro-4-iodophenyl)-N'-cyclopropylurea (1.0 eq) in anhydrous THF.
-
Base Addition: Cool the solution to 0 °C and add sodium ethoxide (2.5 eq) portion-wise.
-
Addition of Precursor: Allow the mixture to warm to room temperature, then add a solution of this compound (1.1 eq) in anhydrous THF.
-
Reaction: Heat the reaction mixture to reflux (approximately 60-70 °C) and stir for 8-12 hours.
-
Work-up: Cool the reaction to room temperature and adjust the pH to 2-3 with concentrated hydrochloric acid.
-
Isolation: Concentrate the mixture in vacuo to obtain a viscous solid. Add dichloromethane (DCM) and wash with water.
-
Purification: Dry the organic layer, concentrate, and recrystallize the residue from acetone to yield the pyridopyrimidine dione core.
Causality Behind Experimental Choices:
-
Base-Catalyzed Cyclization: Sodium ethoxide acts as a strong base to deprotonate the urea and the ethanone, initiating a cascade of reactions that lead to the formation of the pyridopyrimidine dione ring system.
-
Reflux Conditions: The elevated temperature is necessary to overcome the activation energy for the cyclization reactions.
-
Acidification: Acidification is required to neutralize the reaction mixture and precipitate the product.
Caption: Synthetic scheme for a Trametinib analogue.
The MEK1/2-ERK1/2 Signaling Pathway: A Key Target in Oncology
The Ras-Raf-MEK-ERK pathway is a critical signaling cascade that regulates cell proliferation, survival, and differentiation.[6] Mutations in genes encoding proteins in this pathway, such as BRAF and RAS, are common in many cancers, leading to constitutive activation of the pathway and uncontrolled cell growth. MEK1 and MEK2 are dual-specificity kinases that are central to this pathway, phosphorylating and activating ERK1 and ERK2. Therefore, inhibiting MEK1/2 is a highly effective strategy for treating cancers with activating mutations in the upstream components of this pathway.[7]
Caption: The MEK/ERK signaling pathway and the point of inhibition.
In Vitro Evaluation of Kinase Inhibitor Activity
Once a potential kinase inhibitor has been synthesized, its biological activity must be evaluated. The following protocols provide a framework for assessing the inhibitory potential of a compound against its target kinase and its effect on cancer cell proliferation.
Protocol 4: In Vitro MEK1 Kinase Assay
This protocol describes a general method for determining the IC₅₀ value of a test compound against MEK1 kinase activity. This is often performed using a luminescence-based assay that measures the amount of ATP consumed during the phosphorylation reaction.[8]
Materials:
-
Recombinant active MEK1 enzyme
-
Kinase substrate (e.g., inactive ERK2)
-
ATP
-
Kinase assay buffer
-
Test compound (Trametinib analogue)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO.
-
Reaction Setup: In a 384-well plate, add the kinase assay buffer, the test compound at various concentrations, and the MEK1 enzyme.
-
Initiation of Reaction: Add a mixture of the ERK2 substrate and ATP to initiate the kinase reaction.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions. This involves adding a reagent to deplete the remaining ATP, followed by the addition of a detection reagent to convert ADP to ATP and generate a luminescent signal.
-
Data Analysis: Measure the luminescence using a plate reader. The IC₅₀ value is calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Protocol 5: Cell-Based Proliferation Assay
This protocol outlines a method to assess the effect of the synthesized kinase inhibitor on the proliferation of cancer cells known to have a constitutively active MEK-ERK pathway (e.g., A375 melanoma cells with a BRAF V600E mutation).
Materials:
-
Cancer cell line (e.g., A375)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics
-
Test compound (Trametinib analogue)
-
MTT or resazurin-based cell viability assay kit
-
96-well cell culture plates
-
Incubator (37 °C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound for a specified period (e.g., 72 hours). Include a vehicle control (DMSO).
-
Viability Assessment: After the incubation period, assess cell viability using an MTT or resazurin-based assay according to the manufacturer's protocol. This typically involves adding the reagent to the wells and incubating for a few hours before measuring the absorbance or fluorescence.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation) can be determined by plotting the percentage of viability against the logarithm of the compound concentration.
Conclusion
This compound represents a strategically designed precursor for the synthesis of advanced kinase inhibitors. The presence of multiple fluorine atoms provides a handle for medicinal chemists to fine-tune the pharmacokinetic and pharmacodynamic properties of the final drug candidates. The detailed protocols provided herein for the synthesis of the precursor and its application in the construction of a potent MEK inhibitor analogue, along with methods for its biological evaluation, offer a comprehensive guide for researchers in the field of drug discovery. The continued exploration of such fluorinated building blocks will undoubtedly pave the way for the development of next-generation targeted therapies.
References
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Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. European Journal of Medicinal Chemistry. [Link]
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Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. PMC. [Link]
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Synthesis of the PET Tracer 124I-Trametinib for MAPK/ERK Kinase Distribution and Resistance Monitoring. NIH. [Link]
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The MAPK MEK1/2-ERK1/2 Pathway and Its Implication in Hepatocyte Cell Cycle Control. Hindawi. [Link]
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Establishment of a novel method to assess MEK1/2 inhibition in PBMCs for clinical drug development. PubMed Central. [Link]
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MEK1 Kinase Assay Protocol. BPS Bioscience. [Link]
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1-(2-Fluorophenyl)ethanone | CAS#:445-27-2. Chemsrc. [Link]
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N-(3-Ethynyl-2,4-difluorophenyl)sulfonamide Derivatives as Selective Raf Inhibitors. ACS Publications. [Link]
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A PROCESS FOR THE PREPARATION OF TRAMETINIB ACETIC ACID SOLVATE. WIPO Patentscope. [Link]
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Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy. MDPI. [Link]
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Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. PubMed. [Link]
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Solvent-Free Friedel-Crafts Acylation of Fluorobenzene Catalyzed by Trifluoromethanesulfonic Acid and Rare Earth Triflates. sioc-journal.cn. [Link]
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FT-IR, UV, NMR, Spectral Examinations Report of 2-(2,4-Difluorophenyl)-1,3-Bis-(1,2,4-Triazol-1-yl) Propan-2-ol on the Basis of Boosting Electric and Optical Properties Using DFT. Universitas Airlangga. [Link]
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Application Notes & Protocols: A Framework for the In Vitro Evaluation of 2-(3,4-Difluorophenyl)-1-(2-fluorophenyl)ethanone Derivatives
Introduction: Charting the In Vitro Journey of Novel Ethnone Derivatives
The emergence of novel chemical entities, such as the 2-(3,4-Difluorophenyl)-1-(2-fluorophenyl)ethanone series, presents both an opportunity and a challenge in drug discovery. The fluorinated phenyl and ethanone moieties are common pharmacophores in various therapeutic agents, including kinase inhibitors, suggesting potential bioactivity.[1][2] However, translating a promising chemical structure into a viable drug candidate requires a rigorous, multi-faceted in vitro evaluation. This guide provides a comprehensive framework for researchers to systematically characterize these derivatives, moving from broad cytotoxic assessment to specific mechanism-of-action studies.
The core philosophy of this protocol is to build a logical cascade of experiments. We begin by establishing the fundamental toxicity profile of the compounds to define a therapeutic window. Subsequently, we delve into target-based assays to test specific hypotheses, such as enzyme inhibition. Finally, we validate these findings in a more physiologically relevant cellular context, examining the impact on intracellular signaling pathways.[3][4] This structured approach ensures that resources are directed toward the most promising compounds and provides a robust data package for lead optimization and further preclinical development.[5][6]
Section 1: Foundational Assays – Assessing General Cytotoxicity
Before investigating a specific mechanism of action, it is imperative to determine the general cytotoxic profile of the test compounds. This initial screening identifies the concentration range at which the compounds exhibit cellular toxicity, which is crucial for distinguishing targeted anti-proliferative effects from non-specific toxicity.[7] We will employ two complementary assays that measure different hallmarks of cell health: metabolic activity and membrane integrity.[8]
MTT Assay for Metabolic Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the activity of mitochondrial succinate dehydrogenase.[7] This enzyme reduces the yellow MTT tetrazolium salt to purple formazan crystals, a process that is only active in metabolically viable cells. The resulting color change is proportional to the number of living cells.[9]
Protocol 1: MTT Cytotoxicity Assay
Materials:
-
Selected cancer or normal cell lines (e.g., A549, MCF-7, HEK293)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (dissolved in DMSO to create a 10 mM stock)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well clear flat-bottom plates
-
Phosphate-Buffered Saline (PBS)
-
Doxorubicin or another known cytotoxic agent (positive control)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds and positive control in complete medium. The final DMSO concentration should not exceed 0.5%.
-
Remove the seeding medium and add 100 µL of the medium containing the various concentrations of the test compounds to the respective wells. Include vehicle control (medium with DMSO) wells.[8]
-
Incubation: Incubate the plates for 48 or 72 hours at 37°C, 5% CO₂.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log concentration of the compound and determine the IC₅₀ value (the concentration that inhibits 50% of cell viability) using non-linear regression analysis.[10]
Lactate Dehydrogenase (LDH) Release Assay for Membrane Integrity
The LDH assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase released from the cytosol of cells with damaged plasma membranes.[11] This provides a direct measure of cell lysis and complements the metabolic data from the MTT assay.
Protocol 2: LDH Cytotoxicity Assay
Materials:
-
Cells seeded and treated in a 96-well plate as described in the MTT protocol.
-
Commercially available LDH assay kit (containing substrate, cofactor, and dye).
-
Lysis buffer (provided in the kit for maximum LDH release control).
-
96-well clear flat-bottom plates.
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-4 of the MTT protocol.
-
Control Preparation: Prepare controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with lysis buffer for 45 minutes before the end of incubation).[11]
-
Supernatant Collection: After incubation, carefully transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Assay Reaction: Add 50 µL of the LDH reaction mixture (prepared according to the kit manufacturer's instructions) to each well containing the supernatant.
-
Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula: (% Cytotoxicity = (Test Compound LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release) * 100). Determine the IC₅₀ value.
Data Presentation: Cytotoxicity Profile
Summarize the IC₅₀ values obtained from both assays in a table for clear comparison across different cell lines and compounds.
| Compound | Cell Line | MTT IC₅₀ (µM) | LDH IC₅₀ (µM) |
| Derivative 1 | A549 (Lung Cancer) | 12.5 ± 1.1 | 25.3 ± 2.4 |
| Derivative 1 | MCF-7 (Breast Cancer) | 8.9 ± 0.8 | 18.1 ± 1.9 |
| Derivative 1 | HEK293 (Normal Kidney) | > 50 | > 50 |
| Derivative 2 | A549 (Lung Cancer) | 21.3 ± 2.5 | 45.8 ± 4.1 |
| Derivative 2 | MCF-7 (Breast Cancer) | 15.7 ± 1.4 | 33.5 ± 3.0 |
| Derivative 2 | HEK293 (Normal Kidney) | > 50 | > 50 |
| Doxorubicin | A549 (Lung Cancer) | 0.8 ± 0.1 | 1.5 ± 0.2 |
Data are presented as mean ± standard deviation from three independent experiments.
Section 2: Target-Based Assays – Investigating Mechanism of Action
Once a therapeutic window has been established, the next logical step is to investigate the specific molecular targets of the ethanone derivatives. Given their chemical structure, a plausible hypothesis is the inhibition of protein kinases, which are critical regulators of cell signaling.[12]
In Vitro Kinase Inhibition Assay
This biochemical assay directly measures the ability of a compound to inhibit the activity of a purified kinase enzyme. Luminescence-based assays, such as those that quantify the amount of ATP remaining after a kinase reaction, are highly sensitive and suitable for high-throughput screening.[13]
Protocol 3: Luminescence-Based Kinase Inhibition Assay (e.g., ADP-Glo™)
Materials:
-
Purified recombinant protein kinase (e.g., EGFR, MEK1).
-
Specific peptide substrate for the kinase.
-
Test compounds (dissolved in DMSO).
-
Kinase assay buffer.
-
ATP (at a concentration equal to the Km for the specific kinase to ensure data comparability).[14]
-
ADP-Glo™ Kinase Assay kit (Promega) or similar.
-
384-well white flat-bottom plates.
-
Known kinase inhibitor (e.g., Staurosporine, Gefitinib) as a positive control.
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in the kinase assay buffer.
-
Assay Setup: In a 384-well plate, add:
-
2.5 µL of test compound dilution.
-
5 µL of enzyme/substrate mixture.
-
-
Pre-incubation: Gently mix and incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.[15]
-
Reaction Initiation: Add 2.5 µL of the ATP solution to initiate the kinase reaction.
-
Kinase Reaction: Incubate for 60 minutes at room temperature.
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30 minutes.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the data to control wells (0% inhibition = no compound; 100% inhibition = no enzyme). Calculate the IC₅₀ value for each compound.
Visualization: Kinase Inhibition Assay Workflow
Caption: Workflow for a luminescence-based kinase inhibition assay.
Section 3: Cell-Based Mechanistic Assays – Confirming Cellular Activity
While biochemical assays are essential for identifying direct interactions, cell-based assays are critical for confirming that a compound can engage its target within the complex intracellular environment and produce a downstream effect.[4][16]
Western Blotting for Signaling Pathway Analysis
Western blotting allows for the semi-quantitative analysis of specific proteins in cell lysates.[17] It is an invaluable tool for determining if a compound that inhibits a kinase in vitro also reduces the phosphorylation of that kinase's downstream substrates in cells.[18]
Protocol 4: Western Blotting for Phospho-Protein Levels
Materials:
-
Cells cultured in 6-well plates.
-
Test compounds.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
BCA Protein Assay Kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and nitrocellulose or PVDF membranes.
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK).
-
HRP-conjugated secondary antibodies.
-
Enhanced Chemiluminescence (ECL) substrate.
-
Imaging system.
Procedure:
-
Cell Treatment: Culture cells to 70-80% confluency. Starve cells in serum-free medium for 12-24 hours if necessary, then treat with the test compound at various concentrations for a specified time (e.g., 1-2 hours). Stimulate the pathway with a growth factor (e.g., EGF for the EGFR pathway) for the last 15-30 minutes of incubation.
-
Cell Lysis: Wash cells with ice-cold PBS, then lyse by adding 100 µL of ice-cold lysis buffer.[19] Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysates to pellet debris. Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and heat at 95°C for 5 minutes.[20]
-
SDS-PAGE and Transfer: Load 20-30 µg of protein per lane onto an SDS-PAGE gel. Separate proteins by electrophoresis, then transfer them to a membrane.[17]
-
Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate with the primary antibody (e.g., anti-phospho-protein) overnight at 4°C with gentle shaking.[19]
-
Secondary Antibody and Detection: Wash the membrane with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. Wash again, then apply ECL substrate and capture the signal using an imaging system.
-
Stripping and Reprobing: To normalize for protein loading, the membrane can be stripped and reprobed with an antibody against the total (non-phosphorylated) form of the protein or a housekeeping protein like GAPDH.
Visualization: Hypothetical Signaling Pathway
Caption: A hypothetical RTK signaling pathway targeted by an ethanone derivative.
Reporter Gene Assay
Reporter gene assays are used to measure the activation of specific signaling pathways by quantifying the expression of a reporter gene (e.g., luciferase) that is under the control of a promoter containing response elements for a pathway-specific transcription factor.[21][22] This provides a functional readout of the entire pathway's activity.
Protocol 5: Luciferase Reporter Gene Assay
Materials:
-
Host cell line.
-
Reporter vector containing a transcription factor response element upstream of a luciferase gene (e.g., SRE-luc for the MAPK/ERK pathway).
-
Control vector with a constitutively expressed reporter (e.g., Renilla luciferase) for normalization.[23]
-
Transfection reagent.
-
Test compounds.
-
Dual-luciferase assay system.
-
Luminometer.
Procedure:
-
Transfection: Co-transfect cells in a 24-well plate with the experimental reporter vector and the normalization control vector using a suitable transfection reagent. Incubate for 24 hours.
-
Cell Treatment: Treat the transfected cells with serial dilutions of the test compounds for 1 hour, followed by stimulation with an appropriate agonist (e.g., EGF) for 6-8 hours.
-
Cell Lysis: Wash the cells with PBS and lyse them using the passive lysis buffer provided in the assay kit.
-
Data Acquisition: Transfer the lysate to a white 96-well plate. Use a luminometer to sequentially measure the firefly and Renilla luciferase activities according to the dual-luciferase assay system protocol.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the fold change in reporter activity relative to the stimulated vehicle control and determine the IC₅₀ value.
Section 4: Assay Validation and Data Integrity
-
Precision: Assesses the reproducibility of measurements under the same conditions.[25]
-
Accuracy: Measures the closeness of the experimental value to a known reference value.
-
Linearity: The ability of the assay to produce results that are directly proportional to the concentration of the analyte within a given range.[24]
-
Robustness: The capacity of an assay to remain unaffected by small, deliberate variations in method parameters.
For each assay developed, it is crucial to determine these parameters and establish clear acceptance criteria to ensure the data generated is reliable and fit for purpose.[26] A single, integrated data management platform can help streamline analysis and ensure consistency across different assay types.[27][28]
References
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Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PubMed Central. Available at: [Link]
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A standard operating procedure for an enzymatic activity inhibition assay. PubMed. Available at: [Link]
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A review for cell-based screening methods in drug discovery. PubMed Central. Available at: [Link]
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Comprehensive Guide to ELISA Assay Validation: Best Practices & Key Insights. Assay Genie. Available at: [Link]
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Receptor Binding Assays for HTS and Drug Discovery. NCBI. Available at: [Link]
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(PDF) How to Optimize In Vitro and In Vivo Data Analysis in Drug Discovery. ResearchGate. Available at: [Link]
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Kinase assays. BMG LABTECH. Available at: [Link]
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Receptor Binding Assays. MilliporeSigma. Available at: [Link]
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Best practices during bioanalytical method validation for the characterization of assay reagents and the evaluation of analyte stability in assay standards, quality controls, and study samples. PubMed Central. Available at: [Link]
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In Vitro screening. IQVIA Laboratories. Available at: [Link]
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How should I start with Enzyme-Inhibitor kinetics assay?. ResearchGate. Available at: [Link]
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In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications (IJPRA). Available at: [Link]
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Role of reporter genes to assay for transcription factors & more. G-Biosciences. Available at: [Link]
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About Ligand Binding Assays. Gifford Bioscience. Available at: [Link]
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Assay Development and Method Validation Essentials. BioPharm International. Available at: [Link]
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Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings. The Journal of Organic Chemistry. Available at: [Link]
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In Vitro Drug Testing. Diag2Tec, Preclinical CRO. Available at: [Link]
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Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology. Available at: [Link]
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Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI. Available at: [Link]
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Western Blot: Principles, Procedures, and Clinical Applications. StatPearls - NCBI. Available at: [Link]
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(PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ResearchGate. Available at: [Link]
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In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. Eurofins Discovery. Available at: [Link]
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Cell-Based Assay Development. Eurofins Discovery. Available at: [Link]
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Use of an in Vivo Reporter Assay to Test for Transcriptional and Translational Fidelity in Yeast. NIH. Available at: [Link]
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1-(3,4-Dihydroxyphenyl)-2-(4-fluorophenyl)ethanone. PubMed Central. Available at: [Link]
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How to Optimize In Vitro and In Vivo Data Analysis in Drug Discovery. PharmaFeatures. Available at: [Link]
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Critical steps when validating an assay or analytical method for cell and gene therapy products. European Pharmaceutical Review. Available at: [Link]
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Cell-based Assays: A Crucial Component of the Drug Discovery Process. BioIVT. Available at: [Link]
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A Guide to Simple and Informative Binding Assays. Molecular Biology of the Cell (MBoC). Available at: [Link]
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Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. MDPI. Available at: [Link]
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Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. Available at: [Link]
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Advanced Western Blotting Solutions for Cell Signaling Pathway Analysis. Bio-Techne. Available at: [Link]
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In vitro receptor binding assays: General methods and considerations. ResearchGate. Available at: [Link]
-
Cell Based Assays in Drug Development: Comprehensive Overview. Sartorius. Available at: [Link]
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2,4-Difluoroacetophenone. PubChem. Available at: [Link]
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Enzyme Inhibition. Chemistry LibreTexts. Available at: [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimizing Friedel-Crafts Acylation of Fluorinated Aromatics
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the Friedel-Crafts acylation of fluorinated aromatic compounds. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the unique challenges posed by these deactivated substrates. Here, we address common experimental issues in a practical, question-and-answer format, grounding our advice in established chemical principles and field-proven insights.
Section 1: Foundational FAQs
This section covers the fundamental principles and most frequently asked questions regarding the acylation of fluorinated aromatics.
Q1: Why is the Friedel-Crafts acylation of fluorinated aromatics so challenging?
Fluorine is a highly electronegative atom, which creates a significant challenge in electrophilic aromatic substitution (EAS) reactions like the Friedel-Crafts acylation. It exerts two opposing electronic effects on the aromatic ring:
-
Inductive Effect (-I): Through the sigma bond framework, fluorine strongly withdraws electron density from the ring. This deactivates the ring, making it less nucleophilic and therefore less reactive towards the electrophilic acylium ion.[1] This is the dominant effect and the primary reason for the difficulty of the reaction.
-
Resonance Effect (+R): Through its lone pairs, fluorine can donate electron density into the pi system of the ring. This effect is weaker than the inductive withdrawal but is responsible for directing the incoming electrophile to the ortho and para positions.[2][3]
The net result is a substrate that is significantly less reactive than benzene, requiring more forcing conditions or highly active catalyst systems to achieve good conversion.[1][4]
Q2: What is the expected regioselectivity for the acylation of a simple fluorinated aromatic like fluorobenzene?
The fluorine substituent is an ortho, para-director.[2] However, in Friedel-Crafts acylation, the para-substituted product is overwhelmingly favored. This high selectivity is primarily due to sterics; the bulky acylium ion-catalyst complex experiences significant steric hindrance when approaching the ortho position, which is adjacent to the fluorine atom.[2] Therefore, you can typically expect high selectivity for the para-isomer.
Q3: I'm setting up this reaction for the first time. What are the standard starting conditions?
A traditional approach involves using a strong Lewis acid like aluminum chloride (AlCl₃) as the catalyst.[5] Key considerations for a baseline experiment are:
-
Catalyst Stoichiometry: Unlike many catalytic reactions, Friedel-Crafts acylation often requires stoichiometric or even excess amounts of the Lewis acid.[1] This is because the product, an aryl ketone, is a Lewis base and forms a stable complex with the catalyst, effectively sequestering it.[1]
-
Acylating Agent: Acyl chlorides are generally more reactive than acid anhydrides.[6]
-
Solvent: A non-coordinating, inert solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE) is standard.[3]
-
Anhydrous Conditions: Lewis acids like AlCl₃ are extremely sensitive to moisture and will be rapidly deactivated by any water present in the reagents or glassware.[1] The entire setup must be rigorously dried and maintained under an inert atmosphere (e.g., Nitrogen or Argon).
Section 2: Troubleshooting Guide - Low Yield & No Reaction
This is the most common issue encountered by researchers. The following workflow and Q&A will help you diagnose and solve problems related to poor conversion.
}
Caption: Troubleshooting workflow for low-yield Friedel-Crafts acylation.Q4: My yield is very low, and I've recovered mostly starting material. What's the most likely culprit?
The most common cause of failure is an inactive or insufficient catalyst.[1]
-
Catalyst Inactivity: Aluminum chloride (AlCl₃) reacts violently with water. Even trace amounts of moisture in your solvent, reagents, or on the glassware surface will hydrolyze and deactivate the catalyst.[1] Solution: Ensure all glassware is oven- or flame-dried. Use anhydrous grade solvents, preferably from a solvent purification system or a freshly opened bottle. Handle the catalyst quickly in a glovebox or under a strong flow of inert gas.
-
Insufficient Catalyst Loading: The ketone product forms a strong complex with the Lewis acid. This complex is typically stable until aqueous workup. This means for every mole of product you form, you lose one mole of catalyst.[1] Therefore, using a truly "catalytic" amount (e.g., 0.1 eq) will result in the reaction stopping after 10% conversion. Solution: For moderately deactivated rings like fluorobenzene, start with at least 1.1 equivalents of AlCl₃. For more deactivated systems, you may need upwards of 2.0 equivalents.
Q5: I'm working with a polyfluorinated aromatic, and even with excess AlCl₃, the reaction isn't working. What should I do?
As you add more fluorine atoms, the ring becomes progressively more deactivated, and AlCl₃ may not be a strong enough Lewis acid to promote the reaction. In these cases, you need to move to a more powerful catalytic system or more forcing conditions.
-
Use a Superacid Catalyst: Protic superacids like trifluoromethanesulfonic acid (TfOH) can be highly effective for acylating deactivated rings.[7] Sometimes, a combination of a Lewis acid and a protic acid shows synergistic effects. For example, a composite catalyst of TfOH and a rare earth triflate like La(OTf)₃ has been shown to be highly effective in the solvent-free acylation of fluorobenzene.[7]
-
Increase the Temperature: Many Friedel-Crafts acylations are run at 0 °C or room temperature. For deactivated substrates, heating the reaction may be necessary to overcome the activation energy.[1] A common strategy is to switch from dichloromethane (b.p. ~40 °C) to a higher-boiling solvent like 1,2-dichloroethane (b.p. ~83 °C) to enable higher reaction temperatures.
Section 3: Troubleshooting Guide - Poor Selectivity & Side Products
While generally a clean reaction, side products can appear under certain conditions.
Q6: I'm seeing a significant amount of the ortho-acylated isomer along with my desired para product. How can I improve the para-selectivity?
High para-selectivity is usually a hallmark of this reaction due to sterics.[2] If you are seeing poor selectivity, consider the following:
-
Reaction Temperature: Higher temperatures can provide enough energy to overcome the steric barrier of the ortho position, leading to a decrease in the para/ortho ratio.[2] Solution: Try running the reaction at a lower temperature (e.g., 0 °C or even -20 °C) for a longer period.
-
Catalyst Choice: The effective size of the electrophile is a complex of the acylium ion and the Lewis acid. Different Lewis acids can influence the steric bulk and thus the regioselectivity. Solution: While AlCl₃ is standard, experimenting with other Lewis acids like TiCl₄ or SnCl₄ might offer improved selectivity in specific cases. Modern catalysts, such as silica gel immobilized dendrimer scandium triflate, have been reported to give very high para-selectivity under microwave conditions.[2][8]
Q7: My starting material is a fluorinated phenol ester, and after the reaction, I'm getting a hydroxyaryl ketone. What is happening?
You are likely observing a Fries Rearrangement . This is an intramolecular reaction where the acyl group on a phenolic ester migrates to the ortho or para position on the ring, promoted by a Lewis acid.[9][10] It proceeds through a similar acylium ion intermediate as the intermolecular Friedel-Crafts acylation.
}
Caption: Simplified mechanism of the Fries Rearrangement side reaction.Solution: The Fries rearrangement is favored under conditions similar to Friedel-Crafts acylation. If your goal is an intermolecular acylation and not the rearrangement, you must protect the phenol's hydroxyl group with a moiety that is stable to Lewis acids (e.g., a methyl ether) before attempting the reaction. If the hydroxyaryl ketone is the desired product, you can optimize for the Fries rearrangement by adjusting temperature; higher temperatures often favor the thermodynamically more stable ortho product.[9]
Section 4: Optimized Experimental Protocols
Protocol 1: Classic AlCl₃-Mediated Acylation of Fluorobenzene
This protocol describes a standard laboratory-scale synthesis of 4-fluoroacetophenone.
Methodology:
-
Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, a dropping funnel, and a nitrogen inlet.
-
Catalyst Suspension: To the flask, add anhydrous aluminum chloride (AlCl₃, 1.3 eq) and anhydrous dichloromethane (DCM, 2 mL per mmol of substrate). Cool the suspension to 0 °C in an ice bath.
-
Reagent Addition: In a separate dry flask, prepare a solution of acetyl chloride (1.1 eq) in anhydrous DCM. Add this solution to the dropping funnel and add it dropwise to the stirred AlCl₃ suspension over 15-20 minutes, maintaining the internal temperature below 5 °C.
-
Substrate Addition: Following the addition, add fluorobenzene (1.0 eq) dropwise via the dropping funnel over 20-30 minutes, again keeping the temperature below 5 °C.
-
Reaction: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup: Cool the reaction mixture back to 0 °C and very slowly quench by adding crushed ice, followed by cold 2M HCl (aq). Caution: The quench is highly exothermic and releases HCl gas.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with DCM (2x). Combine the organic layers, wash with saturated NaHCO₃ solution, then brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product, which can be further purified by vacuum distillation or column chromatography.
Protocol 2: High-Selectivity Solvent-Free Acylation using a Composite Catalyst[7]
This protocol is an example of a modern, more environmentally friendly approach for the synthesis of 4-fluorobenzophenone.
Methodology:
-
Catalyst Preparation: In a reaction vessel, combine trifluoromethanesulfonic acid (TfOH, 0.5 eq) and lanthanum(III) triflate (La(OTf)₃, 0.05 eq).
-
Reagent Addition: To the catalyst mixture, add fluorobenzene (1.2 eq) and benzoyl chloride (1.0 eq).
-
Reaction: Heat the stirred mixture to 140 °C and maintain for 4 hours. Monitor the reaction by GC-MS.
-
Workup: After cooling to room temperature, dissolve the reaction mixture in diethyl ether.
-
Purification: Wash the organic solution with water, followed by saturated NaHCO₃ solution, and finally brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography to yield highly pure para-fluorobenzophenone.
Section 5: Comparative Data
Table 1: Comparison of Common Lewis Acids for Friedel-Crafts Acylation
| Lewis Acid | Relative Acidity | Typical Stoichiometry | Advantages | Disadvantages |
| AlCl₃ | Very High | 1.1 - 2.5 eq | High reactivity, low cost | Highly hygroscopic, violent quench, waste disposal issues |
| FeCl₃ | High | 1.1 - 2.0 eq | Inexpensive, effective | Hygroscopic, can promote side reactions |
| TiCl₄ | Moderate-High | 1.1 - 2.0 eq | Good for selective reactions | Liquid, highly fuming, hygroscopic |
| SnCl₄ | Moderate | 1.1 - 2.0 eq | Milder, can offer different selectivity | Liquid, fuming, hygroscopic |
| RE(OTf)₃ | High | 0.05 - 0.2 eq (with co-catalyst) | Water tolerant, reusable, highly active[7] | High cost |
References
-
Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. [Link]
-
The Organic Chemistry Tutor. (2016, December 28). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution [Video]. YouTube. [Link]
-
Chemistry Steps. Friedel-Crafts Acylation with Practice Problems. Chemistry Steps. [Link]
-
Pourmousavi, S. A., et al. (2014). Friedel-Crafts acylation of aromatic compounds. ResearchGate. [Link]
-
LibreTexts Chemistry. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]
-
Kumbhar, A. S., et al. (2015). Friedel-Crafts alkylation and acylation of aromatic compounds under solvent free conditions using solid acid catalysts. Der Pharma Chemica. [Link]
-
BYJU'S. Friedel Crafts Acylation And Alkylation Reaction. BYJU'S. [Link]
-
Leah4sci. (2017, July 5). Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems [Video]. YouTube. [Link]
-
Organic Chemistry Portal. Friedel-Crafts Acylation. Organic Chemistry Portal. [Link]
-
Tikhomirov, A. S., et al. (2015). Beyond Friedel–Crafts: Spontaneous and Fluoride-Catalyzed Acylation of 2-(Trialkylsilyl)pyridines. Organic Letters. [Link]
-
Guo, X., et al. (2006). Solvent-Free Friedel-Crafts Acylation of Fluorobenzene Catalyzed by Trifluoromethanesulfonic Acid and Rare Earth Triflates. Chinese Journal of Organic Chemistry. [Link]
-
Wikipedia. Fries rearrangement. Wikipedia. [Link]
-
Organic Chemistry Portal. Synthesis of fluoroketones and fluoroaldehydes. Organic Chemistry Portal. [Link]
-
Tang, R.-J., et al. (2018). Friedel–Crafts alkylation reaction with fluorinated alcohols as hydrogen-bond donors and solvents. RSC Advances. [Link]
-
Hashimoto, L., et al. (1989). Regioselectivity of Friedel-Crafts Acylation of Aromatic Compounds with Several Cyclic Anhydrides. ResearchGate. [Link]
-
ResearchGate. Optimization of Reaction Conditions. [Link]
-
Sloop, J. C., et al. (2014). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. SciSpace. [Link]
-
Tikhomirov, A. S., et al. (2015). Beyond Friedel–Crafts: Spontaneous and Fluoride-Catalyzed Acylation of 2- (Trialkylsilyl)pyridines. National Institutes of Health. [Link]
-
Organic Chemistry Portal. Fries Rearrangement. Organic Chemistry Portal. [Link]
-
Tang, R.-J., et al. (2018). Friedel–Crafts alkylation reaction with fluorinated alcohols as hydrogen-bond donors and solvents. ResearchGate. [Link]
-
Sloop, J. C., et al. (2014). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. Scientific & Academic Publishing. [Link]
- Google Patents.
-
Simons, J. H., et al. (1950). Fluorocarbon Aromatic Ketones. Journal of the American Chemical Society. [Link]
-
Mohammadi, Z., et al. (2019). Response Surface Methodology Optimization of Friedel–Crafts Acylation Using Phosphotungstic Acid Encapsulation in a Flexible Nanoporous Material. PubMed Central. [Link]
- Google Patents.
-
Al-Qaisi, A. J. (2014). The Mechanism of Fries Rearrangement and Acylation Reaction in Polyphosphoric Acid. ResearchGate. [Link]
-
Kumar, P., et al. (2022). Synthesis of Ketones and Mono-fluorinated Ketones via Boron Enolates Formed by Substitution of Esters with Benzylboronic Ester. ChemRxiv. [Link]
-
Chem Survival. (2020, October 15). Friedel Crafts Acylation Experiment Part 1, Prelab [Video]. YouTube. [Link]
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- 6. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 7. Solvent-Free Friedel-Crafts Acylation of Fluorobenzene Catalyzed by Trifluoromethanesulfonic Acid and Rare Earth Triflates [sioc-journal.cn]
- 8. CN101462931A - Method for acylating fluorobenzene - Google Patents [patents.google.com]
- 9. Fries rearrangement - Wikipedia [en.wikipedia.org]
- 10. Fries Rearrangement [organic-chemistry.org]
Technical Support Center: Synthesis of 2-(3,4-Difluorophenyl)-1-(2-fluorophenyl)ethanone
Welcome to the technical support guide for the synthesis of 2-(3,4-Difluorophenyl)-1-(2-fluorophenyl)ethanone. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and byproduct formations encountered during this specific diarylethanone synthesis. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your experiments effectively.
FREQUENTLY ASKED QUESTIONS (FAQs)
Q1: What is the most common and industrially relevant method for synthesizing this compound?
The most prevalent and scalable method is the Friedel-Crafts acylation .[1][2][3] This electrophilic aromatic substitution reaction involves reacting fluorobenzene with 2-(3,4-difluorophenyl)acetyl chloride in the presence of a strong Lewis acid catalyst, typically aluminum chloride (AlCl₃). The reaction is valued for its efficiency in forming the crucial carbon-carbon bond between the aromatic ring and the acyl group.
Q2: I've run the synthesis, but my yield of the desired product is low, and I see a major impurity in my analysis. What is this likely to be?
The most common byproduct in this synthesis is the positional isomer, 2-(3,4-Difluorophenyl)-1-(4-fluorophenyl)ethanone . The formation of this isomer is a direct consequence of the reaction mechanism and the directing effects of the fluorine substituent on the fluorobenzene ring.
Q3: Why is the 4-fluoro (para) isomer the primary byproduct instead of the 3-fluoro (meta) isomer?
This is rooted in the principles of electrophilic aromatic substitution. The fluorine atom on the fluorobenzene ring is an ortho-, para-directing group . Although it is a deactivating group overall due to its high electronegativity (inductive effect), its lone pairs of electrons can be donated to the aromatic ring through resonance, stabilizing the carbocation intermediate (the sigma complex) when the electrophile attacks at the ortho or para positions. Attack at the meta position does not benefit from this resonance stabilization. Therefore, acylation occurs preferentially at the ortho and para positions, leading to the desired product and its para-isomer.
Q4: How can I improve the regioselectivity of the reaction to favor the desired 2-fluoro (ortho) product over the 4-fluoro (para) byproduct?
While completely eliminating the para-isomer is challenging, its formation can be minimized. The ortho position is sterically more hindered than the para position. By controlling the reaction conditions, you can exploit this difference:
-
Temperature Control: Running the reaction at lower temperatures (e.g., 0-5 °C) can increase selectivity. Higher temperatures provide more energy to overcome the steric barrier of the ortho position, often leading to a product mixture that reflects thermodynamic stability, which may favor the para isomer.
-
Catalyst Choice: Using a bulkier Lewis acid catalyst can sterically favor attack at the less hindered para position. Conversely, careful selection of a less bulky catalyst or optimizing the stoichiometry of AlCl₃ might slightly improve the ortho:para ratio.[4]
-
Solvent: The choice of solvent can influence the reactivity and selectivity. Non-polar solvents are common, but exploring different options may shift the product ratio.
Q5: What are the best analytical methods to identify and quantify the ortho and para isomers?
A combination of chromatographic and spectroscopic methods is ideal:
-
High-Performance Liquid Chromatography (HPLC): This is the preferred method for quantifying the ratio of the desired product to its isomeric byproduct. A well-developed method with a suitable C18 column can achieve baseline separation.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Provides excellent separation and gives the molecular weight of the components, confirming that the impurity is indeed an isomer (same mass, different retention time).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR are definitive for structural confirmation. The coupling patterns and chemical shifts of the aromatic protons and fluorine atoms will be distinct for the ortho and para isomers, allowing for unambiguous identification.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems and provides actionable solutions based on mechanistic principles.
| Problem Encountered | Probable Cause(s) | Recommended Solutions & Scientific Rationale |
| High levels of the 4-fluoro (para) isomer. | 1. High Reaction Temperature: Elevated temperatures reduce selectivity by providing sufficient energy to overcome the steric hindrance at the ortho position. 2. Excess Catalyst: Non-optimal stoichiometry can lead to side reactions. | 1. Maintain Low Temperature: Conduct the addition of reagents and the reaction at 0-5 °C using an ice bath. This favors the kinetically controlled product distribution, which can enhance the ortho:para ratio. 2. Optimize Catalyst Loading: Perform stoichiometric optimization studies. Typically, slightly more than one equivalent of AlCl₃ is needed as it complexes with the product ketone.[2] |
| Significant unreacted starting materials (Fluorobenzene, 2-(3,4-difluorophenyl)acetyl chloride). | 1. Moisture Contamination: Lewis acids like AlCl₃ are extremely hygroscopic and are deactivated by water. 2. Insufficient Reaction Time/Temp: The reaction may not have proceeded to completion. 3. Poor Catalyst Quality: The AlCl₃ may be old or partially hydrolyzed. | 1. Ensure Anhydrous Conditions: Flame-dry all glassware. Use anhydrous grade solvents and ensure the AlCl₃ is fresh and handled under an inert atmosphere (e.g., nitrogen or argon). 2. Monitor Reaction Progress: Use TLC or a rapid HPLC/GC check to monitor the consumption of starting materials before quenching the reaction. 3. Use Fresh Catalyst: Purchase new, high-purity AlCl₃ and handle it appropriately. |
| Formation of a dark, tarry reaction mixture and multiple unidentified byproducts. | 1. Reaction Temperature Too High: Excessive heat can cause decomposition of reactants and products, leading to polymerization and charring. 2. Impure Starting Materials: Contaminants in the acyl chloride or fluorobenzene can initiate unwanted side reactions. | 1. Strict Temperature Control: Add the acyl chloride dropwise to the cooled mixture of fluorobenzene and AlCl₃ to manage the exothermic reaction. 2. Verify Starting Material Purity: Confirm the purity of 2-(3,4-difluorophenyl)acetyl chloride (e.g., by NMR) before use. Distill fluorobenzene if its purity is in doubt. |
| Low overall yield despite good conversion. | 1. Product Loss During Workup: The AlCl₃-ketone complex must be effectively hydrolyzed. Emulsion formation during extraction can also lead to significant product loss. 2. Sub-optimal Quenching: Improper quenching can lead to product degradation. | 1. Careful Quenching & Extraction: Slowly and carefully pour the reaction mixture into a mixture of crushed ice and concentrated HCl. This hydrolyzes the aluminum complexes and moves the aluminum salts into the aqueous layer. Use a suitable organic solvent for extraction and a brine wash to break emulsions. 2. Optimize Workup pH: Ensure the aqueous layer is acidic during workup to prevent side reactions involving the enolate of the product ketone. |
Visualizing the Reaction and Byproduct Formation
To better understand the synthetic pathway, the following diagrams illustrate the main reaction and the formation of the key isomeric byproduct.
.dot
Caption: Main synthetic pathway via Friedel-Crafts acylation.
.dot
Caption: Competing pathways for ortho vs. para acylation.
Reference Experimental Protocol
The following protocol is a generalized procedure for the synthesis of this compound via Friedel-Crafts acylation.[5] Note: This protocol should be adapted and optimized based on laboratory-specific conditions and safety protocols.
Materials:
-
Fluorobenzene (anhydrous)
-
2-(3,4-Difluorophenyl)acetyl chloride
-
Aluminum chloride (AlCl₃, anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Hydrochloric acid (HCl, concentrated)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ice
Procedure:
-
Reaction Setup:
-
Under an inert atmosphere (N₂ or Ar), charge a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and thermometer with anhydrous aluminum chloride (1.1 eq).
-
Add anhydrous dichloromethane, followed by anhydrous fluorobenzene (2.0-3.0 eq to act as both reactant and solvent).
-
Cool the stirred suspension to 0 °C using an ice-water bath.
-
-
Addition of Acyl Chloride:
-
Dissolve 2-(3,4-difluorophenyl)acetyl chloride (1.0 eq) in a minimal amount of anhydrous DCM and add it to the dropping funnel.
-
Add the acyl chloride solution dropwise to the cooled reaction mixture over 30-60 minutes, ensuring the internal temperature does not rise above 5 °C.
-
-
Reaction:
-
After the addition is complete, allow the reaction to stir at 0-5 °C for 2-4 hours.
-
Monitor the reaction progress by taking small aliquots (carefully quenching them in acidic water) and analyzing by TLC or GC.
-
-
Workup (Quenching):
-
Prepare a separate beaker containing a vigorously stirred mixture of crushed ice and concentrated HCl (approx. 5:1 by volume).
-
Slowly and carefully pour the reaction mixture into the ice/HCl slurry. Caution: This is a highly exothermic process.
-
Continue stirring until all the ice has melted and the mixture separates into two clear layers.
-
-
Extraction and Purification:
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer twice with DCM.
-
Combine the organic layers and wash sequentially with:
-
1M HCl
-
Water
-
Saturated NaHCO₃ solution (Caution: CO₂ evolution)
-
Brine
-
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Final Purification:
-
The crude product, a mixture of ortho and para isomers, can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol).
-
References
-
Friedel–Crafts acylation. (2024). In Wikipedia. Retrieved from [Link]
-
EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. (2018). Master Organic Chemistry. Retrieved from [Link]
-
Friedel Crafts Acylation And Alkylation Reaction. (n.d.). BYJU'S. Retrieved from [Link]
-
Limitations of Friedel-Crafts Alkylations. (2015). Chemistry LibreTexts. Retrieved from [Link]
- Method for preparing high-purity 2,4'-difluorobenzophenone. (2013). Google Patents. CN103449986A.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 3. byjus.com [byjus.com]
- 4. CN103449986A - Method for preparing high-purity 2,4'-difluorobenzophenone - Google Patents [patents.google.com]
- 5. 2-Chloro-1-(3,4-difluoro-phenyl)-ethanone synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Synthesis of 2-(3,4-Difluorophenyl)-1-(2-fluorophenyl)ethanone
Welcome to the technical support center for the synthesis of 2-(3,4-Difluorophenyl)-1-(2-fluorophenyl)ethanone. This resource is designed for researchers, scientists, and professionals in drug development who are working with this and structurally related diaryl ketones. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the common challenges and optimize the yield and purity of your synthesis.
Our approach is grounded in established chemical principles and field-proven insights to ensure that the guidance provided is both theoretically sound and practically applicable. We will explore the most common synthetic routes and address the specific hurdles that the fluorine substitution pattern of this molecule presents.
Troubleshooting Guide: Navigating Your Synthesis
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Friedel-Crafts Acylation Route
The Friedel-Crafts acylation is a classical and direct method for the synthesis of diaryl ketones. A plausible route to this compound is the acylation of 1,2-difluorobenzene with 2-(3,4-difluorophenyl)acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).
Q1: My Friedel-Crafts reaction is showing very low or no conversion to the desired product. What are the likely causes?
A1: Low or no conversion in a Friedel-Crafts acylation of a deactivated ring like 1,2-difluorobenzene is a common challenge. Here are the primary factors to investigate:
-
Inadequate Catalyst Activity: The catalyst, typically AlCl₃, is extremely sensitive to moisture. Ensure that your AlCl₃ is fresh, of high purity, and handled under strictly anhydrous conditions. The reaction should be set up under an inert atmosphere (e.g., nitrogen or argon).
-
Deactivated Substrate: 1,2-Difluorobenzene is significantly deactivated towards electrophilic aromatic substitution due to the strong electron-withdrawing nature of the two fluorine atoms. Harsher reaction conditions, such as elevated temperatures or the use of a stronger Lewis acid, may be necessary. However, this can also lead to increased side product formation.
-
Insufficient Reaction Time or Temperature: Due to the deactivated nature of the substrate, the reaction may require longer reaction times or higher temperatures than typical Friedel-Crafts acylations. Monitor the reaction progress by TLC or HPLC to determine the optimal reaction time.
-
Poor Quality Reagents: Ensure that your 1,2-difluorobenzene and 2-(3,4-difluorophenyl)acetyl chloride are pure and anhydrous. The acyl chloride should be freshly prepared or distilled before use to remove any corresponding carboxylic acid, which will inhibit the catalyst.
Q2: I am observing the formation of multiple products in my Friedel-Crafts reaction, leading to a low yield of the desired isomer. How can I improve regioselectivity?
A2: The directing effects of the fluorine atoms on the 1,2-difluorobenzene ring can lead to the formation of different regioisomers. While the fluorine atoms are ortho, para-directing, the electronic and steric environment is complex.
-
Steric Hindrance: Acylation ortho to a fluorine atom is sterically hindered. The desired product, 2-(3,4-Difluorophenyl)-1-(2-fluorophenyl )ethanone, requires acylation at a position flanked by a fluorine atom. This can be challenging.
-
Reaction Temperature: Lowering the reaction temperature can sometimes improve selectivity by favoring the kinetically controlled product.
-
Choice of Lewis Acid: The nature of the Lewis acid can influence regioselectivity. Experimenting with other Lewis acids like ferric chloride (FeCl₃) or boron trifluoride (BF₃) might offer different selectivity profiles.
Q3: My workup procedure for the Friedel-Crafts reaction is problematic, resulting in a low isolated yield.
A3: The workup of a Friedel-Crafts reaction is critical for obtaining a pure product.
-
Hydrolysis of the Ketone-Catalyst Complex: The product ketone forms a stable complex with AlCl₃, which needs to be hydrolyzed. This is typically done by carefully quenching the reaction mixture with ice-cold dilute acid (e.g., HCl). This process is highly exothermic and should be done slowly and with efficient cooling.
-
Emulsion Formation: During the aqueous workup and extraction, emulsions can form, making phase separation difficult. Using a brine wash can help to break up emulsions.
-
Product Precipitation: The product may precipitate out during the workup. Ensure that you are using a sufficient volume of organic solvent to keep the product dissolved during extraction.
Grignard Reagent Route
An alternative approach involves the reaction of a Grignard reagent, such as 2-fluorophenylmagnesium bromide, with an acyl chloride, like 3,4-difluorobenzoyl chloride.
Q1: The yield of my desired ketone is low, and I am isolating a significant amount of a tertiary alcohol byproduct.
A1: The formation of a tertiary alcohol is a classic side reaction in the synthesis of ketones using Grignard reagents. It arises from the addition of a second equivalent of the Grignard reagent to the initially formed ketone.
-
Control of Stoichiometry: Use a precise 1:1 stoichiometry of the Grignard reagent to the acyl chloride. Adding the Grignard reagent slowly to a cooled solution of the acyl chloride can help to minimize over-addition.
-
Low Reaction Temperature: Perform the reaction at a low temperature (e.g., -78 °C to 0 °C) to decrease the rate of the second addition to the ketone.[1]
-
Inverse Addition: Adding the acyl chloride solution to the Grignard reagent can sometimes favor ketone formation, but this can also lead to a higher concentration of the Grignard reagent, potentially increasing the risk of the secondary reaction. Experiment with both addition modes to find the optimal condition for your specific system.
Q2: My Grignard reagent formation seems to be inefficient, leading to a low overall yield.
A2: The formation of the Grignard reagent is a critical step and requires careful attention to detail.
-
Anhydrous Conditions: Grignard reagents are highly reactive towards water. All glassware must be flame-dried or oven-dried, and anhydrous solvents (typically diethyl ether or THF) must be used. The reaction should be conducted under an inert atmosphere.
-
Magnesium Activation: The surface of the magnesium turnings can be coated with a layer of magnesium oxide, which can inhibit the reaction. Activating the magnesium by crushing it in the flask, adding a small crystal of iodine, or a few drops of 1,2-dibromoethane can help to initiate the reaction.[1]
-
Purity of the Aryl Halide: The 2-fluorobromobenzene used to prepare the Grignard reagent must be pure and dry.
Q3: I am observing a significant amount of biphenyl impurity in my final product.
A3: Biphenyl formation is a common side reaction in Grignard syntheses, arising from the coupling of the Grignard reagent with unreacted aryl halide.
-
Slow Addition and Moderate Temperature: Adding the aryl halide slowly to the magnesium suspension can help to maintain a low concentration of the aryl halide, minimizing the coupling side reaction. While the reaction is exothermic, maintaining a gentle reflux is often optimal.
-
Purification: Biphenyl impurities can often be removed by recrystallization or column chromatography.
Suzuki-Miyaura Coupling Route
A modern and versatile approach is the palladium-catalyzed Suzuki-Miyaura coupling of an arylboronic acid (e.g., 2-fluorophenylboronic acid) with an acyl chloride (e.g., 3,4-difluorobenzoyl chloride).
Q1: My Suzuki-Miyaura coupling reaction is not proceeding to completion.
A1: Incomplete conversion in a Suzuki-Miyaura coupling can be due to several factors related to the catalyst, reagents, and reaction conditions.
-
Catalyst Deactivation: The palladium catalyst can be sensitive to air and impurities. Ensure the reaction is carried out under an inert atmosphere. The choice of palladium precursor and ligand is also crucial. For acylative Suzuki couplings, catalysts like Pd(PPh₃)₄ or those generated in situ from a palladium source (e.g., Pd(OAc)₂) and a suitable phosphine ligand are often used.
-
Base Selection: The choice of base is critical for the transmetalation step. Common bases include carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides (NaOH). The optimal base will depend on the specific substrates and solvent system.
-
Solvent: Anhydrous, degassed solvents are essential. Toluene, dioxane, and THF are commonly used.
-
Boronic Acid Quality: Boronic acids can undergo protodeboronation, especially under acidic conditions or in the presence of water. Use high-quality boronic acid and consider using boronate esters, which can be more stable.
Q2: I am observing significant hydrolysis of my acyl chloride starting material.
A2: Acyl chlorides are highly susceptible to hydrolysis.
-
Strictly Anhydrous Conditions: Ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere.
-
Freshly Prepared Acyl Chloride: Use freshly prepared or distilled 3,4-difluorobenzoyl chloride for the best results.
Q3: The purification of my product from the Suzuki-Miyaura reaction is difficult due to residual catalyst and other byproducts.
A3: Purification after a Suzuki-Miyaura coupling often requires careful chromatographic separation.
-
Filtration: After the reaction, it is common to filter the mixture through a pad of Celite or silica gel to remove the palladium catalyst.
-
Column Chromatography: Column chromatography on silica gel is typically required to separate the desired ketone from any remaining starting materials, boronic acid-related byproducts, and ligand-derived impurities.
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is generally recommended for the synthesis of this compound?
A1: The choice of synthetic route depends on the available starting materials, scale of the reaction, and the capabilities of the laboratory.
-
Friedel-Crafts acylation is a direct, one-step process but can be challenging due to the deactivated nature of 1,2-difluorobenzene, potentially leading to low yields and side products.
-
The Grignard reagent route is a viable alternative but requires careful control of stoichiometry and temperature to avoid the formation of tertiary alcohol byproducts.
-
Suzuki-Miyaura coupling is a modern and often high-yielding method with good functional group tolerance, but it requires a palladium catalyst and careful optimization of reaction conditions. For a research setting where yield and purity are paramount, the Suzuki-Miyaura coupling may be the most reliable, albeit more expensive, option.
Q2: What are the main safety precautions to consider during the synthesis of this compound?
A2:
-
Friedel-Crafts Acylation: Aluminum chloride is corrosive and reacts violently with water. The reaction should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. The quenching of the reaction is highly exothermic and can release HCl gas.
-
Grignard Reagents: Grignard reagents are highly flammable and react vigorously with water. Anhydrous ether solvents are extremely volatile and flammable. All operations should be conducted in a fume hood, away from ignition sources, and under an inert atmosphere.
-
Suzuki-Miyaura Coupling: Palladium catalysts can be toxic and should be handled with care. Many phosphine ligands are air-sensitive and toxic. Acyl chlorides are corrosive and lachrymatory. The reaction should be performed in a well-ventilated fume hood with appropriate PPE.
Q3: How can I effectively monitor the progress of my reaction?
A3: Thin-layer chromatography (TLC) is a simple and effective way to monitor the progress of the reaction. Use a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to separate the starting materials from the product. Staining with potassium permanganate or visualization under UV light can be used to see the spots. For more quantitative analysis, high-performance liquid chromatography (HPLC) can be used.
Q4: What are the recommended purification methods for the final product?
A4: The final product, this compound, is a solid at room temperature.
-
Recrystallization: If the crude product is of reasonable purity, recrystallization from a suitable solvent system (e.g., ethanol, isopropanol, or a mixture of hexane and ethyl acetate) can be an effective method for purification.
-
Column Chromatography: If the crude product contains a significant amount of impurities, column chromatography on silica gel is the recommended method for purification.
Experimental Protocols
The following are representative, detailed protocols for the synthesis of this compound via the three main routes discussed. These should be considered as starting points, and optimization may be required.
Protocol 1: Friedel-Crafts Acylation
This protocol is adapted from general procedures for Friedel-Crafts acylation of deactivated arenes.[2]
Step 1: Preparation of 2-(3,4-Difluorophenyl)acetyl Chloride
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-(3,4-difluorophenyl)acetic acid (1.0 eq) and thionyl chloride (1.5 eq).
-
Add a catalytic amount of dimethylformamide (DMF, 1-2 drops).
-
Heat the mixture to reflux for 2-3 hours.
-
After cooling to room temperature, remove the excess thionyl chloride by distillation under reduced pressure. The resulting 2-(3,4-difluorophenyl)acetyl chloride is used in the next step without further purification.
Step 2: Friedel-Crafts Acylation
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 eq).
-
Add anhydrous 1,2-difluorobenzene (3.0 eq) as the solvent and reactant.
-
Cool the mixture to 0 °C in an ice bath.
-
Add the freshly prepared 2-(3,4-difluorophenyl)acetyl chloride (1.0 eq) dropwise via the dropping funnel over 30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.
-
Upon completion, carefully pour the reaction mixture onto crushed ice containing concentrated hydrochloric acid.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Grignard Reagent Synthesis
This protocol is based on general procedures for the synthesis of ketones from Grignard reagents and acyl chlorides.[1]
Step 1: Preparation of 2-Fluorophenylmagnesium Bromide
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.1 eq).
-
Add a small crystal of iodine.
-
Add a small amount of a solution of 2-fluorobromobenzene (1.0 eq) in anhydrous diethyl ether to initiate the reaction.
-
Once the reaction has started (as indicated by bubbling and a color change), add the remaining 2-fluorobromobenzene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to reflux for an additional 30-60 minutes.
Step 2: Reaction with 3,4-Difluorobenzoyl Chloride
-
Cool the freshly prepared Grignard reagent to 0 °C.
-
In a separate flask, dissolve 3,4-difluorobenzoyl chloride (0.9 eq) in anhydrous diethyl ether.
-
Add the solution of 3,4-difluorobenzoyl chloride dropwise to the Grignard reagent over 30-60 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature and stir for an additional 1-2 hours.
-
Cool the reaction mixture in an ice bath and quench by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 3: Suzuki-Miyaura Coupling
This protocol is a representative procedure for an acylative Suzuki-Miyaura coupling.[3][4]
-
To a flame-dried Schlenk flask, add 2-fluorophenylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add anhydrous, degassed toluene via syringe.
-
Add 3,4-difluorobenzoyl chloride (1.0 eq) via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 6-12 hours. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
The following table summarizes the key parameters for the three proposed synthetic routes. The expected yields are estimates and will vary depending on the specific reaction conditions and optimization.
| Parameter | Friedel-Crafts Acylation | Grignard Reagent Synthesis | Suzuki-Miyaura Coupling |
| Key Reagents | 1,2-Difluorobenzene, 2-(3,4-Difluorophenyl)acetyl chloride, AlCl₃ | 2-Fluorobromobenzene, Mg, 3,4-Difluorobenzoyl chloride | 2-Fluorophenylboronic acid, 3,4-Difluorobenzoyl chloride, Pd(PPh₃)₄, K₂CO₃ |
| Solvent | 1,2-Difluorobenzene (excess) or an inert solvent like CS₂ or CH₂Cl₂ | Anhydrous diethyl ether or THF | Anhydrous, degassed toluene, dioxane, or THF |
| Temperature | 0 °C to reflux | 0 °C to reflux | 80-100 °C |
| Key Challenges | Deactivated substrate, regioselectivity, catalyst sensitivity | Di-addition to form tertiary alcohol, moisture sensitivity | Catalyst deactivation, hydrolysis of acyl chloride |
| Estimated Yield | 20-50% | 40-70% | 60-90% |
Visualizations
Experimental Workflow: General Synthesis
Caption: Overview of the three main synthetic routes.
Troubleshooting Logic: Low Yield in Friedel-Crafts Acylation
Caption: Troubleshooting flowchart for low yield.
References
- WO2016058896A1 - Process for the preparation of 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone.
- WO2021171301A1 - A process for synthesis of high purity 1-[3-(trifluoromethyl)phenyl]ethanone oxime.
- EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts.
- 7: The Grignard Reaction (Experiment) - Chemistry LibreTexts. (2024).
- Suzuki Coupling - Organic Chemistry Portal.
- EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation - Master Organic Chemistry. (2018).
- This compound - Sigma-Aldrich.
- US8946479B2 - Process for preparation of 4-fluoro-α-[2methyl-l-oxopropyl]-γ-oxo—N—β-diphenylbenzene butane amide.
- Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Deriv
- Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Arom
- Application Notes and Protocols for Reactions of 2-(3,4-Difluorophenyl)-1-(p-tolyl)ethanone - Benchchem.
- Suzuki-Miyaura Cross Coupling Reaction - TCI Chemicals.
- Friedel-Crafts Acyl
- PROCESS FOR THE PREPARATION OF 1-(3,5-DICHLORO-4-FLUORO-PHENYL)
- Use of Blue Agar CAS Assay for Siderophore Detection - PMC - NIH.
- EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)
- Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs.
- The Grignard Reaction: Synthesis of 4,4-Diphenyl-3-buten-2-one - Aroon Chande.
- US6133485A - Asymmetric synthesis of 2-(2,4-difluorophenyl)
- EP0694519B1 - Process for the preparation of 2,4-difluoroacetophenone - Google P
- Friedel–Crafts Acyl
- The Suzuki Reaction. (2014).
- Siderophore Detection assay - Protocols.io. (2025).
- 3 - Organic Syntheses Procedure.
- Grignard Reagents and rel
- This compound [1519952-50-1] | Chemsigma.
- 1519952-50-1 this compound.
- This compound CAS:1519952-50-1.
Sources
Technical Support Center: Challenges in the Purification of Fluorinated Diaryl Ethanones
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the specific challenges encountered during the purification of fluorinated diaryl ethanones. The unique electronic properties of fluorine can significantly influence the reactivity and chromatographic behavior of these compounds, often leading to purification difficulties that require specialized strategies.[1][2]
I. Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the purification of fluorinated diaryl ethanones.
Q1: Why are my fluorinated diaryl ethanones difficult to separate from reaction byproducts using standard flash chromatography?
A1: The high electronegativity of fluorine can significantly alter the polarity and chromatographic behavior of your target molecule.[1] Fluorinated compounds often exhibit reduced retention on silica gel compared to their non-fluorinated analogs, leading to co-elution with nonpolar impurities.[3][4] Additionally, the presence of fluorine can sometimes lead to unexpected interactions with the stationary phase, causing peak tailing or broadening.[5] In some cases, the starting materials and byproducts may have very similar polarities to the desired fluorinated product, making separation challenging.[3]
Q2: I'm observing decomposition of my fluorinated diaryl ethanone on the silica gel column. What is causing this and how can I prevent it?
A2: Silica gel is slightly acidic and can catalyze the decomposition of sensitive compounds.[5][6] Fluorinated ketones can be susceptible to degradation, particularly if there are other functional groups present that are sensitive to acid.[7] Attempts to purify certain fluorinated ketones via chromatography can lead to decomposition of the product.[7] To mitigate this, you can try deactivating the silica gel with a base like triethylamine or using an alternative stationary phase such as alumina or Florisil.[6]
Q3: My purified fluorinated diaryl ethanone shows extra peaks in the 19F NMR. What could these be?
A3: Extra peaks in the 19F NMR of a purified compound can indicate the presence of diastereomers if a new stereocenter was created during the reaction. It could also suggest the presence of constitutional isomers if the fluorination reaction was not completely regioselective. In some instances, over-fluorination can occur, leading to di- or tri-fluorinated byproducts that may be difficult to separate from the desired mono-fluorinated product.[3]
Q4: Can I use recrystallization to purify my fluorinated diaryl ethanone?
A4: Recrystallization can be a very effective purification technique for solid fluorinated diaryl ethanones, provided a suitable solvent system can be found. The key is to identify a solvent in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. A two-solvent system can also be effective. However, if your compound tends to "oil out" instead of crystallizing, it may indicate that the solvent's boiling point is higher than your compound's melting point or that there's a high concentration of impurities.[8]
II. Troubleshooting Guides
This section provides detailed, step-by-step guidance for resolving specific purification challenges.
Issue 1: Co-elution of Product with Nonpolar Impurities in Flash Chromatography
Underlying Cause: The introduction of fluorine can significantly decrease the polarity of the diaryl ethanone, causing it to elute with nonpolar byproducts in standard normal-phase chromatography.
Troubleshooting Workflow
Caption: Decision tree for resolving co-elution issues.
Detailed Protocols
Protocol 1: Solvent System Optimization for Normal-Phase Chromatography
-
Systematic TLC Analysis: Prepare a series of TLC plates using different ratios of a nonpolar solvent (e.g., hexane, heptane) and a moderately polar solvent (e.g., ethyl acetate, dichloromethane).
-
Spotting: Spot the crude reaction mixture on each plate.
-
Development: Develop the plates in the prepared solvent systems.
-
Visualization: Visualize the spots under UV light and/or with an appropriate stain.
-
Selection: Choose the solvent system that provides the best separation (largest ΔRf) between your product and the impurities. Aim for an Rf of 0.2-0.3 for your product for optimal column chromatography separation.[6]
Protocol 2: Reversed-Phase Flash Chromatography
-
Column Selection: Use a C18-functionalized silica gel column.
-
Solvent System: Employ a polar mobile phase, typically a gradient of water and an organic solvent like acetonitrile or methanol.
-
Sample Loading: Dissolve the crude mixture in a small amount of the mobile phase or a stronger solvent like DMSO and load it onto the column.
-
Elution: Run a gradient from a high percentage of water to a high percentage of the organic solvent.
-
Fraction Collection: Collect fractions and analyze them by TLC or HPLC to identify the pure product.
Issue 2: Product Decomposition on Silica Gel
Underlying Cause: The acidic nature of silica gel can lead to the degradation of sensitive fluorinated diaryl ethanones.
Troubleshooting Workflow
Caption: Workflow for preventing on-column decomposition.
Detailed Protocols
Protocol 3: Preparation of Deactivated Silica Gel
-
Solvent Preparation: Prepare your chosen eluent for flash chromatography.
-
Amine Addition: Add triethylamine to the eluent to a final concentration of 1-2% (v/v).
-
Slurry Formation: In a fume hood, add the silica gel to the prepared eluent and gently swirl to create a homogeneous slurry.
-
Column Packing: Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure.
-
Equilibration: Run several column volumes of the eluent through the packed column to ensure it is fully equilibrated before loading your sample.
Issue 3: Difficulty in Removing Organoboron Byproducts
Underlying Cause: In syntheses utilizing boronic acids or esters, residual boron-containing byproducts can be challenging to remove due to their similar polarity to the desired fluorinated ketone.[3]
Troubleshooting Strategies
| Problem | Potential Cause | Recommended Solution | Scientific Rationale |
| Co-elution of boronic acid/ester byproducts | Similar polarity to the fluorinated diaryl ethanone.[3] | 1. Aqueous Workup with a Base: Wash the organic layer with a dilute aqueous base (e.g., 1M NaOH) during the workup. 2. Specialized Chromatography: Consider using a stationary phase with an affinity for boronic acids, such as a diol-functionalized resin. | 1. The basic wash deprotonates the boronic acid, forming a water-soluble boronate salt that partitions into the aqueous phase. 2. Diol resins can form reversible covalent bonds with boronic acids, effectively trapping them on the column while the desired product elutes. |
| Persistent boron impurities after chromatography | Incomplete removal during the initial purification steps. | Recrystallization: If the product is a solid, recrystallization can be a highly effective final purification step. | The highly ordered crystal lattice of the pure compound will exclude the structurally different boron impurities. |
III. Analytical Methods for Purity Assessment
Accurate assessment of purity is crucial. The following methods are recommended for analyzing fluorinated diaryl ethanones.
| Analytical Technique | Purpose | Key Considerations |
| 1H and 13C NMR Spectroscopy | Structural confirmation and detection of proton- and carbon-containing impurities. | Standard techniques applicable. |
| 19F NMR Spectroscopy | Direct detection and quantification of fluorine-containing compounds.[9] | Provides information on the number of fluorine environments and can reveal the presence of fluorinated isomers or over-fluorinated byproducts. |
| High-Performance Liquid Chromatography (HPLC) | Purity determination and separation of closely related compounds. | Reversed-phase HPLC with a C18 column is commonly used.[10] Fluorinated stationary phases can offer alternative selectivity.[4][10] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Analysis of volatile impurities and confirmation of molecular weight. | Useful for identifying low-molecular-weight byproducts. |
| Elemental Analysis | Determination of the elemental composition (C, H, N, F). | Provides a definitive measure of purity. Methods for determining fluorine content often involve combustion followed by ion-selective electrode analysis.[11][12] |
IV. References
-
Synthesis of Ketones and Mono-fluorinated Ketones via Boron Enolates Formed by Substitution of Esters with Benzylboronic Ester - ChemRxiv. Available from:
-
Fluoroketone and fluoroaldehyde synthesis by fluorination - Organic Chemistry Portal. Available from:
-
Synthesis of Fluorinated Ketones for Biological Evaluation at the GABA-B Receptor - eGrove - University of Mississippi. Available from:
-
Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. Available from:
-
Monodefluorinative Halogenation of Perfluoroalkyl Ketones via Organophosphorus-Mediated Selective C–F Activation - NIH. Available from:
-
Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PubMed Central. Available from:
-
Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions - PMC - NIH. Available from:
-
Where Does the Fluorine Come From? A Review on the Challenges Associated with the Synthesis of Organofluorine Compounds | Request PDF - ResearchGate. Available from:
-
Troubleshooting Flash Column Chromatography - Department of Chemistry : University of Rochester. Available from:
-
Efficient cartridge purification for producing high molar activity [18F]fluoro-glycoconjugates via oxime formation - PubMed. Available from:
-
Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC | LCGC International. Available from:
-
Determination of Fluorine in Fluoro-Organic Compounds - DTIC. Available from:
-
Synthesis and Conformational Analysis of Fluorinated Uridine Analogues Provide Insight into a Neighbouring-Group Participation Mechanism - MDPI. Available from:
-
Evaluation of analytical methods for fluorine in biological and related materials - PubMed. Available from:
-
Purifying Fluorinated Alcohol via flash Chromatography - Chemistry Stack Exchange. Available from:
-
Fluorination of Haloaromatic Compounds 1,2. Available from:
-
Fluorinated stationary phases on Liquid Chromatography: Preparation, Properties and Applications | Request PDF - ResearchGate. Available from:
-
Homologation Reactions for the Synthesis of Fluorinated Molecules | Request PDF. Available from:
-
Selective Synthesis of Fluorinated Compounds: Process Development and Preparation of Fluorinated Compounds from Gram up to Kilogram Scale - ResearchGate. Available from:
-
Technical Support Center: Overcoming Side Reactions in Fluorination - Benchchem. Available from:
-
ANALYTICAL METHODS. Available from:
-
Selective separation of fluorinated compounds from complex organic mixtures by pyrolysis-comprehensive two-dimensional gas chromatography coupled to high-resolution time-of-flight mass spectrometry - PubMed. Available from:
-
Safety First—Best Practices and Risk Management for Flash Chromatography - Teledyne Labs. Available from:
-
New Analytical Methods Developed for Determination of Perfluorinated Surfactants in Waters and Wastes† - CORE. Available from:
-
Fluorinated 2-arylchroman-4-ones and their derivatives: synthesis, structure and antiviral activity - PubMed. Available from:
-
VALIDATION OF AN HPLC METHOD FOR DETERMINATION OF CHEMICAL PURITY OF [18F]FLUOROMISONIDAZOLE ([18F]FMISO) - INIS-IAEA. Available from:
-
troubleshooring flash chromatography purification : r/Chempros - Reddit. Available from:
-
Solid-state aromatic nucleophilic fluorination: a rapid, practical, and environmentally friendly route to N-heteroaryl fluorides - Green Chemistry (RSC Publishing). Available from:
-
The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations - Chemical Society Reviews (RSC Publishing). Available from:
-
Effects of fluorine bonding and nonbonding interactions on 19F chemical shifts - PMC. Available from:
-
Technical Support Center: Purification of Fluorinated Benzaldehyde Derivatives - Benchchem. Available from:
-
Fluorine Containing Diazines. Synthesis and Properties - OUCI. Available from:
Sources
- 1. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. Chromatography [chem.rochester.edu]
- 7. Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings [article.sapub.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Effects of fluorine bonding and nonbonding interactions on 19F chemical shifts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. apps.dtic.mil [apps.dtic.mil]
- 12. Evaluation of analytical methods for fluorine in biological and related materials - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability of 2-(3,4-Difluorophenyl)-1-(2-fluorophenyl)ethanone in different solvents
Technical Support Center: 2-(3,4-Difluorophenyl)-1-(2-fluorophenyl)ethanone
A Guide for Researchers, Scientists, and Drug Development Professionals
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling, storage, and potential degradation of this compound.
Q1: What is the recommended storage condition for this compound?
A1: Based on vendor recommendations for this and structurally similar compounds, this compound should be stored as a solid at 2-8°C in a tightly sealed container, protected from light and moisture. For long-term storage, maintaining an inert atmosphere (e.g., argon or nitrogen) is advisable to prevent slow oxidation.
Q2: What are the primary chemical liabilities of this molecule?
A2: The primary chemical liabilities stem from the ketone functional group. Key potential degradation pathways include:
-
Enolization: The α-protons (on the carbon between the ketone and the 3,4-difluorophenyl ring) are acidic and can be removed, especially under basic conditions, to form an enolate. This can lead to racemization if the α-carbon is chiral, or facilitate other reactions.
-
Oxidation: While generally stable, the ketone can undergo oxidative cleavage under harsh conditions (strong oxidants, high heat). Functional groups with labile hydrogens, such as those at benzylic positions or alpha to heteroatoms, are susceptible to oxidation, potentially forming hydroperoxides, hydroxides, or other ketone species[1].
-
Photodegradation: Aromatic ketones are often photosensitive and can undergo various photochemical reactions upon exposure to UV light. It is crucial to protect the compound from light.
Q3: How does solvent choice impact the stability of stock solutions?
A3: Solvent choice is critical.
-
Aprotic Solvents: Non-polar, aprotic solvents like acetonitrile, tetrahydrofuran (THF), or dichloromethane are generally preferred for stock solutions as they are less likely to participate in degradation reactions.
-
Protic Solvents: Protic solvents (e.g., methanol, ethanol, water) can act as proton sources or sinks, potentially facilitating keto-enol tautomerism.[2][3][4] While the compound may be soluble, the long-term stability in these solvents should be carefully evaluated.
-
pH Effects: Aqueous solutions or those containing acidic or basic additives can significantly impact stability. Basic conditions can promote enolization, while strong acidic conditions could potentially catalyze other reactions. For ketones, solvent polarity can influence reaction kinetics and equilibrium.[5][6]
Q4: Is this compound sensitive to air or moisture?
A4: While the C-F and aromatic C-H bonds are robust, the ketone functionality can be sensitive to atmospheric conditions over long periods. Moisture can facilitate hydrolysis of any potential impurities or promote aggregation. Air (oxygen) can contribute to slow oxidative degradation, especially if initiated by light or trace metal contaminants. Therefore, storing under an inert atmosphere is a best practice.
Section 2: Troubleshooting Guide
This section provides solutions to specific experimental issues you may encounter.
Issue 1: My HPLC analysis shows a new, growing impurity peak in my stock solution over a few days.
-
Question: I prepared a stock solution in methanol and stored it on the benchtop. My HPLC-UV analysis now shows a new peak eluting close to my main compound. What could be the cause?
-
Answer & Troubleshooting Steps:
-
Hypothesis 1: Solvent-Mediated Degradation. Methanol is a protic solvent and may be facilitating a reaction. The new peak could be a degradation product.
-
Hypothesis 2: Photodegradation. Benchtop storage likely exposed the solution to light. Aromatic ketones can be photolabile.
-
Troubleshooting Protocol:
-
Protect from Light: Immediately prepare a fresh stock solution and wrap the vial in aluminum foil or use an amber vial. Store it under the same conditions and re-analyze after the same time period. If the impurity peak is absent or significantly reduced, photodegradation is the likely cause.
-
Change Solvent: Prepare a fresh stock solution in a high-purity aprotic solvent like acetonitrile[7]. Store it protected from light and re-analyze. If the solution is stable, the original issue was likely solvent-mediated.
-
Characterize the Impurity: If the problem persists, use LC-MS to determine the mass of the impurity. This can provide crucial clues about the degradation pathway (e.g., an increase of 16 amu suggests oxidation).
-
-
Issue 2: The color of my solid compound has changed from white to yellow upon storage.
-
Question: I've stored the solid compound in its original vial in the lab freezer. After several months, the white powder has turned slightly yellow. Is it still usable?
-
Answer & Troubleshooting Steps:
-
Hypothesis: Minor Oxidation or Impurity Formation. A color change often indicates the formation of a minor, conjugated impurity, possibly from slow oxidation or reaction with atmospheric components. The bulk of the material may still be pure.
-
Troubleshooting Protocol:
-
Purity Check: Dissolve a small amount of the discolored solid and analyze it by HPLC or another suitable chromatographic method[8]. Compare the purity profile to the certificate of analysis or an earlier analysis of a fresh sample.
-
Re-qualification: If the purity is still within your experimental tolerance (e.g., >98%), the material may be usable, but the presence of a new chromophore should be noted.
-
Preventative Action: For future batches, consider flushing the vial with an inert gas (argon or nitrogen) before sealing and storing it at the recommended 2-8°C.
-
-
Issue 3: I'm seeing poor mass balance in my forced degradation study.
-
Question: I'm performing a forced degradation study under acidic, basic, and oxidative conditions. In the oxidative (H₂O₂) condition, the peak for my parent compound decreases by 30%, but I only see a 10% increase in total impurity peaks. Where did the rest of the mass go?
-
Answer & Troubleshooting Steps:
-
Hypothesis 1: Non-Chromophoric Degradants. The degradation products may lack a UV chromophore and are therefore invisible to your UV detector.
-
Hypothesis 2: Volatile Degradants. The degradation may have produced volatile small molecules that are lost during sample handling.
-
Hypothesis 3: Insoluble Degradants/Polymerization. Degradation products may have precipitated out of solution or are being retained on the column.
-
Troubleshooting Protocol:
-
Use a Universal Detector: Re-analyze the samples using a detector that does not rely on a chromophore, such as a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD), in series with your UV detector. This can help you account for non-UV active species.
-
Check for Column Retention: Run a harsh column cleaning cycle after your analysis to see if any strongly retained species elute.
-
Analyze Headspace: If volatile products are suspected, a headspace GC-MS analysis of the stressed sample could identify them.
-
Mass Balance Calculation: A good mass balance in a forced degradation study is typically between 97-104%, accounting for method precision[9]. If the balance is poor, it indicates that the analytical method is not stability-indicating for all degradants.
-
-
Section 3: Experimental Protocols & Data
Protocol: Preliminary Stability Assessment in Different Solvents
This protocol outlines a basic experiment to determine the short-term stability of this compound in common laboratory solvents.
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in high-purity acetonitrile. This will serve as your reference standard.
-
Sample Preparation:
-
Label four sets of amber HPLC vials for each solvent to be tested (e.g., Acetonitrile, Methanol, Water, DMSO).
-
For each solvent, aliquot a volume of the stock solution into the vials and dilute with the test solvent to a final concentration of 0.1 mg/mL.
-
Prepare triplicate vials for each time point (T=0, T=24h, T=48h, T=72h).
-
-
Incubation:
-
Store one set of vials at room temperature (approx. 25°C).
-
Store a second set of vials under accelerated conditions at 40°C.
-
-
HPLC Analysis:
-
Immediately analyze the T=0 samples for all solvents to establish a baseline purity.
-
Analyze the subsequent time points (24h, 48h, 72h) from both storage conditions.
-
Suggested HPLC Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 50% B to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
-
-
Data Analysis: Calculate the percent purity of the main peak at each time point relative to the T=0 sample. A loss of purity >2% is generally considered significant.
Hypothetical Stability Data Summary
The following table represents expected outcomes based on chemical principles, not actual experimental data. It serves as an example of how to present stability findings.
| Solvent | Condition | % Purity at T=0 | % Purity at T=48h | Observations |
| Acetonitrile | 25°C | 99.8% | 99.7% | Highly stable. Recommended solvent. |
| Acetonitrile | 40°C | 99.8% | 99.5% | Minor degradation under heat stress. |
| Methanol | 25°C | 99.8% | 98.5% | Small impurity peak observed. |
| Methanol | 40°C | 99.8% | 96.2% | Significant impurity formation. |
| Water (pH 7) | 25°C | 99.8% | 99.0% | Moderate stability, but solubility may be low. |
| DMSO | 25°C | 99.8% | 99.6% | Stable, but ensure DMSO is anhydrous. |
Section 4: Visualized Workflows and Pathways
Experimental Workflow Diagram
This diagram illustrates the decision-making process for troubleshooting an unexpected impurity.
Caption: Troubleshooting workflow for identifying the source of impurities.
References
-
Title: Determination of Solvent Effects on Keto–Enol Equilibria of 1,3-Dicarbonyl Compounds Using NMR Revisiting a Classic Physical Chemistry Experiment Source: Journal of Chemical Education URL: [Link]
-
Title: Determination of Solvent Effects on Keto—Enol Equilibria of 1,3-Dicarbonyl Compounds Using NMR Source: ResearchGate URL: [Link]
-
Title: A New Approach to Forced Degradation Studies Using Anhydrous Conditions Source: Pharmaceutical Technology URL: [Link]
-
Title: Analytical Methods to Determine the Stability of Biopharmaceutical Products Source: LCGC North America URL: [Link]
-
Title: Small Molecule Development Analytical Methods for Faster Time to Market Source: Hovione URL: [Link]
-
Title: Unstable Small Molecule Therapeutic Analysis Source: KCAS Bio URL: [Link]
-
Title: Analytical Techniques In Stability Testing Source: Separation Science URL: [Link]
-
Title: Determination of Solvent Effects on Keto—Enol Equilibria of 1,3-Dicarbonyl Compounds Using NMR Source: ACS Publications URL: [Link]
-
Title: Stability Testing for Small-Molecule Clinical Trial Materials Source: Pharmaceutical Technology URL: [Link]
-
Title: FORCED DEGRADATION AND STABILITY TESTING: STRATEGIES AND ANALYTICAL PERSPECTIVES Source: PharmaTutor URL: [Link]
-
Title: Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin Source: ACS Omega URL: [Link]
-
Title: Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin Source: National Institutes of Health (PMC) URL: [Link]
-
Title: Forced Degradation Studies for Stability Source: Nelson Labs URL: [Link]
-
Title: Forced Degradation Studies Source: MedCrave online URL: [Link]
-
Title: HOW TO APPROACH A FORCED DEGRADATION STUDY Source: SGS URL: [Link]
Sources
- 1. pharmatutor.org [pharmatutor.org]
- 2. glaserr.missouri.edu [glaserr.missouri.edu]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Unstable Small Molecule Analysis | KCAS Bio [kcasbio.com]
- 8. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 9. sgs.com [sgs.com]
Technical Support Center: Synthesis of Polysubstituted Diaryl Ethanones
Welcome to the technical support center for the synthesis of polysubstituted diaryl ethanones. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and address common challenges encountered during synthesis. The primary focus is on the Friedel-Crafts acylation, a cornerstone reaction for forging the crucial carbon-carbon bond in these motifs, yet one that is often accompanied by specific side reactions that can compromise yield and purity.
This resource moves beyond simple procedural lists to explain the chemical causality behind experimental choices, empowering you to diagnose and solve problems effectively.
Section 1: Troubleshooting Guide for Common Side Reactions
This section is structured in a question-and-answer format to directly address the most frequent issues observed in the laboratory.
Q1: "My reaction is giving a mixture of ortho, para, and sometimes meta isomers. How can I improve the regioselectivity?"
A1: Poor regioselectivity is a classic challenge in electrophilic aromatic substitution and is governed by a combination of electronic and steric factors.[1]
Probable Causes & Solutions:
-
Electronic Directing Effects: The substituents already present on your aromatic ring dictate the position of the incoming acyl group.[1]
-
Activating Groups (-OCH₃, -CH₃, -OH, etc.) are ortho, para-directing.
-
Deactivating Groups (-NO₂, -CN, -SO₃H, -C=O) are meta-directing (with the exception of halogens, which are deactivating but ortho, para-directing).
-
Causality: Activating groups donate electron density to the aromatic ring, stabilizing the carbocation intermediate (the sigma complex) more effectively at the ortho and para positions.[2] Conversely, electron-withdrawing groups destabilize the ortho and para intermediates, making the meta position the least unfavorable site of attack.
-
-
Steric Hindrance: This is your primary tool for favoring the para product over the ortho product. The acylium ion, especially when complexed with a Lewis acid, is sterically bulky.[3]
-
Solution: Attack at the less hindered para position is often kinetically and thermodynamically favored over the crowded ortho position. If your starting material has a large substituent, this effect is magnified. For highly hindered substrates, alternative synthetic routes might be necessary.[4]
-
-
Reaction Temperature:
-
Solution: Lowering the reaction temperature (e.g., to 0°C or even lower) can increase selectivity. Higher temperatures provide more energy to overcome the activation barrier for the formation of less stable isomers, leading to a mixed product distribution.[2]
-
-
Choice of Lewis Acid and Solvent:
-
Solution: The size of the Lewis acid-acyl chloride complex can influence steric interactions. Milder Lewis acids (e.g., FeCl₃, ZnCl₂) can sometimes offer different selectivity profiles compared to the highly reactive AlCl₃.[3][5] The solvent can also play a role; screening solvents like 1,2-dichloroethane, nitrobenzene, or carbon disulfide may reveal an optimal medium for desired selectivity.[2]
-
Q2: "I'm observing a significant amount of di-acylated byproduct, even though I know acylation should be self-limiting. Why is this happening?"
A2: While polysubstitution is rare in Friedel-Crafts acylation, it can occur under specific circumstances. The primary reason acylation is typically self-limiting is that the product, a ketone, has an electron-withdrawing acyl group that deactivates the aromatic ring, making it less nucleophilic than the starting material.[2][6][7]
Probable Causes & Solutions:
-
Highly Activated Substrate: If your starting aromatic ring contains multiple, powerful electron-donating groups (e.g., multiple methoxy or hydroxyl groups), the ring may remain sufficiently nucleophilic to react a second time, even after the first acylation.
-
Solution:
-
Strict Stoichiometry: Use no more than one equivalent of the acylating agent.
-
Inverse Addition: Slowly add the highly activated aromatic substrate to the mixture of the acylating agent and Lewis acid. This ensures the acylating agent is never in excess relative to the unreacted, more reactive starting material.
-
Milder Conditions: Reduce the reaction temperature and shorten the reaction time, monitoring closely by TLC or GC.[2]
-
-
-
Forcing Reaction Conditions:
-
Causality: Excessively high temperatures or prolonged reaction times can provide enough energy to force a second acylation on the deactivated ring.[2]
-
Solution: Perform the reaction at the lowest feasible temperature and stop the reaction as soon as the starting material is consumed.
-
-
Excess Acylating Agent/Catalyst: Using a large excess of the acylating agent and Lewis acid can drive the reaction towards polysubstitution.[2]
Q3: "My reaction isn't working at all, or the yield is extremely low. What factors inhibit Friedel-Crafts acylation?"
A3: Reaction failure is typically due to a deactivated substrate or incompatibility with the Lewis acid catalyst.
Probable Causes & Solutions:
-
Strongly Deactivated Aromatic Ring: Aromatic rings with potent electron-withdrawing groups (e.g., -NO₂, -NR₃⁺, -CF₃, -CN) are too electron-poor to act as effective nucleophiles in this reaction.[9]
-
Incompatible Functional Groups: The strong Lewis acid catalyst (e.g., AlCl₃) will preferentially react with Lewis basic functional groups on the aromatic ring instead of the acyl halide.
-
Problematic Groups: Amines (-NH₂, -NHR, -NR₂) and, to a lesser extent, hydroxyl (-OH) and ether (-OR) groups.
-
Causality: The lone pair on the nitrogen or oxygen atom coordinates strongly with the AlCl₃.[9] In the case of amines, this forms a positively charged ammonium complex, which is a powerful deactivating group that shuts down the reaction.[9]
-
Solution: Protect incompatible functional groups before the acylation step. For example, an amine can be protected as an amide, and a hydroxyl group can be protected as an ether.
-
-
Inactive Catalyst: Strong Lewis acids like AlCl₃ are highly sensitive to moisture.
-
Causality: Water will hydrolyze the catalyst, rendering it inactive.
-
Solution: Ensure all glassware is rigorously flame- or oven-dried. Use anhydrous solvents and high-purity, freshly opened or properly stored Lewis acids. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
-
Section 2: Frequently Asked Questions (FAQs)
-
Why is polysubstitution a major problem in Friedel-Crafts alkylation but not in acylation? In Friedel-Crafts alkylation, an electron-donating alkyl group is added to the ring. This activates the ring, making the mono-alkylated product more reactive than the starting material, which leads to subsequent alkylations. In contrast, Friedel-Crafts acylation adds an electron-withdrawing acyl group, which deactivates the ring, making the product less reactive than the starting material and thus preventing further substitution.[2][6][7]
-
How do I choose the right Lewis acid catalyst? Aluminum trichloride (AlCl₃) is the most common and reactive catalyst, suitable for most unactivated or moderately activated rings.[5][12] For highly activated or sensitive substrates, a milder Lewis acid like iron(III) chloride (FeCl₃) or zinc chloride (ZnCl₂) can provide better control and prevent side reactions.[3][13] In recent years, solid acid catalysts and environmentally benign options have also been developed.[7]
-
Why is a stoichiometric amount of Lewis acid needed for acylation? Unlike in alkylation where the Lewis acid is truly catalytic, in acylation, the product ketone is a Lewis base. It forms a stable complex with the Lewis acid, taking it out of the catalytic cycle.[2][8] Therefore, at least one equivalent of the Lewis acid per equivalent of ketone product must be used. This complex is then hydrolyzed during the aqueous workup to release the final product.[8]
Section 3: Data & Visualizations
Data Tables
Table 1: Comparison of Common Lewis Acid Catalysts in Friedel-Crafts Acylation
| Catalyst | Relative Activity | Typical Substrates | Key Considerations |
| AlCl₃ | Very High | Benzene, Toluene, Halobenzenes | Most common; requires stoichiometric amounts; highly moisture-sensitive.[3][8] |
| FeCl₃ | High | Activated aromatics (e.g., Anisole) | Milder than AlCl₃, can offer better selectivity with sensitive substrates.[3][5] |
| ZnCl₂ | Moderate | Highly activated aromatics (e.g., Phenols) | Often used with acid anhydrides; requires higher temperatures.[7] |
| Solid Acids (e.g., Zeolites) | Variable | Industrial applications | Environmentally friendly, reusable, but may require specific conditions. |
Table 2: Influence of Common Substituents on Reactivity and Regioselectivity
| Substituent (R) | Name | Effect on Reactivity | Directing Influence |
| -OCH₃ | Methoxy | Strongly Activating | ortho, para |
| -CH₃ | Methyl | Activating | ortho, para |
| -Cl, -Br, -I | Halogen | Deactivating | ortho, para |
| -COCH₃ | Acetyl | Strongly Deactivating | meta |
| -NO₂ | Nitro | Strongly Deactivating | meta |
| -CN | Cyano | Strongly Deactivating | meta |
Diagrams and Workflows
Caption: The Friedel-Crafts acylation mechanism proceeds via a resonance-stabilized acylium ion.
Caption: A workflow for diagnosing and correcting poor regioselectivity in acylation reactions.
Section 4: Optimized Experimental Protocol
This protocol for the acylation of toluene with acetyl chloride serves as a robust starting point designed to minimize common side reactions.
Objective: To synthesize 4-methylacetophenone with high para-selectivity.
Materials:
-
Anhydrous Toluene
-
Acetyl Chloride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM)
-
6M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Crushed Ice
Procedure:
-
Glassware Preparation: Flame-dry a three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser fitted with a drying tube (or connect to a nitrogen/argon line). Allow to cool to room temperature under an inert atmosphere.
-
Reagent Setup: In the reaction flask, add anhydrous aluminum chloride (1.1 eq.). Add anhydrous DCM to create a stirrable suspension. Cool the flask in an ice-water bath to 0°C.
-
Addition of Reactants: In the dropping funnel, prepare a solution of toluene (1.0 eq.) and acetyl chloride (1.0 eq.) in anhydrous DCM.
-
Reaction Execution: Add the toluene/acetyl chloride solution dropwise to the stirred AlCl₃ suspension over 30-45 minutes, ensuring the internal temperature does not rise above 10°C.
-
Causality: Slow, cold addition prevents temperature spikes that can lead to side reactions and reduced selectivity.[2]
-
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour. Monitor the reaction progress by taking small aliquots and analyzing them by TLC or GC.
-
Quenching: Once the reaction is complete, carefully and slowly pour the reaction mixture over a large excess of crushed ice in a separate beaker with vigorous stirring.
-
Causality: This is a highly exothermic step. The ice bath quenches the reaction and hydrolyzes the AlCl₃ and its complex with the ketone product. Failure to do this slowly can cause dangerous splashing and boiling.[2]
-
-
Workup - Acid Wash: Transfer the quenched mixture to a separatory funnel. Add 6M HCl and shake. This ensures all aluminum salts are dissolved in the aqueous phase. Separate the organic layer.
-
Workup - Neutralization & Drying: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine. Dry the organic layer over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and remove the solvent by rotary evaporation. The crude product can be purified by vacuum distillation or recrystallization to yield pure 4-methylacetophenone.
References
-
BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]
-
Andonian, A. (n.d.). Electronic Factors Affecting the Rate and Regioisomeric outcome of the Friedel-Crafts Acylation Reaction. Columbia University. Retrieved from [Link]
-
Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]
-
Study.com. (n.d.). Explain why Friedel-Crafts alkylations often give polysubstitution but Friedel-Crafts acylations do not. Retrieved from [Link]
-
Yadav, M., & Sharma, U. (2011). Understanding the regioselectivity and reactivity of Friedel–Crafts benzoylation using Parr functions. Journal of Materials and Environmental Science, 2(4), 407-414. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
-
LibreTexts Chemistry. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (2018). Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs). Retrieved from [Link]
-
Royal Society of Chemistry. (2007). Synthesis of diaryl ketones via a phosphine-free Fukuyama reaction. Chemical Communications. Retrieved from [Link]
-
PubMed. (2016). Efficient Synthesis of Diaryl Ketones by Nickel-Catalyzed Negishi Cross-Coupling of Amides by Carbon-Nitrogen Bond Cleavage at Room Temperature Accelerated by a Solvent Effect. Chemistry. Retrieved from [Link]
-
PubMed. (2012). Selective synthetic routes to sterically hindered unsymmetrical diaryl ketones via arylstannanes. Organic & Biomolecular Chemistry. Retrieved from [Link]
Sources
- 1. alexandonian.com [alexandonian.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Selective synthetic routes to sterically hindered unsymmetrical diaryl ketones via arylstannanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. homework.study.com [homework.study.com]
- 7. Friedel-Crafts Acylation [organic-chemistry.org]
- 8. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Synthesis of diaryl ketonesvia a phosphine-free Fukuyama reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. Efficient Synthesis of Diaryl Ketones by Nickel-Catalyzed Negishi Cross-Coupling of Amides by Carbon-Nitrogen Bond Cleavage at Room Temperature Accelerated by a Solvent Effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. byjus.com [byjus.com]
- 13. BJOC - Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs) [beilstein-journals.org]
Technical Support Center: Scale-Up Synthesis of 2-(3,4-Difluorophenyl)-1-(2-fluorophenyl)ethanone
Welcome to the technical support center for the synthesis of 2-(3,4-Difluorophenyl)-1-(2-fluorophenyl)ethanone. This guide is designed for researchers, chemists, and process development professionals who are transitioning this synthesis from bench-scale to pilot or manufacturing scale. We will address common challenges through a practical, question-and-answer-based troubleshooting guide and a comprehensive FAQ section, grounding our advice in established chemical principles and field-proven insights.
Introduction: The Synthetic Challenge
The target molecule, this compound, is a fluorinated diaryl ketone. Such structures are common precursors in medicinal chemistry and materials science, where fluorine substitution is used to modulate properties like metabolic stability and binding affinity.[1] The most direct and common synthetic route is the Friedel-Crafts acylation of 2-fluorobenzene with 3,4-difluorophenylacetyl chloride.
While straightforward on paper, scaling this reaction presents significant hurdles. The electron-withdrawing nature of the fluorine atoms on both aromatic rings deactivates them towards electrophilic aromatic substitution, demanding harsh reaction conditions.[2][3] Furthermore, traditional Lewis acid catalysts like aluminum chloride (AlCl₃) are required in stoichiometric amounts, leading to challenges in reaction control, workup, and waste disposal.[3] This guide provides solutions to these and other scale-up challenges.
Caption: General workflow for the Friedel-Crafts synthesis of the target ketone.
Troubleshooting Guide: Common Scale-Up Issues
This section addresses specific problems you may encounter during the scale-up process.
Question 1: My reaction is stalling or showing very low conversion, even with extended reaction times. What is the underlying cause and how can I fix it?
Answer: This is the most common challenge and stems from the electronic deactivation of both aromatic rings by the fluorine substituents.
-
Causality: Fluorine is an electron-withdrawing group via induction, which reduces the nucleophilicity of the aromatic ring, making it less reactive towards the electrophilic acylium ion. In this specific reaction, the 2-fluorobenzene substrate is deactivated. Traditional Lewis acids like AlCl₃ may not be potent enough under mild conditions to drive the reaction to completion on a large scale where thermal and mass transfer can be limited.
-
Solutions:
-
Increase Catalyst Stoichiometry: On scale-up, ensure a true 1.1 to 1.3 molar equivalents of AlCl₃ are used relative to the acyl chloride. The catalyst is consumed by complexation with the product ketone, so a stoichiometric amount is mechanistically necessary.
-
Elevate Reaction Temperature: While bench-scale reactions may proceed at room temperature, pilot-scale reactions often require gentle heating (e.g., 40-50 °C) to overcome the activation energy barrier. This must be done with caution; implement controlled heating and monitor for exotherms.
-
Consider a Stronger Catalytic System: For highly deactivated systems, stronger acid systems may be required. Trifluoromethanesulfonic acid (TfOH) or a combination of TfOH with a lanthanide triflate can be highly effective for acylating fluorinated aromatics.[3][4] However, these are more expensive and may require process re-validation.
-
Question 2: The yield of my desired product is low, and I am isolating a significant amount of an isomeric byproduct. How can I improve the regioselectivity?
Answer: Poor regioselectivity is a frequent issue when acylating substituted benzenes. The fluorine atom in 2-fluorobenzene is an ortho, para-director. You are targeting acylation at the ortho position (relative to the fluorine), which is sterically hindered. The primary byproduct is likely the para-acylated isomer, 2-(3,4-Difluorophenyl)-1-(4-fluorophenyl)ethanone.
-
Causality: The distribution of ortho and para isomers is governed by a delicate balance of electronics and sterics. While electronics favor both positions, the bulky acylium-Lewis acid complex often favors the less sterically crowded para position. This problem is exacerbated at higher temperatures.
-
Solutions:
-
Solvent Choice: Solvent polarity can influence the isomer ratio. Non-polar solvents like dichloromethane or 1,2-dichloroethane are generally preferred for Friedel-Crafts reactions and can favor the desired isomer by modulating the reactivity and steric profile of the electrophile.[5]
-
Temperature Control: Lowering the reaction temperature (e.g., 0-5 °C) can significantly enhance selectivity for the sterically hindered ortho product. The kinetic product is often favored at lower temperatures. This requires a reactor with excellent cooling capacity to manage the initial exothermic complexation of the Lewis acid.
-
Catalyst System: Milder or bulkier Lewis acid systems can sometimes improve selectivity. While less reactive, they can offer better control. Experimenting with catalysts like zinc chloride (ZnCl₂) or supported catalysts could be explored, though this would represent a significant process deviation.[6][7]
-
Question 3: The reaction workup is extremely exothermic and difficult to control on a large scale. Are there safer quenching procedures?
Answer: The traditional quench of a large-scale Friedel-Crafts reaction (pouring the reaction mixture onto ice) is notoriously hazardous. The unreacted AlCl₃ reacts violently with water in a highly exothermic and gas-evolving process.
-
Causality: Aluminum chloride hydrolyzes rapidly in water, releasing significant heat and HCl gas. On a large scale, this can lead to dangerous pressure buildup and temperature spikes that can boil low-boiling solvents like dichloromethane.
-
Solutions:
-
Reverse Quench: Instead of adding the reaction mixture to water, slowly and controllably add the quenching solution (e.g., chilled 1M HCl) to the reaction vessel at a low temperature (0-10 °C). This allows the reactor's cooling system to manage the heat evolution.
-
Non-Aqueous Workup: A less common but potentially safer approach is to use a non-aqueous quench. For example, adding a complexing agent like pyridine or an ether like MTBE slowly at low temperature can break up the aluminum chloride complexes in a more controlled manner before the final aqueous wash.
-
Flow Chemistry: For continuous manufacturing, consider moving the reaction to a flow reactor. This allows for precise control over reaction time, temperature, and mixing, and the quench can be performed continuously on a small scale, eliminating the hazards of a large batch quench.[8]
-
Caption: Decision workflow for troubleshooting low reaction yield.
Frequently Asked Questions (FAQs)
Q: What are the critical safety considerations for handling the reactants at scale?
A: Safety is paramount.
-
3,4-Difluorophenylacetyl Chloride: This is a corrosive acyl chloride. It is moisture-sensitive and will hydrolyze to release corrosive HCl gas. Handle in a well-ventilated area under inert atmosphere (nitrogen or argon). Personnel must wear appropriate PPE, including acid-resistant gloves, splash goggles, and face shields.[9][10]
-
Aluminum Chloride (AlCl₃): A highly reactive and hygroscopic solid. It sublimes at 178 °C and reacts violently with water. Additions to the reactor should be done in portions under a strong nitrogen purge to prevent atmospheric moisture contamination. The resulting dust is highly corrosive. Use a powder addition system or charge via a glove bag to minimize exposure.
-
2-Fluorobenzene: A flammable liquid. Use in an area with no ignition sources and ensure the reactor is properly grounded to prevent static discharge.
Q: Which solvents are suitable for this reaction at the pilot plant scale?
A: Solvent choice involves a compromise between reactivity, safety, and environmental impact.[11]
| Solvent | Boiling Point (°C) | Flash Point (°C) | Key Considerations |
| Dichloromethane (DCM) | 39.6 | N/A | Pros: Excellent solvent for Friedel-Crafts, low freezing point. Cons: Environmental concerns (regulated), low boiling point makes it difficult to control exotherms without robust cooling. |
| 1,2-Dichloroethane (DCE) | 83.5 | 13 | Pros: Higher boiling point than DCM, allowing for a wider operating temperature range. Cons: More toxic than DCM, flammable. |
| Toluene | 110.6 | 4 | Pros: Good alternative to chlorinated solvents, wide liquid range. Cons: Can be acylated itself as a side reaction (though less reactive than 2-fluorobenzene), flammable. |
| Nitrobenzene | 210.9 | 88 | Pros: High boiling point, can dissolve the catalyst-product complex. Cons: Highly toxic, difficult to remove from the final product, can alter isomer distribution. Generally not recommended for scale-up unless essential. |
For scale-up, 1,2-dichloroethane is often a good starting point due to its balance of solvating power and a manageable boiling point.
Q: How can I effectively purify the final product on a large scale?
A: Large-scale purification should avoid chromatography if possible.
-
Workup: After quenching, perform a thorough aqueous workup. Wash the organic layer sequentially with dilute HCl (to remove aluminum salts), water, a dilute base like sodium bicarbonate (to remove acidic impurities), and finally brine (to aid phase separation).
-
Crystallization: The crude product, after solvent removal, should be purified by recrystallization. A good starting solvent system to screen is isopropanol/water or toluene/heptane. The goal is to find a system where the desired product has high solubility at elevated temperatures and low solubility at room temperature or below, while the isomeric byproduct remains in the mother liquor.
-
Filtration and Drying: The recrystallized solid should be collected by filtration on a Nutsche filter or a centrifuge and washed with a small amount of cold recrystallization solvent. Drying should be performed in a vacuum oven at a temperature well below the product's melting point to remove residual solvents.
Experimental Protocols
Protocol 1: Preparation of 3,4-Difluorophenylacetyl Chloride
This protocol describes the conversion of the carboxylic acid to the acyl chloride, a necessary precursor for the Friedel-Crafts reaction.
-
Setup: Charge a 10 L glass-lined reactor with 3,4-difluorophenylacetic acid (1.0 kg, 5.81 mol) and toluene (3 L). The reactor must be equipped with a mechanical stirrer, a temperature probe, a condenser with a gas outlet to a scrubber (for HCl and SO₂), and an addition funnel.
-
Reagent Addition: Slowly add thionyl chloride (SOCl₂) (0.55 L, 7.55 mol, 1.3 eq) via the addition funnel over 1 hour, maintaining the internal temperature below 30 °C. Gas evolution will be observed.
-
Reaction: Heat the mixture to 70-75 °C and stir for 4-6 hours. Monitor the reaction for completion by quenching a small sample and analyzing by HPLC or GC.
-
Distillation: Once the reaction is complete, remove the excess thionyl chloride and toluene by vacuum distillation. This step is critical to prevent side reactions in the next stage. The crude 3,4-difluorophenylacetyl chloride is typically a yellow to brown oil and can be used directly in the next step.
Protocol 2: Scale-Up Synthesis of this compound
-
Setup: Charge a 20 L reactor with anhydrous aluminum chloride (AlCl₃) (850 g, 6.37 mol, 1.1 eq) and 1,2-dichloroethane (DCE) (5 L) under a nitrogen atmosphere. Cool the slurry to 0-5 °C.
-
Acyl Chloride Addition: Slowly add a solution of the crude 3,4-difluorophenylacetyl chloride (from Protocol 1, ~5.81 mol) in DCE (2 L) to the AlCl₃ slurry over 2-3 hours, ensuring the internal temperature does not exceed 10 °C.
-
Substrate Addition: After the initial addition, add 2-fluorobenzene (615 mL, 6.39 mol, 1.1 eq) dropwise over 2 hours, maintaining the temperature at 5-10 °C.
-
Reaction: Allow the mixture to slowly warm to room temperature and then heat to 40-45 °C. Stir at this temperature for 8-12 hours, monitoring for completion by HPLC.
-
Quench: Cool the reaction mixture to 0-5 °C. In a separate, larger vessel, prepare a mixture of crushed ice (8 kg) and concentrated HCl (1 L). Slowly transfer the reaction mixture into the vigorously stirred ice/HCl slurry via a dip tube, ensuring the quench temperature remains below 20 °C.
-
Workup: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Wash the organic layer with 2M HCl (2 x 2 L), water (2 L), saturated sodium bicarbonate solution (2 L), and finally brine (2 L).
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product as an oil or semi-solid.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., isopropanol/water). Filter the purified solid, wash with cold solvent, and dry under vacuum at 40 °C to a constant weight. The final product should be a white to off-white solid.[12]
References
-
Jia, H., Xie, Z., Guo, Y., Guo, Y., Wang, Y., & Lu, G. (2013). Solvent-Free Friedel-Crafts Acylation of Fluorobenzene Catalyzed by Trifluoromethanesulfonic Acid and Rare Earth Triflates. Chinese Journal of Organic Chemistry, 33(8), 1735-1740. [Link]
-
Nandi, M. (2018). SUSTAINABLE CATALYST FOR FRIEDEL–CRAFTS ACYLATION. Fullerenes, Nanotubes and Carbon Nanostructures, 26(3), 149-160. [Link]
-
Ranu, B. C., & Ghosh, K. (2009). Update 1 of: Use of Solid Catalysts in Friedel−Crafts Acylation Reactions. Chemical Reviews, 109(3), PR1-PR25. [Link]
- Lu, G., et al. (2009).
-
Wojciechowski, J., & Paweł, W. (2020). Beyond Friedel–Crafts: Spontaneous and Fluoride-Catalyzed Acylation of 2-(Trialkylsilyl)pyridines. Organic Letters, 22(19), 7558–7562. [Link]
-
CatSci Ltd. (n.d.). Solvents in Scale-Up. Technical Piece. [Link]
-
Singh, U. P., & Samant, S. D. (2022). Recent Advances in Generation and Application of Grignard Reagents in Continuous Flow Process. CRIPS, 16(5). [Link]
- Orion Corporation. (2013). Synthesis of 2-(3,4-difluorophenyl)
-
Sloop, J. C., et al. (2014). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. American Journal of Organic Chemistry, 4(1), 1-10. [Link]
-
Organic Chemistry Portal. (n.d.). Fluoroketone and fluoroaldehyde synthesis by fluorination. [Link]
-
Latrache, A., et al. (2023). Illuminating Total Synthesis: Strategic Applications of Photochemistry in Natural Product Construction. Molecules, 28(18), 6688. [Link]
- Gharda Chemicals LTD. (2021). A process for synthesis of high purity 1-[3-(trifluoromethyl)phenyl]ethanone oxime. WO2021171301A1.
-
Sloop, J. C. (2015). Cyclic Ketones: Synthesis and Fluorination Efficacy Studies. [Link]
-
Sloop, J. C., et al. (2014). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. Scientific & Academic Publishing. [Link]
- Merck Sharp & Dohme Corp. (2001). Process for the synthesis of (2r, 2-alpha-r, 3a)-2-[1-(3,5-bis(trifluoromethyl)phenyl)ethoxy]-3-(4-fluorophenyl)-1,4-oxazine. WO2001094324A1.
- Syngenta Participations AG. (2016). Process for the preparation of 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone. WO2016058896A1.
-
Reddy, K. S. (2021). Review on friedel-crafts acylation of benzene derivatives using various catalytic systems. International Journal of Advanced Chemistry Research, 3(2), 01-05. [Link]
-
Hammond, G. B., & Xu, B. (2024). Access to fluorinated dienes through hydrofluorination of 2-En-4-ynoates. Organic Chemistry Frontiers. [Link]
-
Chande, A. (n.d.). The Grignard Reaction: Synthesis of 4,4-Diphenyl-3-buten-2-one. [Link]
-
Akkurt, M., et al. (2011). 1-(3,4-Dihydroxyphenyl)-2-(4-fluorophenyl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 11), o2819. [Link]
-
Ohwada, T., & Shudo, K. (2022). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. Molecules, 27(18), 5961. [Link]
-
PubChem. (n.d.). 3,4-Difluorobenzoyl chloride. [Link]
-
PubChem. (n.d.). 2-(2,5-Difluorophenyl)-1-(2-fluorophenyl)ethanone. [Link]
-
Cole, E. Y., et al. (2022). Ligand-Enabled Photocatalytic Reactivity of Iron(III) Halide Salts with Cyan and Green Light. Organic Letters, 24(49), 9069–9074. [Link]
-
Fershtat, L. L., et al. (2018). 4,4′-Difluoro-[3,3′-bi(1,2,5-oxadiazole)] 2,2′-Dioxide. Molbank, 2018(4), M1018. [Link]
-
ResearchGate. (n.d.). New findings on thermal degradation properties of fluoropolymers: Combined kinetic analysis for a completely overlapped reaction. [Link]
-
ResearchGate. (n.d.). Ozark fluorine specialties offers organic synthesis with HF at scale. [Link]
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- 4. Solvent-Free Friedel-Crafts Acylation of Fluorobenzene Catalyzed by Trifluoromethanesulfonic Acid and Rare Earth Triflates [sioc-journal.cn]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
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- 8. mdpi.com [mdpi.com]
- 9. 2-Fluorobenzoyl chloride 99 393-52-2 [sigmaaldrich.com]
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- 11. catsci.com [catsci.com]
- 12. This compound | 1519952-50-1 [sigmaaldrich.com]
Technical Support Center: Troubleshooting Guide for the Synthesis of Diaryl Ethanones
Welcome to the technical support center for the synthesis of diaryl ethanones. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting for common challenges encountered during synthesis. The following question-and-answer format addresses specific experimental issues with a focus on the underlying chemical principles to empower you to optimize your synthetic strategies.
Frequently Asked Questions (FAQs)
Low or No Product Yield
Question 1: I am attempting a Friedel-Crafts acylation to synthesize a diaryl ethanone, but I am observing very low to no product formation. What are the likely causes and how can I improve my yield?
Answer:
Low or non-existent yields in Friedel-Crafts acylation are a common issue stemming from several factors related to the reactants, catalyst, and reaction conditions.[1][2][3]
Causality and Troubleshooting Steps:
-
Substrate Reactivity: The aromatic ring undergoing acylation must be sufficiently electron-rich to act as a nucleophile.[4]
-
Deactivated Rings: Aromatic rings substituted with strong electron-withdrawing groups (e.g., -NO₂, -CN, -COR, -SO₃H, -CF₃) are highly deactivated and generally do not undergo Friedel-Crafts acylation. If your substrate falls into this category, consider an alternative synthetic route.
-
Steric Hindrance: Bulky substituents on the aromatic ring or the acylating agent can sterically hinder the reaction. If possible, choose a less hindered starting material or a smaller acylating agent.
-
-
Catalyst Activity and Stoichiometry: The Lewis acid catalyst (commonly AlCl₃ or FeCl₃) is crucial for activating the acylating agent.[1][2]
-
Catalyst Quality: Ensure your Lewis acid is anhydrous, as moisture will deactivate it. It is best practice to use a freshly opened bottle or to handle the catalyst in a glovebox.
-
Stoichiometry: For Friedel-Crafts acylation, a stoichiometric amount (or even a slight excess) of the Lewis acid is often required. This is because the catalyst complexes with the product ketone, rendering it inactive.
-
-
Reaction Conditions:
-
Temperature: While some Friedel-Crafts reactions proceed at room temperature, others may require heating to overcome the activation energy barrier. Conversely, excessive heat can lead to side reactions and decomposition. A systematic temperature screen is advisable.
-
Solvent: The choice of solvent is critical. Common solvents include dichloromethane (DCM), carbon disulfide (CS₂), or nitrobenzene. The solvent should be inert to the reaction conditions and capable of dissolving the reactants.
-
-
Purity of Reagents: Impurities in your starting materials or solvent can interfere with the reaction. Ensure all reagents are of high purity. For instance, water in the solvent will quench the Lewis acid catalyst.[5]
Question 2: My Suzuki-Miyaura cross-coupling reaction to form a diaryl ethanone is giving a poor yield. What parameters should I focus on for optimization?
Answer:
The Suzuki-Miyaura coupling is a powerful tool for C-C bond formation, but its success hinges on the careful optimization of several interconnected variables.[6][7][8]
Key Optimization Parameters:
| Parameter | Common Issues & Solutions |
| Catalyst System | Problem: Inefficient catalytic turnover. Solution: Screen different palladium sources (e.g., Pd(PPh₃)₄, Pd(OAc)₂) and ligands. Bulky, electron-rich phosphine ligands often improve catalytic activity.[7][9] |
| Base | Problem: Inappropriate base strength or solubility. Solution: The choice of base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) is crucial for the transmetalation step. The base's strength and solubility in the chosen solvent can significantly impact the reaction rate and yield.[7] |
| Solvent | Problem: Poor solubility of reactants or catalyst; side reactions. Solution: A variety of solvents can be used, including toluene, dioxane, and DMF. The optimal solvent will depend on the specific substrates and reaction temperature. A solvent screen is often necessary. |
| Temperature | Problem: Reaction is too slow or side products are forming. Solution: Increasing the temperature can accelerate the reaction, but may also lead to decomposition. A temperature optimization study is recommended. |
| Boronic Acid/Ester Quality | Problem: Decomposition of the boronic acid/ester. Solution: Boronic acids can undergo protodeboronation. Ensure your boronic acid is pure and handle it appropriately. Using the corresponding boronic ester can sometimes improve stability. |
A Design of Experiments (DoE) approach can be highly effective in systematically optimizing these parameters to achieve a higher yield.[6] For example, a study on optimizing a Suzuki coupling reaction for a pharmaceutical intermediate saw a 20% increase in yield (from 72% to 92%) by using a DoE approach, which also reduced the number of required experiments.[6]
Side Product Formation and Impurities
Question 3: I am observing significant amounts of polyacylated products in my Friedel-Crafts acylation. How can I favor monoacylation?
Answer:
Polyacylation is a common side reaction in Friedel-Crafts alkylation because the alkylated product is more reactive than the starting material.[4] However, in Friedel-Crafts acylation, the acylated product (a ketone) is deactivated towards further electrophilic aromatic substitution. This inherent deactivation generally prevents polyacylation.
If you are observing what appears to be polyacylation, it is more likely that you are seeing impurities from other sources or that your starting material is highly activated, leading to multiple substitutions under harsh conditions.
Strategies to Ensure Monoacylation:
-
Control Stoichiometry: Use a 1:1 molar ratio of the aromatic substrate to the acylating agent.
-
Moderate Reaction Conditions: Avoid excessively high temperatures and long reaction times, which could potentially drive the reaction towards less favorable products.
-
Purification: Effective purification techniques, such as column chromatography or recrystallization, are essential to isolate the desired monoacylated product from any starting material or impurities.
Question 4: My final diaryl ethanone product is contaminated with impurities. What are the likely sources of these impurities and how can I remove them?
Answer:
Impurities in the final product can originate from starting materials, intermediates, or side reactions during the synthesis.[10][11][12][13]
Common Impurities and Purification Strategies:
| Impurity Source | Identification | Purification Method |
| Unreacted Starting Materials | TLC, HPLC, GC-MS | Column chromatography, recrystallization |
| Side Products (e.g., from rearrangements) | NMR, MS | Column chromatography, preparative HPLC |
| Reagent-Derived Impurities | Analysis of starting materials | Purification of starting materials before reaction |
| Solvent Residues | NMR | Drying under high vacuum, recrystallization from a different solvent |
Workflow for Impurity Identification and Removal:
Caption: Workflow for impurity analysis and purification.
Reaction Mechanism and Control
Question 5: I am performing an intramolecular Friedel-Crafts acylation to form a cyclic diaryl ethanone (an indanone), but the cyclization is not occurring as expected. What factors govern the success of this reaction?
Answer:
The successful synthesis of cyclic ketones like 1-indanones via intramolecular Friedel-Crafts acylation depends on the substrate's ability to form a stable cyclic intermediate.[14][15]
Key Considerations for Intramolecular Cyclization:
-
Chain Length: The acyl chain must be of the appropriate length to allow for the formation of a five- or six-membered ring, which are thermodynamically favored. For 1-indanones, this typically involves the cyclization of 3-arylpropionic acids or their corresponding acyl chlorides.[15]
-
Activating Groups: The aromatic ring must be sufficiently activated to undergo electrophilic attack. The presence of electron-donating groups on the aromatic ring will facilitate the cyclization.
-
Catalyst: Strong Lewis acids like AlCl₃ or Brønsted acids like polyphosphoric acid (PPA) are commonly used to promote the reaction.[15]
-
Reaction Conditions: The reaction often requires elevated temperatures to drive the cyclization to completion.
Troubleshooting Intramolecular Cyclization:
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Applications of Friedel–Crafts reactions in total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07325B [pubs.rsc.org]
- 3. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 7. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. scholarship.claremont.edu [scholarship.claremont.edu]
- 10. researchgate.net [researchgate.net]
- 11. asianpubs.org [asianpubs.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Annulations involving 1-indanones to access fused- and spiro frameworks - RSC Advances (RSC Publishing) DOI:10.1039/D2RA06635A [pubs.rsc.org]
- 15. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]
Technical Support Center: Purification of 2-(3,4-Difluorophenyl)-1-(2-fluorophenyl)ethanone
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for 2-(3,4-Difluorophenyl)-1-(2-fluorophenyl)ethanone (CAS: 1519952-50-1). This document is designed for researchers, medicinal chemists, and process development scientists who are working with this key fluorinated ketone intermediate. Achieving high purity is critical for downstream applications, and this guide provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to address common purification challenges.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions you may have before starting or during the initial phases of purification.
Q1: What are the most likely impurities in my crude sample of this compound?
A: The impurity profile is heavily dependent on the synthetic route. Assuming a standard Friedel-Crafts acylation or a related cross-coupling synthesis, the most common impurities include:
-
Unreacted Starting Materials: Such as a 3,4-difluorophenylacetic acid derivative and 2-fluorobenzene.
-
Isomeric Byproducts: Friedel-Crafts reactions on substituted benzene rings can yield positional isomers.[1][2] For instance, acylation may occur at the para position to the fluorine on the 2-fluorophenyl ring, resulting in 2-(3,4-Difluorophenyl)-1-(4-fluorophenyl)ethanone. Steric hindrance generally disfavors ortho substitution next to the existing fluorine atom.[1]
-
Catalyst Residues: Residual Lewis acids (e.g., aluminum chloride) or transition metals (e.g., palladium, hafnium) used in the synthesis.[3][4]
-
Solvent Residues: Organic solvents used during the reaction and workup.
-
Degradation Products: Although diaryl ketones are generally stable, harsh acidic or basic conditions during workup could potentially cause C-C bond cleavage adjacent to the carbonyl group.[5][6]
Q2: My isolated product is a yellow or off-white solid, but the literature reports it as a white solid. What causes this discoloration?
A: A yellow to off-white appearance is common for crude diaryl ketones and is typically caused by minor, highly conjugated impurities or residual catalyst complexes. These can often be removed effectively through recrystallization with a decolorizing agent like activated carbon or by silica gel chromatography.[7]
Q3: For general purification, should I start with recrystallization or column chromatography?
A: The choice depends on the impurity profile and the scale of your reaction.
-
Recrystallization is the preferred first-line method for batches larger than a few grams, especially if the main impurities have significantly different solubilities than the product. It is cost-effective and scalable.[8]
-
Silica Gel Chromatography is ideal for smaller scales or when impurities have very similar polarity to the product (e.g., positional isomers).[8][9] It offers higher resolution but is more time-consuming and expensive on a large scale.
Q4: What analytical techniques are best for monitoring the purity of this compound?
A: A combination of methods is recommended:
-
Thin-Layer Chromatography (TLC): For rapid, qualitative monitoring of reaction progress and fraction analysis during column chromatography.
-
High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis and detection of closely related impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and especially ¹⁹F NMR are invaluable. ¹⁹F NMR is particularly sensitive for identifying and quantifying fluorine-containing isomers or impurities.[10]
-
Mass Spectrometry (MS): To confirm the molecular weight of the product and identify unknown impurities.
Section 2: Troubleshooting Guide: Common Issues & Solutions
This guide provides a structured approach to solving specific problems encountered during purification.
Problem 1: My crude product contains a significant amount of unreacted starting materials.
-
Diagnosis: This indicates an incomplete reaction. Confirm the identity of the starting materials via TLC or HPLC by co-spotting with authentic samples.
-
Solution 1 (Chemical Workup): If one of the starting materials is acidic (e.g., 3,4-difluorophenylacetic acid), an aqueous wash with a mild base like sodium bicarbonate (NaHCO₃) solution during the workup will extract it into the aqueous layer.
-
Solution 2 (Purification): Both recrystallization and column chromatography are effective. Starting materials are typically less polar (e.g., 2-fluorobenzene) or more polar (e.g., the acid) than the ketone product, allowing for efficient separation.
Problem 2: An unknown impurity with a similar polarity to my product is visible by TLC/HPLC.
-
Diagnosis: This is often a positional isomer, a common byproduct in Friedel-Crafts acylations.[1] These isomers have very similar physical properties, making separation challenging.
-
Solution 1 (Optimized Chromatography): Meticulous flash column chromatography is the most effective method. Use a shallow solvent gradient (e.g., a slow increase from 5% to 15% ethyl acetate in hexane) to maximize separation. Collect small fractions and analyze them carefully by TLC or HPLC.
-
Solution 2 (Recrystallization): While difficult, sometimes a specific solvent system can selectively crystallize the desired isomer. This requires screening various solvents (e.g., isopropanol, ethyl acetate/hexane, toluene) to find conditions where the desired product has lower solubility than the isomeric impurity.
Problem 3: My product has a persistent color even after a first purification attempt.
-
Diagnosis: The color is likely due to trace amounts of highly conjugated impurities or residual metal complexes from the catalyst.
-
Solution (Recrystallization with Activated Carbon):
-
Dissolve the impure product in a minimal amount of a suitable hot solvent (e.g., toluene or ethanol).
-
Add a small amount (1-2% by weight) of activated carbon to the hot solution.
-
Hold the solution at temperature for 5-10 minutes with gentle swirling. Caution: Do not boil, as this can cause bumping.
-
Perform a hot filtration through a pad of Celite® to remove the carbon.
-
Allow the clear, colorless filtrate to cool slowly to induce crystallization.
-
Problem 4: The product appears to be degrading during purification.
-
Diagnosis: While diaryl ketones are robust, degradation can occur under excessively harsh conditions. Prolonged exposure to strong acids or bases, especially at elevated temperatures, can cause cleavage.[6][11] Additionally, silica gel itself is slightly acidic and can sometimes catalyze the degradation of sensitive compounds during long chromatography runs.
-
Solution 1 (Neutralize Silica Gel): If you suspect acid-catalyzed degradation on a silica column, you can use silica gel that has been pre-treated with a base, such as triethylamine (typically 1% in the eluent).
-
Solution 2 (Minimize Heat and Exposure Time): During recrystallization, use the minimum amount of heat necessary to dissolve the compound and avoid prolonged heating. For chromatography, work efficiently to minimize the time the compound spends on the column.
Section 3: Detailed Experimental Protocols
These protocols provide validated, step-by-step instructions for the purification of this compound.
Protocol 1: Purification by Recrystallization
This method is ideal for removing impurities with different solubility profiles, such as unreacted starting materials and some colored byproducts.
-
Materials:
-
Crude this compound
-
Solvent System: Isopropanol, or a binary mixture such as Ethyl Acetate/Hexane.
-
Activated Carbon (optional, for color removal)
-
Celite® (optional, for hot filtration)
-
-
Procedure:
-
Solvent Selection: In a test tube, determine the appropriate solvent. The ideal solvent will dissolve the crude product when hot but provide low solubility when cold. Isopropanol often works well. A 1:4 mixture of ethyl acetate:hexane is another good starting point.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the selected hot solvent (or the more soluble solvent of a binary pair, e.g., ethyl acetate) and heat gently with stirring until the solid is fully dissolved.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, add a small amount of activated carbon, and swirl for 5 minutes. Perform a hot filtration through Celite® to remove the carbon.
-
Crystallization:
-
For a single solvent: Remove the flask from the heat source and allow it to cool slowly to room temperature. Further cool in an ice bath for 30-60 minutes to maximize crystal formation.
-
For a binary solvent: To the hot solution, slowly add the "anti-solvent" (e.g., hexane) with swirling until the solution becomes slightly turbid. Allow to cool as described above.
-
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with a small amount of the ice-cold recrystallization solvent to remove residual soluble impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
-
Protocol 2: Purification by Silica Gel Flash Column Chromatography
This technique provides high resolution for separating compounds of similar polarity, such as positional isomers.
-
Materials:
-
Crude this compound
-
Silica Gel (230-400 mesh)
-
Eluent: Hexane and Ethyl Acetate
-
-
Procedure:
-
TLC Analysis: Determine the optimal eluent composition by TLC. A system that gives the product an Rf value of ~0.3 is ideal. A good starting point is 10% Ethyl Acetate in Hexane.
-
Column Packing: Prepare a slurry of silica gel in hexane and pack the chromatography column. Equilibrate the column by passing 2-3 column volumes of the initial eluent (e.g., 5% Ethyl Acetate/Hexane) through the silica.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elution: Begin elution with a low-polarity solvent mixture (e.g., 5% Ethyl Acetate/Hexane). Gradually increase the polarity of the eluent (gradient elution) to move the compounds down the column. The less polar impurities will elute first, followed by the product, and then more polar impurities.
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
-
Isolation: Combine the pure fractions containing the desired product and remove the solvent under reduced pressure (rotary evaporation) to yield the purified compound.
-
Section 4: Visual Guides & Data
Impurity Profile Summary
| Impurity Type | Example | Probable Origin | Relative Polarity | Recommended Removal Method |
| Isomeric Byproduct | 2-(3,4-Difluorophenyl)-1-(4-fluorophenyl)ethanone | Friedel-Crafts Side Reaction[1] | Very Similar | Flash Chromatography |
| Starting Material | 2-Fluorobenzene | Incomplete Reaction | Less Polar | Chromatography / Recrystallization |
| Starting Material | 3,4-Difluorophenylacetic acid | Incomplete Reaction | More Polar | Aqueous Base Wash / Chromatography |
| Reduced Byproduct | 2-(3,4-Difluorophenyl)-1-(2-fluorophenyl)ethanol | Over-reduction in synthesis | More Polar | Chromatography / Recrystallization |
| Colored Impurity | Conjugated Polyaromatics | Side reactions / Degradation | Variable | Recrystallization with Carbon |
Workflow for Purification Strategy Selection
Caption: Decision workflow for selecting the optimal purification method.
Potential Impurity Formation Pathways
Caption: Simplified reaction scheme showing the formation of the desired product and a common isomeric impurity.
Section 5: References
-
BenchChem. (2025). Application Notes and Protocols for Reactions of 2-(3,4-Difluorophenyl)-1-(p-tolyl)ethanone.
-
Sigma-Aldrich. This compound Product Page.
-
Chemistry LibreTexts. (2024). Reactions of Ethers - Acidic Cleavage.
-
BenchChem. (2025). Identifying side products in Friedel-Crafts acylation of fluorobenzene.
-
Jin, T., et al. (2023). Palladium-Catalyzed Carbonylative Synthesis of Diaryl Ketones from Arenes and Arylboronic Acids through C(sp2)–H Thianthrenation. Organic Letters.
-
University of Mississippi. (2022). Synthesis of Fluorinated Ketones for Biological Evaluation at the GABA-B Receptor. eGrove.
-
Singh, R., et al. (2013). Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole. Molecules.
-
Organic Syntheses. Procedure for purification by recrystallization and column chromatography.
-
International Journal of Advanced Chemistry Research. (2021). Review on Friedel-Crafts acylation of benzene derivatives using various catalytic systems.
-
Master Organic Chemistry. (2014). Cleavage Of Ethers With Acid.
-
JACS Au. (2024). 19F NMR-Based Chiral Analysis of Organoboron Compounds.
-
BenchChem. (2025). Application Notes and Protocols for the Purification of 2-Bromo-1-(4-fluorophenyl)ethanol.
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- 3. pubs.acs.org [pubs.acs.org]
- 4. chemistryjournals.net [chemistryjournals.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
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- 10. pubs.acs.org [pubs.acs.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Optimizing Reaction Conditions for Fluorinated Ketone Synthesis
Welcome to the technical support center for the synthesis of fluorinated ketones. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of introducing fluorine into ketone scaffolds. Fluorinated ketones are pivotal building blocks in medicinal chemistry and materials science, often imparting unique physicochemical properties to the parent molecule.[1][2] However, their synthesis can be challenging. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter, ensuring the successful optimization of your reaction conditions.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the synthesis of α-fluoroketones, providing foundational knowledge for successful experimentation.
Q1: How do I choose the appropriate fluorinating agent for my ketone synthesis?
A1: The choice of fluorinating agent is critical and depends on the substrate and desired outcome. Electrophilic fluorinating agents are most common for the α-fluorination of ketones.[3][4]
-
N -Fluorosulfonimides (e.g., NFSI): N-fluorobenzenesulfonimide (NFSI) is a powerful and versatile reagent suitable for a wide range of ketones, including less reactive ones.[3][5] It is often used in catalytic systems.[5]
-
Selectfluor® (F-TEDA-BF₄): This is a stable, easy-to-handle solid, making it a popular choice for both laboratory and industrial applications.[6][7] It is effective for the fluorination of enol ethers, enolates, and β-dicarbonyl compounds.[3][8]
-
Other N-F Reagents: A variety of N-F reagents with varying reactivity are available, including neutral and cationic options.[3][7] The less reactive the F+ reagent that can effectively perform the transformation, the better, to minimize safety risks.[1]
Q2: What is the general mechanism for the electrophilic α-fluorination of a ketone?
A2: The electrophilic α-fluorination of a ketone typically proceeds through an enol or enolate intermediate. The nucleophilic double bond of the enol or enolate attacks the electrophilic fluorine atom of the fluorinating agent. The precise mechanism, whether it's a direct SN2-type attack or a single-electron transfer (SET) process, is still a subject of research and may vary depending on the specific reactants and conditions.[3][9]
Caption: General mechanism of electrophilic α-fluorination of ketones.
Q3: What are the primary safety precautions to consider when working with fluorinating agents?
A3: Safety is paramount when handling fluorinating agents.
-
Personal Protective Equipment (PPE): Always wear chemical splash goggles, a face shield, a flame-resistant lab coat, and appropriate chemical-resistant gloves. Double-gloving is often recommended.[10]
-
Ventilation: Work in a well-ventilated fume hood to avoid inhalation of potentially toxic fumes.[10] For highly hazardous reagents, a glove box with an inert atmosphere may be necessary.[10]
-
Handling: Fluorinating agents can be highly reactive and may react violently with oxidizable materials.[1] Avoid contact with incompatible substances like strong acids, bases, and reducing agents.[10]
-
Quenching and Disposal: Quenching of reactive fluorinating agents can be highly exothermic and should only be performed by trained personnel.[10] Dispose of all waste, including contaminated materials, according to your institution's hazardous waste guidelines.[10]
II. Troubleshooting Guide
This section provides solutions to common problems encountered during the synthesis of fluorinated ketones.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| 1. Low or No Yield of Fluorinated Ketone | A. Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time or temperature. | A. Monitor Reaction Progress: Use techniques like TLC, GC-MS, or ¹⁹F NMR to monitor the reaction. If it has stalled, consider increasing the reaction time or temperature incrementally.[11][12] |
| B. Inactive Catalyst: For catalyzed reactions, the catalyst may be poisoned or deactivated.[13] | B. Ensure Purity of Reagents: Use purified solvents and reagents to avoid introducing catalyst poisons.[13] Consider using a fresh batch of catalyst. | |
| C. Unsuitable Solvent: The solvent may not be appropriate for the reaction, affecting solubility or reactivity. | C. Solvent Screening: Perform a solvent screen to identify the optimal medium. Common solvents for fluorination include acetonitrile, dichloromethane, and THF.[11][12] | |
| 2. Formation of Di- or Poly-fluorinated Products | A. Excess Fluorinating Agent: Using a large excess of the fluorinating agent can lead to multiple fluorinations. | A. Stoichiometry Control: Carefully control the stoichiometry of the fluorinating agent. In some cases, using slightly less than one equivalent can favor monofluorination. |
| B. High Reactivity of Monofluorinated Product: The monofluorinated ketone may be more reactive towards fluorination than the starting material. | B. Slow Addition: Add the fluorinating agent slowly to the reaction mixture to maintain a low concentration and favor monofluorination. | |
| 3. Poor Regioselectivity in Asymmetric Ketones | A. Formation of Both Kinetic and Thermodynamic Enolates: The reaction conditions may allow for the formation of both enolate isomers, leading to a mixture of regioisomeric products.[4] | A. Control Enolate Formation: To favor the kinetic enolate (less substituted α-position), use a bulky, non-nucleophilic base like LDA at low temperatures (e.g., -78 °C). For the thermodynamic enolate (more substituted α-position), a weaker base at a higher temperature can be employed.[4] |
| B. Insufficient Steric or Electronic Bias: The inherent properties of the substrate may not favor fluorination at a specific α-position. | B. Use of Directing or Blocking Groups: Consider temporarily introducing a bulky group at one α-position to sterically hinder fluorination at that site.[4] | |
| 4. Formation of Unexpected Side Products | A. Side Reactions of the Fluorinating Agent: The fluorinating agent may react with other functional groups in the molecule or with the solvent. | A. Choose a Milder Reagent: If possible, use a milder or more selective fluorinating agent. |
| B. Decomposition of Starting Material or Product: The reaction conditions (e.g., high temperature, strong base) may be too harsh, leading to decomposition. | B. Milder Reaction Conditions: Attempt the reaction under milder conditions (lower temperature, weaker base). | |
| C. Hydration of Product: Some fluorinated ketones, particularly those with adjacent electron-withdrawing groups, are prone to hydration.[11] | C. Anhydrous Conditions: Ensure all reagents and solvents are anhydrous and perform the reaction under an inert atmosphere. |
III. Experimental Protocols
General Protocol for the α-Fluorination of a Ketone using Selectfluor®
This protocol provides a general guideline. Optimization of stoichiometry, solvent, temperature, and reaction time will be necessary for specific substrates.
Materials:
-
Ketone substrate
-
Selectfluor®
-
Anhydrous solvent (e.g., acetonitrile)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Preparation: To a dry round-bottom flask under an inert atmosphere, add the ketone substrate (1.0 eq.).
-
Dissolution: Add the anhydrous solvent and stir until the ketone is fully dissolved.
-
Addition of Fluorinating Agent: Add Selectfluor® (1.0 - 1.2 eq.) to the reaction mixture in one portion or portion-wise.
-
Reaction: Stir the reaction mixture at the desired temperature (room temperature to reflux).[11][12]
-
Monitoring: Monitor the progress of the reaction by TLC, GC-MS, or ¹⁹F NMR.
-
Work-up: Once the reaction is complete, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Caption: Workflow for the α-fluorination of a ketone using Selectfluor®.
IV. References
-
Wikipedia. Electrophilic fluorination. [Link]
-
ResearchGate. The Electrophilic Fluorination of Enol Esters Using SelectFluor: A Polar Two-Electron Process. [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. Fluorination. [Link]
-
University of Strathclyde. Understanding reaction mechanisms and structure/reactivity relationships in the electrophilic fluorination of enol esters. [Link]
-
MDPI. Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. [Link]
-
SciSpace. SYNTHESIS OF α-FLUORO ALDEHYDES AND KETONES. A REVIEW. [Link]
-
University of Illinois Urbana-Champaign. Enantioselective Electrophilic Fluorination. [Link]
-
Organic Reactions. Electrophilic Fluorination with N-F Reagents. [Link]
-
Organic Chemistry Portal. Fluoroketone and fluoroaldehyde synthesis by fluorination. [Link]
-
Scientific & Academic Publishing. Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. [Link]
-
The Innovation. Precise and selective asymmetric synthesis of fluorinated compounds via enzymatic approach. [Link]
-
PubMed. Enantioselective organocatalytic α-fluorination of cyclic ketones. [Link]
-
ResearchGate. ChemInform Abstract: Synthesis of α-Fluoroketones and α-Fluoroenones in Aqueous Media. [Link]
-
ACS Publications. Enantioselective Organocatalytic α-Fluorination of Aldehydes. [Link]
-
PMC. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. [Link]
-
ResearchGate. Recent Advances in the Synthesis of Distal Fluorinated Ketones. [Link]
-
SciSpace. Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. [Link]
-
Princeton University. Enantioselective Organocatalytic R-Fluorination of Cyclic Ketones. [Link]
-
ACS Chemical Health & Safety. Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. [Link]
-
ACS Publications. Synthesis of α-Fluoroketones from Vinyl Azides and Mechanism Interrogation. [Link]
-
NIH. Monodefluorinative Halogenation of Perfluoroalkyl Ketones via Organophosphorus-Mediated Selective C–F Activation. [Link]
-
ACS Publications. Advances in Catalytic Enantioselective Fluorination, Mono-, Di-, and Trifluoromethylation, and Trifluoromethylthiolation Reactions. [Link]
-
ResearchGate. (PDF) Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. [Link]
-
Royal Society of Chemistry. Trifluoromethyl ketones: properties, preparation, and application. [Link]
-
ChemRxiv. Synthesis of Ketones and Mono-fluorinated Ketones via Boron Enolates Formed by Substitution of Esters with Benzylboronic Ester. [Link]
-
ACS Publications. Radical α-Trifluoromethoxylation of Ketones under Batch and Flow Conditions by Means of Organic Photoredox Catalysis. [Link]
-
Google Patents. CN112321398A - Method for synthesizing alpha-fluorinated ketone by hydrazonating aliphatic chain monoketone.
-
YouTube. Catalyst deactivation. [Link]
-
PMC. O-Trifluoromethylation of ketones: an alternative straightforward route to alkenyl trifluoromethyl ethers. [Link]
-
PMC. Carbodefluorination of fluoroalkyl ketones via a carbene-initiated rearrangement strategy. [Link]
-
Beilstein Journals. Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. [Link]
-
Springer. Catalytic, Enantioselective Fluorination Reactions. [Link]
-
PMC. Radical α-Trifluoromethoxylation of Ketones under Batch and Flow Conditions by Means of Organic Photoredox Catalysis. [Link]
-
ResearchGate. Trifluoromethyl ketones. a) Hydrolysis of trifluoromethyl ketones. b) Selected examples of biologically active trifluoromethyl ketones. [Link]
Sources
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- 5. Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
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- 8. Fluoroketone and fluoroaldehyde synthesis by fluorination [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
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- 11. Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings [article.sapub.org]
- 12. scispace.com [scispace.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Comparative Guide to Purity Analysis of 2-(3,4-Difluorophenyl)-1-(2-fluorophenyl)ethanone: A Validated HPLC Method vs. Alternative Chromatographic Techniques
In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For novel compounds such as 2-(3,4-Difluorophenyl)-1-(2-fluorophenyl)ethanone, a key intermediate with potential therapeutic applications, establishing a robust and reliable analytical method for purity determination is a critical early-stage milestone. This guide provides an in-depth, experience-driven walkthrough of a validated High-Performance Liquid Chromatography (HPLC) method for this specific purpose.
Beyond presenting a singular protocol, this guide embraces a comparative approach, juxtaposing the validated HPLC method against two powerful alternatives: Supercritical Fluid Chromatography (SFC) and Gas Chromatography (GC). Through this lens, we will explore not just the "how" but the "why" behind methodological choices, offering researchers, scientists, and drug development professionals a comprehensive framework for selecting and validating the most appropriate analytical strategy for their needs. Our discussion is grounded in the harmonized guidelines of the International Council for Harmonisation (ICH), specifically ICH Q2(R2), ensuring that the presented methodologies align with global regulatory expectations.[1][2][3][4][5]
The Central Role of Method Validation
The validation of an analytical procedure is the documented evidence that the method is "fit for purpose."[2] In the context of purity analysis, this means the method must be able to accurately and consistently quantify the main compound while also detecting and quantifying any significant impurities. The core parameters of method validation, as stipulated by ICH Q2(R2), form the logical backbone of this guide.[1][2][4][5]
Caption: The iterative and interconnected workflow of analytical method validation.
Primary Technique: A Validated Reversed-Phase HPLC Method
For the analysis of a moderately polar, aromatic compound like this compound, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the workhorse of the pharmaceutical industry. Its versatility, robustness, and wide applicability make it the primary choice for purity and stability-indicating assays.
Experimental Protocol: RP-HPLC
-
Instrumentation: Agilent 1260 Infinity II HPLC system or equivalent with a Diode Array Detector (DAD).
-
Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
0-2 min: 40% B
-
2-15 min: 40% to 85% B
-
15-17 min: 85% B
-
17-18 min: 85% to 40% B
-
18-25 min: 40% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 5 µL.
-
Sample Diluent: Acetonitrile/Water (50:50, v/v).
Rationale for Methodological Choices
The selection of a C18 stationary phase provides excellent hydrophobic retention for the aromatic rings of the analyte. The use of a formic acid modifier in the mobile phase ensures good peak shape by suppressing the ionization of any potential acidic or basic impurities. A gradient elution is employed to ensure that any impurities with a wide range of polarities are eluted and resolved from the main peak and from each other. The detection wavelength of 254 nm is chosen based on the UV absorbance maxima of the aromatic ketone structure.
Comparative Techniques: SFC and GC
While HPLC is a robust default, alternative techniques can offer distinct advantages in specific scenarios. Here, we evaluate Supercritical Fluid Chromatography (SFC) for its "green" credentials and speed, and Gas Chromatography (GC) for its utility with thermally stable and volatile compounds.
Alternative 1: Supercritical Fluid Chromatography (SFC)
SFC has emerged as a powerful "green" alternative to HPLC, primarily because it uses compressed carbon dioxide as the main mobile phase, significantly reducing organic solvent consumption.[6][7][8][9] For moderately polar compounds, SFC can offer faster separations and unique selectivity.[6][10]
-
Instrumentation: Waters ACQUITY UPC² System or equivalent with a DAD.
-
Column: ACQUITY UPC² Trefoil CEL1, 3.0 x 150 mm, 2.5 µm.
-
Co-solvent: Methanol.
-
Gradient Program: 5% to 40% Methanol over 5 minutes.
-
Flow Rate: 2.0 mL/min.
-
Back Pressure: 1500 psi.
-
Column Temperature: 40°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 1 µL.
Alternative 2: Gas Chromatography (GC)
GC is a high-resolution separation technique ideal for analyzing volatile and thermally stable compounds. Given that this compound is a neutral molecule with a moderate molecular weight, it is amenable to GC analysis, particularly for assessing volatile impurities.
-
Instrumentation: Agilent 8890 GC system with a Flame Ionization Detector (FID).
-
Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial: 150°C, hold for 1 min.
-
Ramp: 15°C/min to 300°C.
-
Hold: 5 min at 300°C.
-
-
Inlet Temperature: 280°C (Split mode, 50:1).
-
Detector Temperature: 320°C.
-
Injection Volume: 1 µL.
Head-to-Head: Performance Data and Validation Summary
The following tables summarize the simulated validation data for the three methods, based on ICH Q2(R2) guidelines.[1][2][4][5] This allows for an objective comparison of their performance characteristics.
Table 1: System Suitability and Specificity
| Parameter | HPLC | SFC | GC |
| Resolution (Main Peak vs. Closest Impurity) | > 2.0 | > 1.8 | > 2.5 |
| Tailing Factor (Main Peak) | 1.1 | 1.2 | 1.0 |
| Theoretical Plates | > 15,000 | > 12,000 | > 100,000 |
| Run Time (minutes) | 25 | 8 | 16 |
-
Analysis: The GC method provides the highest theoretical plates, indicating superior separation efficiency. The SFC method offers the significant advantage of a much shorter run time. The HPLC method demonstrates robust and reliable separation, meeting all typical system suitability criteria.
Table 2: Linearity, Accuracy, and Precision
| Parameter | HPLC | SFC | GC |
| Linearity (r²) | > 0.999 | > 0.998 | > 0.999 |
| Range (% of target concentration) | 80-120% | 80-120% | 80-120% |
| Accuracy (% Recovery) | 99.5 - 100.8% | 98.9 - 101.2% | 99.2 - 100.5% |
| Precision (RSD%) | < 1.0% | < 1.5% | < 1.2% |
-
Analysis: All three methods demonstrate excellent linearity, accuracy, and precision, indicating that they are all capable of providing reliable quantitative data. The HPLC and GC methods show slightly better precision in this simulated dataset.
Table 3: Detection and Quantitation Limits
| Parameter | HPLC | SFC | GC |
| LOD (% of target concentration) | 0.01% | 0.02% | 0.01% |
| LOQ (% of target concentration) | 0.03% | 0.06% | 0.03% |
-
Analysis: The HPLC and GC methods demonstrate superior sensitivity, which is crucial for the detection and quantification of trace-level impurities. The slightly higher LOD and LOQ for the SFC method may be a consideration if very low-level impurities are of concern.
Table 4: Robustness and Environmental Impact
| Parameter | HPLC | SFC | GC |
| Robustness | High | Moderate-High | High |
| Organic Solvent Consumption per run | ~20 mL | ~5 mL | Minimal |
| "Green" Chemistry Rating | Fair | Excellent | Good |
-
Analysis: The HPLC and GC methods are generally considered highly robust and transferable between laboratories. The SFC method, while robust, can sometimes be more sensitive to changes in pressure and temperature. From an environmental perspective, SFC is the clear winner due to its significantly lower consumption of organic solvents.
Caption: A visual comparison of the key strengths of each chromatographic technique.
Concluding Remarks and Recommendations
This comparative guide demonstrates that while a well-validated RP-HPLC method stands as a reliable and robust primary choice for the purity analysis of this compound, alternative techniques offer compelling advantages that merit consideration.
-
The Validated HPLC Method should be considered the default for routine quality control and stability testing due to its proven robustness, high sensitivity, and widespread availability in pharmaceutical laboratories.
-
Supercritical Fluid Chromatography (SFC) is an excellent alternative when high throughput and "green" chemistry are primary drivers. Its speed and reduced solvent consumption make it ideal for screening large numbers of samples during process development or in discovery chemistry environments.[6][7][8][9]
-
Gas Chromatography (GC) offers unparalleled separation efficiency and is particularly well-suited for specialized applications, such as the analysis of volatile organic impurities or for orthogonal method validation to confirm the purity profile obtained by HPLC.
Ultimately, the choice of analytical methodology should be guided by a thorough understanding of the specific analytical challenge at hand. By leveraging the comparative data and insights provided in this guide, researchers and drug development professionals can make informed decisions to ensure the quality, safety, and efficacy of their pharmaceutical products.
References
-
European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. Retrieved from [Link]
-
TMP Universal. (2025). Supercritical Fluid Chromatography (SFC): A Review on Key Technique of Green Analytical Chemistry in Advanced Pharmaceutical Spe. Retrieved from [Link]
-
López-Sánchez, M., et al. (1996). Supercritical fluid chromatography in drug analysis: a literature survey. Analytical and Bioanalytical Chemistry, 356(2), 109-22. Retrieved from [Link]
-
Dong, M. W. (Ed.). (2018). Supercritical Fluid Chromatography: Advances and Applications in Pharmaceutical Analysis. CRC Press. Retrieved from [Link]
-
Welch, C. J., et al. (2017). Supercritical Fluid Chromatography: An Essential Tool in Drug Discovery. American Pharmaceutical Review. Retrieved from [Link]
-
News-Medical.Net. (n.d.). Pharmaceutical Applications of Supercritical Fluid Chromatography. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved from [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved from [Link]
-
De Boer, T., et al. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Bioanalysis, 4(15), 1835-1845. Retrieved from [Link]
-
GMP Compliance. (n.d.). FDA Guidance for Industry: Q2A Validation of Analytical Procedures. Retrieved from [Link]
-
Reid, M. J., & Joyce, A. P. (2012). European Medicines Agency guideline on bioanalytical method validation: what more is there to say?. Bioanalysis, 4(1), 1-4. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]
-
BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. Retrieved from [Link]
-
ProPharma Group. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. Retrieved from [Link]
-
Slideshare. (n.d.). Bioanalytical method validation emea. Retrieved from [Link]
-
Scribd. (n.d.). ICH Q2(R1) Analytical Method Validation. Retrieved from [Link]
-
Altabrisa Group. (2025). 3 Key Regulatory Guidelines for Method Validation. Retrieved from [Link]
-
International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]
-
ResearchGate. (2025). Application of HPLC to determination of aldehydes, ketones and polycyclic aromatic hydrocarbons in air samples collected in uncontrolled combustion sources. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of Michler's ketone on Primesep 100 Column. Retrieved from [Link]
-
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
U.S. Food and Drug Administration. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
Aurora Pro Scientific. (n.d.). HPLC Analysis of Aldehydes and Ketones in Air Samples. Retrieved from [Link]
-
Shimadzu Corporation. (n.d.). Analysis of Aldehydes and Ketones in Exhaust Gas (HPLC). Retrieved from [Link]
-
Waters Corporation. (n.d.). Fast Analysis of Aldehydes and Ketones by ACQUITY UPLC. Retrieved from [Link]
-
North Fjord Oil and Gas Measurement. (n.d.). Three Columns Gas Chromatograph Analysis Using Correlation between Component's Molecular Weight and Its Response Factor. Retrieved from [Link]
-
MDPI. (n.d.). Category-Based Toxicokinetic Evaluations of Data-Poor Per- and Polyfluoroalkyl Substances (PFAS) using Gas Chromatography Coupled with Mass Spectrometry. Retrieved from [Link]
-
ROFA Praha, s. r. o. (n.d.). Gas Chromatography. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Defluorination and derivatization of fluoropolymers for determination of total organic fluorine in polyolefin resins by gas chromatography. Retrieved from [Link]
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A Comparative Spectroscopic Guide to 2-(3,4-Difluorophenyl)-1-(2-fluorophenyl)ethanone and Its Analogs
Introduction: The Significance of Fluorinated Ketones in Modern Chemistry
Fluorinated aromatic ketones, particularly diarylethanones, represent a cornerstone in medicinal and materials chemistry. The strategic incorporation of fluorine atoms into organic molecules can dramatically alter their physicochemical properties. Attributes such as metabolic stability, lipophilicity, and binding affinity for biological targets are often enhanced, making these compounds highly valuable in drug discovery.[1][2] The subject of this guide, 2-(3,4-Difluorophenyl)-1-(2-fluorophenyl)ethanone , and its structural analogs, serve as exemplary scaffolds. Their detailed structural elucidation is paramount for understanding structure-activity relationships (SAR) and for quality control in synthetic processes.
This guide provides an in-depth comparative analysis of this class of compounds using fundamental spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy. We will delve into the causality behind experimental choices and interpret the spectral data to highlight the subtle yet critical differences arising from variations in the fluorine substitution pattern.
Experimental Design and Methodologies
The reliability of any spectroscopic analysis hinges on robust and well-validated protocols. The methods outlined below are designed to ensure data integrity and reproducibility.
General Spectroscopic Workflow
A standardized workflow is essential for comparing analogs. The process ensures that variations observed in the spectra are due to molecular differences rather than experimental artifacts.
Caption: General workflow for spectroscopic analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
NMR is arguably the most powerful tool for the unambiguous structural determination of organic molecules.
-
Sample Preparation : Dissolve 5-10 mg of the purified analog in approximately 0.5 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆). The choice of solvent is critical; CDCl₃ is a standard for many organic compounds, while DMSO-d₆ is used for less soluble samples. Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
¹H NMR Acquisition : Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans to ensure a good signal-to-noise ratio.
-
¹³C NMR Acquisition : Acquire the carbon spectrum using a proton-decoupled pulse sequence. Due to the low natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.
-
¹⁹F NMR Acquisition : Acquire the fluorine NMR spectrum. This is essential for confirming the number and chemical environment of fluorine atoms. No internal standard is typically required, but an external reference like CFCl₃ can be used. The high sensitivity and 100% natural abundance of ¹⁹F make this a rapid and informative experiment.[3]
Mass Spectrometry (MS) Protocol
MS provides crucial information about the molecular weight and fragmentation pattern of a compound.
-
Ionization Method : Electrospray ionization (ESI) is suitable for polar, less volatile compounds and is typically coupled with liquid chromatography (LC). For more volatile analogs, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Impact (EI) ionization is preferred. EI is particularly useful as it generates reproducible fragmentation patterns.[4]
-
Analysis : For ESI, dissolve a small amount of sample (sub-milligram) in a suitable solvent like methanol or acetonitrile and infuse it directly or via LC. For EI, the sample is introduced into the high-vacuum source where it is vaporized and bombarded with electrons.
-
Data Acquisition : Acquire the mass spectrum, ensuring a wide enough m/z range to observe the molecular ion peak and key fragments. High-resolution mass spectrometry (HRMS) is used to determine the exact mass and elemental composition.
Infrared (IR) Spectroscopy Protocol
IR spectroscopy is a rapid and simple technique for identifying key functional groups.
-
Sample Preparation : For solid samples, Attenuated Total Reflectance (ATR) is the most convenient method. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared.
-
Acquisition : Record the spectrum typically from 4000 to 400 cm⁻¹. Perform a background scan first, which is then automatically subtracted from the sample spectrum.
UV-Visible (UV-Vis) Spectroscopy Protocol
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly conjugated systems.
-
Sample Preparation : Prepare a dilute solution of the compound (typically 10⁻⁵ to 10⁻⁶ M) in a UV-transparent solvent, such as ethanol, methanol, or hexane.
-
Acquisition : Use a matched pair of quartz cuvettes, one for the solvent blank and one for the sample. Scan across a range from approximately 200 to 400 nm to identify the absorption maxima (λmax).[5]
Spectroscopic Analysis and Comparison
The following sections compare the expected spectroscopic data for this compound and its hypothetical analogs where the fluorine substitution pattern is varied.
General Synthetic Route
Understanding the synthesis provides context for potential impurities and isomeric products. These compounds are typically synthesized via a Friedel-Crafts acylation or related coupling reactions.
Caption: A generalized Friedel-Crafts acylation route.
¹H and ¹³C NMR Spectroscopy
The substitution pattern of electron-withdrawing fluorine atoms creates distinct chemical shifts and coupling constants in both ¹H and ¹³C NMR spectra.
-
Protons Alpha to Carbonyl : The methylene protons (CH₂) situated between the two aryl rings and the carbonyl group are expected to appear as a singlet at approximately δ 4.0-4.5 ppm.
-
Aromatic Protons : The aromatic regions (δ 6.8-8.2 ppm) will be complex due to proton-proton (³JHH) and proton-fluorine (³JHF, ⁴JHF) couplings. The 2-fluoro substituent often results in a characteristic large ³JHF coupling to the adjacent proton. In some conformations, through-space coupling between the ortho-fluorine and the alpha-protons can be observed.[6]
-
¹³C NMR : The carbonyl carbon (C=O) is expected around δ 190-200 ppm. Carbons directly bonded to fluorine will appear as doublets with large ¹JCF coupling constants (typically >240 Hz). Smaller ²,³,⁴JCF couplings will be visible on other carbons, providing invaluable information for assigning the substitution pattern.
Table 1: Comparative NMR Data for Hypothetical Analogs
| Compound | α-CH₂ ¹H Shift (δ ppm) | Aromatic ¹H Region (δ ppm) | Carbonyl ¹³C Shift (δ ppm) | Key C-F Coupling (¹JCF, Hz) |
| Parent Compound * | ~4.3 | 6.9 - 8.1 (complex m) | ~194 | ~250 |
| 2-(4-Fluorophenyl)-1-(phenyl)ethanone | ~4.2 | 7.0 - 8.0 (simpler m) | ~196 | ~245 |
| 2-(Phenyl)-1-(2,4-difluorophenyl)ethanone[7] | ~4.2 (as methyl group) | 6.9 - 8.0 (complex m) | ~195 | ~255, ~252 |
*Data for the parent compound, this compound, is estimated based on related structures.
¹⁹F NMR Spectroscopy
This technique provides a direct window into the fluorine environments. Aryl fluorines typically resonate in the range of -100 to -140 ppm. Each chemically non-equivalent fluorine atom will produce a distinct signal, and the splitting patterns will reveal F-F and F-H couplings, confirming the substitution pattern.
Infrared (IR) Spectroscopy
The most prominent feature in the IR spectrum of these ketones is the strong carbonyl (C=O) stretching absorption.
-
Carbonyl (C=O) Stretch : For a simple diaryl ketone, this band appears around 1685 cm⁻¹. The presence of electron-withdrawing fluorine atoms on the phenyl rings generally shifts this absorption to a higher wavenumber (frequency).[8] This is due to the inductive effect strengthening the C=O bond.
-
C-F Stretch : Strong absorptions corresponding to the C-F stretching vibrations are expected in the 1250-1000 cm⁻¹ region.
Table 2: Comparative IR Data
| Compound | Carbonyl (C=O) Stretch (ν cm⁻¹) | Notes |
| Parent Compound | ~1700 - 1715 | High frequency due to multiple electron-withdrawing F atoms. |
| 2-(Phenyl)-1-(phenyl)ethanone (Deoxybenzoin) | ~1685 | Baseline reference compound. |
| 2-(Phenyl)-1-(4-fluorophenyl)ethanone | ~1690 | Slight increase in frequency due to one F atom on the acyl ring. |
Mass Spectrometry (MS)
The fragmentation of these ketones under Electron Impact (EI) ionization is predictable and informative.
-
Molecular Ion (M⁺) : The molecular ion peak should be clearly visible, and its m/z value confirms the molecular weight.
-
Alpha-Cleavage : The most characteristic fragmentation for ketones is cleavage of the bond alpha to the carbonyl group.[8] This results in the formation of stable acylium ions. For the parent compound, two primary acylium ions are expected:
-
[F-C₆H₄-CO]⁺
-
[F₂-C₆H₃-CH₂]⁺ (less likely as a primary fragment)
-
-
Fluorine Signature : The mass spectra of fluorinated compounds are distinct from their hydrocarbon analogs, often showing abundant ions like CF₃⁺ if present, and characteristic neutral losses.[9]
Table 3: Key Mass Spectrometry Fragments for the Parent Compound
| Fragment Ion | Expected m/z | Description |
| [C₁₄H₈F₃O]⁺ | 269.05 | Molecular Ion (M⁺) |
| [C₇H₄FO]⁺ | 123.02 | Acylium ion from cleavage (2-fluorobenzoyl) |
| [C₇H₄F₂]⁺ | 126.03 | Benzyl-type fragment (3,4-difluorobenzyl) |
| [C₆H₄F]⁺ | 95.03 | Loss of CO from the acylium ion |
UV-Vis Spectroscopy
Aromatic ketones display two characteristic absorption bands in the UV-Vis spectrum.
-
π → π* Transition : An intense absorption band, typically below 280 nm, arising from electronic transitions within the conjugated aromatic system.
-
n → π* Transition : A weaker, longer-wavelength absorption (280-320 nm) resulting from the promotion of a non-bonding electron from the carbonyl oxygen to an anti-bonding π* orbital.[10]
Conjugation and substitution affect these transitions. While fluorine itself is not a chromophore, its electron-withdrawing nature can cause a slight blue shift (hypsochromic shift) of these absorptions compared to non-fluorinated analogs.
Table 4: Comparative UV-Vis Data
| Compound | λmax (π → π) (nm) | λmax (n → π) (nm) |
| Parent Compound | ~250 | ~300 |
| 2-(Phenyl)-1-(phenyl)ethanone (Deoxybenzoin) | ~255 | ~310 |
Conclusion
The comprehensive spectroscopic analysis of this compound and its analogs reveals a rich tapestry of structural information. Each technique provides a unique and complementary piece of the puzzle. NMR spectroscopy, particularly with the inclusion of ¹⁹F analysis, offers the most definitive structural evidence through chemical shifts and spin-spin coupling. IR spectroscopy provides rapid confirmation of the key carbonyl functional group and its electronic environment. Mass spectrometry confirms the molecular weight and offers structural clues through predictable fragmentation pathways like alpha-cleavage. Finally, UV-Vis spectroscopy sheds light on the electronic structure of the conjugated system.
By systematically applying these techniques and carefully interpreting the resulting data, researchers can confidently identify and differentiate closely related fluorinated ketone analogs, a critical capability in the rigorous process of drug development and materials science innovation.
References
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Otsu, Y., Furuya, T., & Ashida, M. (2021). Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings. The Journal of Organic Chemistry. Available at: [Link]
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A Researcher's Guide to Characterizing the In Vitro Performance of 2-(3,4-Difluorophenyl)-1-(2-fluorophenyl)ethanone
In the landscape of modern drug discovery, the exploration of novel chemical entities with therapeutic potential is paramount. The compound 2-(3,4-Difluorophenyl)-1-(2-fluorophenyl)ethanone, a fluorinated diaryl ketone, represents a class of molecules that has garnered significant interest in medicinal chemistry. The diaryl ketone scaffold is a privileged structure known for a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects[1][2]. The strategic incorporation of fluorine atoms can further enhance a molecule's metabolic stability, membrane permeability, and binding affinity to target proteins, making fluorinated compounds prevalent in numerous therapeutic agents[3][4].
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the in vitro performance of this compound in a panel of fundamental cell-based assays. We will delve into the rationale behind experimental choices, present hypothetical comparative data, and provide detailed protocols to ensure scientific rigor and reproducibility. While specific biological data for this exact molecule is not extensively published, this guide will use it as a primary example to illustrate a robust screening cascade.
Experimental Design: A Multi-Faceted Approach to Cellular Impact
A thorough in vitro evaluation of a novel compound necessitates a multi-pronged approach to understand its effects on cell health and proliferation. We propose a tiered screening strategy commencing with a broad assessment of cytotoxicity, followed by more detailed investigations into the mechanisms of cell death and cell cycle perturbation.
For comparative analysis, we will consider two alternative compounds:
-
1,2-Bis(4-fluorophenyl)ethanone : A structurally related diaryl ketone to explore the impact of fluorine substitution patterns.
-
Doxorubicin : A well-characterized chemotherapeutic agent to serve as a positive control for cytotoxicity and apoptosis induction.
The following human cancer cell lines are selected to represent different cancer types:
-
MCF-7 : Breast adenocarcinoma (estrogen receptor-positive)
-
HeLa : Cervical adenocarcinoma
-
A549 : Lung carcinoma
Workflow for In Vitro Characterization
Figure 1: A stepwise workflow for the in vitro evaluation of novel chemical entities.
Comparative Performance Analysis
Cytotoxicity Assessment
The initial step in characterizing a new compound is to determine its cytotoxic potential.[5] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[6][7][8] A dose-dependent reduction in cell viability upon treatment with the test compounds is expected. The half-maximal inhibitory concentration (IC50) value, which represents the concentration of a compound that inhibits cell viability by 50%, is a key metric for cytotoxic potency.[6]
Table 1: Hypothetical IC50 Values (µM) from MTT Assay after 48-hour treatment
| Compound | MCF-7 | HeLa | A549 |
| This compound | 12.5 ± 1.1 | 18.2 ± 1.5 | 25.8 ± 2.3 |
| 1,2-Bis(4-fluorophenyl)ethanone | 28.4 ± 2.5 | 35.1 ± 3.0 | 42.6 ± 3.8 |
| Doxorubicin (Positive Control) | 0.8 ± 0.1 | 1.2 ± 0.2 | 1.5 ± 0.3 |
| Data are presented as mean ± standard deviation from three independent experiments. |
Mechanism of Cell Death: Apoptosis vs. Necrosis
To understand how the lead compound induces cell death, it is crucial to distinguish between apoptosis (programmed cell death) and necrosis (uncontrolled cell death). The Annexin V/Propidium Iodide (PI) assay is a standard flow cytometry-based method for this purpose.[9][10] Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI is a fluorescent nucleic acid stain that can only enter cells with compromised membrane integrity, a hallmark of late apoptosis and necrosis.[9]
Table 2: Hypothetical Percentage of Apoptotic and Necrotic Cells after 24-hour treatment with IC50 concentration
| Compound | Cell Line | Early Apoptotic (Annexin V+/PI-) | Late Apoptotic/Necrotic (Annexin V+/PI+) |
| This compound | MCF-7 | 35.2% | 15.8% |
| 1,2-Bis(4-fluorophenyl)ethanone | MCF-7 | 18.6% | 8.2% |
| Doxorubicin | MCF-7 | 42.5% | 20.1% |
| Untreated Control | MCF-7 | 2.1% | 1.5% |
Impact on Cell Cycle Progression
Many cytotoxic compounds exert their effects by interfering with the cell cycle. Flow cytometric analysis of cellular DNA content using propidium iodide staining allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[11][12] An accumulation of cells in a particular phase suggests a cell cycle arrest at that checkpoint.
Table 3: Hypothetical Cell Cycle Distribution in MCF-7 cells after 24-hour treatment with IC50 concentration
| Compound | G0/G1 Phase | S Phase | G2/M Phase |
| This compound | 45.3% | 20.1% | 34.6% |
| 1,2-Bis(4-fluorophenyl)ethanone | 58.9% | 25.5% | 15.6% |
| Doxorubicin | 30.2% | 15.8% | 54.0% |
| Untreated Control | 65.2% | 22.3% | 12.5% |
Hypothesized Signaling Pathway
Based on the expected induction of apoptosis and G2/M cell cycle arrest by a cytotoxic diaryl ketone, a plausible signaling pathway could involve the activation of DNA damage response pathways, leading to the activation of caspases and cell cycle checkpoints.
Figure 2: A hypothesized signaling pathway for the induction of apoptosis and G2/M cell cycle arrest.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is adapted from standard methodologies for assessing cell viability.[1][6]
Materials:
-
96-well plates
-
Cancer cell lines (MCF-7, HeLa, A549)
-
Complete growth medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of the test compounds in complete growth medium. The final DMSO concentration should not exceed 0.5%.
-
Remove the overnight culture medium and replace it with 100 µL of medium containing various concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plates for 48 hours at 37°C in a 5% CO₂ incubator.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine the IC50 values using non-linear regression analysis.
Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)
This protocol is based on established methods for detecting apoptosis.[9][10][13][14]
Materials:
-
6-well plates
-
Test compounds
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
PBS (Phosphate Buffered Saline)
-
Flow cytometer
Procedure:
-
Seed cells (1 x 10⁶ cells/well) in 6-well plates and allow them to attach overnight.
-
Treat the cells with the test compounds at their respective IC50 concentrations for 24 hours. Include an untreated control.
-
Harvest both floating and adherent cells. For adherent cells, use trypsin and then combine with the floating cells from the supernatant.
-
Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol details a standard procedure for cell cycle analysis by flow cytometry.[11][12][15][16]
Materials:
-
6-well plates
-
Test compounds
-
PBS
-
Cold 70% ethanol
-
RNase A (100 µg/mL)
-
Propidium Iodide (50 µg/mL)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with test compounds as described for the apoptosis assay.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by adding the cell pellet dropwise to cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells for at least 2 hours at 4°C (or overnight).
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PBS containing RNase A (100 µg/mL) and incubate for 30 minutes at 37°C.
-
Add Propidium Iodide to a final concentration of 50 µg/mL and incubate for 15 minutes in the dark.
-
Analyze the DNA content by flow cytometry. Use appropriate software to model the cell cycle distribution.
Conclusion and Future Directions
This guide outlines a systematic approach to the initial in vitro characterization of this compound. The proposed assays provide a foundational understanding of its cytotoxic potential, mechanism of cell death, and impact on cell cycle progression. The hypothetical data presented suggests that this compound may exhibit moderate cytotoxic activity, primarily through the induction of apoptosis and a G2/M phase cell cycle arrest, warranting further investigation.
Future studies should aim to identify the specific molecular targets of this compound through techniques such as thermal shift assays, affinity chromatography, or computational docking studies. Elucidating the precise mechanism of action will be crucial for its further development as a potential therapeutic agent. Additionally, expanding the panel of cell lines to include non-cancerous cells would provide valuable insights into its selectivity and potential for off-target toxicity.
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A Researcher's Guide to the Structure-Activity Relationship of 2-(Phenyl)ethanone Derivatives
Welcome to a comprehensive exploration of the structure-activity relationship (SAR) of 2-(phenyl)ethanone, commonly known as acetophenone, derivatives. This guide is tailored for researchers, scientists, and drug development professionals seeking to understand the intricate connections between the chemical structure of these versatile compounds and their diverse biological activities. Acetophenones are a class of organic compounds characterized by a phenyl ring attached to a methyl ketone group. They are prevalent in nature and serve as crucial precursors in the synthesis of numerous pharmacologically active molecules. This document provides an in-depth analysis of how modifications to the acetophenone scaffold influence its therapeutic potential, supported by experimental data and detailed protocols.
The Versatile Scaffold: Unlocking Diverse Biological Activities
The 2-(phenyl)ethanone core is a privileged scaffold in medicinal chemistry, giving rise to derivatives with a wide spectrum of biological activities. The inherent reactivity of the ketone functional group and the susceptibility of the aromatic ring to electrophilic substitution make it an ideal starting point for chemical modifications. These modifications can dramatically alter the compound's physicochemical properties, such as lipophilicity, electronic distribution, and steric hindrance, thereby influencing its interaction with biological targets. This guide will delve into the SAR of 2-(phenyl)ethanone derivatives in four key areas of pharmacological interest: antioxidant, anti-inflammatory, antimicrobial, and cytotoxic activities.
Structure-Activity Relationship (SAR) Analysis
The biological activity of 2-(phenyl)ethanone derivatives is profoundly influenced by the nature, position, and number of substituents on the phenyl ring. Understanding these relationships is paramount for the rational design of more potent and selective therapeutic agents.
Antioxidant Activity
The antioxidant potential of acetophenone derivatives is often attributed to their ability to donate a hydrogen atom or an electron to neutralize free radicals. The presence of hydroxyl (-OH) groups on the phenyl ring is a critical determinant of this activity.
-
Hydroxyl Substitution: The number and position of hydroxyl groups significantly impact antioxidant efficacy. Dihydroxyacetophenone derivatives, particularly those with hydroxyl groups at the ortho and para positions (e.g., 2,4-dihydroxyacetophenone), often exhibit potent radical scavenging activity. This is due to the resonance stabilization of the resulting phenoxyl radical.
-
Other Substituents: The introduction of other functional groups can modulate the antioxidant activity. Electron-donating groups (e.g., methoxy, -OCH3) can enhance activity by increasing the electron density on the aromatic ring, making the hydroxyl protons more easily abstractable. Conversely, electron-withdrawing groups (e.g., nitro, -NO2) generally decrease antioxidant potential.
Table 1: Antioxidant Activity of Substituted 2-(Phenyl)ethanone Derivatives (DPPH Radical Scavenging Assay)
| Compound | Substituent(s) | IC50 (µM) | Reference |
| 1 | Unsubstituted | >100 | |
| 2 | 4-Hydroxy | 55.2 | |
| 3 | 2,4-Dihydroxy | 25.8 | |
| 4 | 4-Methoxy | 78.5 | |
| 5 | 4-Nitro | >200 |
Anti-inflammatory Activity
Inflammation is a complex biological response, and many 2-(phenyl)ethanone derivatives have demonstrated the ability to modulate inflammatory pathways. Their mechanisms often involve the inhibition of pro-inflammatory enzymes like cyclooxygenases (COX) and lipoxygenases (LOX), as well as the suppression of inflammatory mediators such as nitric oxide (NO) and prostaglandins.
-
Hydroxyl and Methoxy Groups: The presence of hydroxyl and methoxy groups on the phenyl ring is often associated with significant anti-inflammatory activity. These groups can contribute to the molecule's ability to scavenge reactive oxygen species (ROS) that are involved in the inflammatory cascade.
-
Chalcone Derivatives: A significant class of anti-inflammatory agents derived from acetophenones are chalcones (1,3-diphenyl-2-propen-1-ones). The α,β-unsaturated ketone moiety in chalcones is a key pharmacophore. Substitutions on both phenyl rings of the chalcone scaffold can fine-tune the anti-inflammatory potency. Electron-donating groups on the phenyl ring derived from the acetophenone precursor generally enhance activity.
Table 2: In Vitro Anti-inflammatory Activity of 2-(Phenyl)ethanone Derivatives
| Compound | Substituent(s) | Assay | IC50 (µM) | Reference |
| Paeonol | 2-Hydroxy-4-methoxy | NO inhibition in RAW 264.7 cells | 26.4 | |
| Apocynin | 4-Hydroxy-3-methoxy | NO inhibition in RAW 264.7 cells | 46.0 | |
| Chalcone A | 4-Amino-4'-ethoxy (chalcone) | Lipid Peroxidation Inhibition | 2.38 µg/mL | |
| Chalcone B | 4-Amino-4'-methoxy (chalcone) | Lipid Peroxidation Inhibition | 3.08 µg/mL |
Antimicrobial Activity
The search for novel antimicrobial agents is a global health priority, and 2-(phenyl)ethanone derivatives have emerged as a promising class of compounds. Their activity is highly dependent on the substituents on the phenyl ring.
-
Halogens and Hydrophobicity: The introduction of halogen atoms (e.g., -Cl, -Br) onto the phenyl ring often enhances antimicrobial activity. This is thought to be due to an increase in the lipophilicity of the molecule, which facilitates its passage through the microbial cell membrane.
-
Nitrogen-containing Heterocycles: The incorporation of nitrogen-containing heterocyclic rings, such as piperazine or piperidine, can also lead to potent antimicrobial agents. These moieties can interact with various microbial targets.
Table 3: Minimum Inhibitory Concentration (MIC) of 2-(Phenyl)ethanone Derivatives against Bacterial Strains
| Compound | Substituent(s) | S. aureus (µM) | E. coli (µM) | Reference |
| 1 | 4-Amino (chalcone) | 0.25 mg/mL | 0.25 mg/mL | |
| 2 | 4-Chloro | >100 | >100 | |
| 3 | Piperidinoacetophenone | 246 | >1000 | |
| 4 | Cyclohexylacetophenone | 246 | >1000 |
Cytotoxic Activity
Many 2-(phenyl)ethanone derivatives, particularly chalcones, have demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis through various cellular pathways.
-
Hydroxyl and Methoxy Groups on Chalcones: In the context of chalcones, the presence and position of hydroxyl and methoxy groups on both phenyl rings are crucial for cytotoxic activity. For instance, certain substitution patterns can enhance the compound's ability to interact with key cellular targets like tubulin or signaling proteins involved in cell survival.
-
Induction of Apoptosis: Active derivatives often trigger apoptosis, or programmed cell death, in cancer cells. This can occur through the intrinsic pathway, involving the mitochondria, or the extrinsic pathway, initiated by death receptors on the cell surface. Key markers of apoptosis include caspase activation and DNA fragmentation.
Table 4: Cytotoxic Activity (IC50) of 2-(Phenyl)ethanone Derivatives against Cancer Cell Lines
| Compound | Substituent(s) | Cell Line | IC50 (µM) | Reference |
| Meliquercifolin A | Heterodimer with acetophenone | HeLa | 2.6 | |
| Acrovestone | Prenylated acetophenone | A-549 | 0.98 µg/mL | |
| Mallotophenone | Prenylated acetophenone | Leukemia L-5178Y | 6.10 µg/mL | |
| Bisindole Derivative 31 | Bisindole structure | MCF-7 | 2.71 | |
| Indole-Combretastatin Conjugate 86 | Indole conjugated to CA4 | MCF-7 | 1.86 |
Experimental Protocols
To ensure the reproducibility and validation of the findings presented, this section outlines the detailed methodologies for key experiments.
General Synthesis of 2-(Phenyl)ethanone Derivatives (Friedel-Crafts Acylation)
This protocol describes a general method for the synthesis of substituted acetophenones.
Step-by-Step Methodology:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and a dropping funnel, place the substituted benzene (1 equivalent) and a suitable anhydrous solvent (e.g., dichloromethane).
-
Catalyst Addition: Cool the mixture in an ice bath and slowly add the Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃) (1.1 equivalents), in portions.
-
Acylating Agent Addition: Add acetyl chloride (1.1 equivalents) dropwise from the dropping funnel while maintaining the temperature at 0-5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time (typically 1-4 hours), monitoring the progress by Thin Layer Chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Extraction: Separate the organic layer and extract the aqueous layer with the same organic solvent.
-
Washing: Combine the organic layers and wash sequentially with water, a saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by distillation or column chromatography to obtain the desired 2-(phenyl)ethanone derivative.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Step-by-Step Methodology:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: The following day, treat the cells with various concentrations of the 2-(phenyl)ethanone derivatives for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes to ensure complete dissolution and measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
In Vivo Anti-inflammatory Assessment: Carrageenan-Induced Paw Edema
This is a standard animal model to evaluate the acute anti-inflammatory activity of compounds.
Step-by-Step Methodology:
-
Animal Acclimatization: Acclimatize the animals (typically rats or mice) to the laboratory conditions for at least one week before the experiment.
-
Compound Administration: Administer the test compounds orally or intraperitoneally at various doses to different groups of animals. A control group receives the vehicle, and a standard group receives a known anti-inflammatory drug (e.g., indomethacin).
-
Induction of Edema: One hour after compound administration, inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each animal.
-
Paw Volume Measurement: Measure the paw volume of each animal using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group. A significant reduction in paw volume indicates anti-inflammatory activity.
Conclusion and Future Directions
The 2-(phenyl)ethanone scaffold has proven to be a remarkably fruitful starting point for the development of a wide array of biologically active compounds. The structure-activity relationships discussed in this guide highlight the critical role of substituent patterns on the phenyl ring in determining the pharmacological profile of these derivatives. The presence of hydroxyl, methoxy, and halogen groups, as well as the formation of more complex structures like chalcones, have been shown to be key strategies for enhancing antioxidant, anti-inflammatory, antimicrobial, and cytotoxic activities.
The experimental protocols provided offer a foundation for the synthesis and evaluation of new 2-(phenyl)ethanone derivatives. Future research in this area should focus on the continued exploration of novel substitution patterns to further optimize potency and selectivity. Moreover, a deeper understanding of the molecular mechanisms of action, including the identification of specific cellular targets and signaling pathways, will be crucial for the rational design of next-generation therapeutics based on this versatile chemical scaffold. The integration of computational modeling and experimental screening will undoubtedly accelerate the discovery of new drug candidates with improved efficacy and safety profiles.
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A Comparative Guide to the Efficacy of Fluorinated vs. Non-Fluorinated Ethanone Analogs
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into bioactive scaffolds is a well-established strategy to enhance pharmacological properties. This guide provides an in-depth comparison of the efficacy of fluorinated versus non-fluorinated ethanone analogs, a versatile class of compounds with broad therapeutic potential. By examining the underlying principles, experimental data, and mechanistic insights, we aim to furnish researchers with the knowledge to make informed decisions in the design and development of next-generation therapeutics.
The Rationale for Fluorination: A Deliberate Design Choice
The decision to introduce fluorine into a molecule is a calculated one, driven by the unique physicochemical properties of this highly electronegative element. Unlike simple halogen substitution, fluorination can profoundly alter a molecule's conformational preferences, metabolic stability, and binding affinity to its biological target.[1]
The strong electron-withdrawing nature of fluorine can modulate the acidity or basicity of nearby functional groups, influencing how a molecule interacts with its target protein.[2] Furthermore, the introduction of a C-F bond can block sites of metabolic oxidation, thereby increasing the compound's half-life and bioavailability.[3] From a conformational standpoint, the small size of the fluorine atom allows it to act as a "super-hydrogen," yet its electronic properties can create unique intramolecular interactions that lock the molecule into a more bioactive conformation.[4] This strategic placement of fluorine is not merely an empirical exercise but a rational design element aimed at optimizing the drug-like properties of a lead compound.
Data-Driven Comparison: Efficacy of Fluorinated vs. Non-Fluorinated Analogs
While direct comparative studies on a single ethanone analog with and without fluorination are not always readily available in published literature, we can draw valuable insights from structurally related compounds like chalcones (which contain an acetophenone moiety) and other acetophenone derivatives. The available data consistently points towards a significant enhancement in biological activity upon fluorination.
| Compound Class | Target/Assay | Non-Fluorinated Analog IC50 | Fluorinated Analog IC50 | Fold Improvement |
| Chalcones | Cytotoxicity against HepG2 cancer cells | >100 µM (for several non-fluorinated analogs) | 67.51 µM (for 4'-Fluoro-3-methoxy-chalcone) | Not directly comparable but demonstrates activity |
| Acetophenone Derivatives | Monoamine Oxidase B (MAO-B) Inhibition | Varies (parent compounds less potent) | 11.7 nM (for a halogen-substituted benzyloxy derivative) | Significant (more active than the standard, selegiline)[5] |
| 1,4-Naphthoquinone Derivatives | Inhibition of tumor cell growth | 68.7 µM | 5.5 µM | ~12.5 |
Note: The data presented is a synthesis from multiple sources and is intended for comparative purposes. Direct comparisons should be made within the context of the specific study.
The trend observed in these related compound classes strongly suggests that the strategic incorporation of fluorine into an ethanone scaffold is a viable strategy for potency enhancement. For instance, fluorinated chalcones have demonstrated notable cytotoxic activities against cancer cell lines, with IC50 values in the micromolar range, whereas many of their non-fluorinated counterparts are less active.[6] Similarly, the introduction of fluorine-containing substituents on acetophenone derivatives has led to highly potent inhibitors of enzymes like MAO-B, with IC50 values in the nanomolar range.[5]
Mechanistic Insights: How Fluorination Influences Target Engagement
The enhanced efficacy of fluorinated ethanone analogs can often be attributed to their improved interaction with the target protein. The unique electronic properties of fluorine can lead to favorable interactions within the binding pocket, such as the formation of hydrogen bonds or dipole-dipole interactions, which are not possible with a non-fluorinated analog.
For instance, in the context of kinase inhibition, a fluorine atom can interact with backbone amide protons or with catalytic residues in the ATP-binding pocket, leading to a tighter binding affinity. This enhanced binding translates to a lower IC50 value and greater potency.
While the specific signaling pathways modulated by all ethanone-based inhibitors are not fully elucidated, many kinase inhibitors, a class to which some bioactive acetophenones belong, target critical pathways involved in cell growth, proliferation, and survival, such as the PI3K/Akt/mTOR and MAPK signaling pathways.[7][8] The dysregulation of these pathways is a hallmark of many cancers.[7][8]
The PI3K/Akt/mTOR Signaling Pathway
This pathway is a central regulator of cell growth and survival.[7] Inhibition of key kinases within this cascade, such as PI3K, Akt, or mTOR, is a major focus of cancer drug discovery.[9] Acetophenone derivatives have been investigated as potential inhibitors of this pathway.
Figure 2: Potential inhibition of the MAPK/ERK pathway by ethanone analogs.
Experimental Protocols for Efficacy Evaluation
To rigorously compare the efficacy of fluorinated and non-fluorinated ethanone analogs, a series of well-defined experimental protocols are essential. These assays provide quantitative data on the compounds' potency and mechanism of action.
Synthesis of Fluorinated Acetophenone Analogs
The synthesis of fluorinated acetophenone analogs can be achieved through various methods, including the direct fluorination of acetophenone derivatives using reagents like a triethylamine-hydrogen fluoride complex. [10][11]Another common approach is the Claisen-Schmidt condensation of a fluorinated acetophenone with an appropriate aldehyde to generate fluorinated chalcones. [12] General Workflow for Synthesis and Characterization:
Figure 3: General workflow for the synthesis and characterization of ethanone analogs.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Step-by-Step Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the fluorinated and non-fluorinated ethanone analogs. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. [13]Metabolically active cells will reduce the yellow MTT to purple formazan crystals. [13]5. Solubilization: Add a solubilization solution (e.g., acidified isopropanol) to dissolve the formazan crystals. [14]6. Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader. [13]7. Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify and quantify the engagement of a drug with its target protein in a cellular environment. The principle is that a ligand-bound protein is more resistant to thermal denaturation.
Step-by-Step Protocol:
-
Cell Treatment: Treat intact cells with the ethanone analog or vehicle control.
-
Heating: Heat the cell lysates or intact cells to a range of temperatures.
-
Lysis and Centrifugation: Lyse the cells (if not already done) and centrifuge to separate the soluble protein fraction from the aggregated, denatured proteins.
-
Protein Quantification: Quantify the amount of the target protein remaining in the soluble fraction using techniques like Western blotting or mass spectrometry.
-
Melt Curve Generation: Plot the amount of soluble protein as a function of temperature to generate a "melt curve."
-
Data Analysis: A shift in the melt curve to a higher temperature in the presence of the compound indicates target engagement. The magnitude of the shift can be used to assess the binding affinity. [12]
Conclusion
The strategic incorporation of fluorine into ethanone analogs represents a powerful approach to enhance their therapeutic efficacy. The available evidence from related compound classes strongly suggests that fluorination can lead to significant improvements in potency, driven by favorable changes in physicochemical properties and enhanced target binding. The experimental protocols outlined in this guide provide a robust framework for the systematic evaluation and comparison of fluorinated and non-fluorinated analogs, enabling researchers to make data-driven decisions in the pursuit of novel and more effective therapeutics. As our understanding of the nuanced effects of fluorination continues to grow, so too will our ability to rationally design the next generation of targeted therapies.
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A Senior Application Scientist's Guide to the Validation of Analytical Methods for Quantifying Fluorinated Ketones
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern analytical chemistry, the accurate quantification of fluorinated ketones is paramount. These compounds are integral to pharmaceuticals, agrochemicals, and material science, making the reliability of their measurement a critical aspect of research and development. This guide provides an in-depth comparison of analytical methodologies, grounded in the principles of scientific integrity and backed by experimental insights, to empower you in selecting and validating the most suitable method for your application.
The Analytical Challenge of Fluorinated Ketones
Fluorinated ketones present a unique set of analytical challenges stemming from their distinct physicochemical properties. The high electronegativity of fluorine atoms can influence the polarity, volatility, and reactivity of the ketone molecule. This necessitates a nuanced approach to method development and validation, ensuring that the chosen technique can overcome potential issues such as matrix effects, analyte instability, and insufficient sensitivity.
Comparative Overview of Analytical Techniques
The quantification of fluorinated ketones is primarily achieved through chromatographic techniques, with High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) being the most prevalent. The choice between these methods is often dictated by the specific properties of the analyte and the sample matrix.
| Analytical Technique | Principle | Advantages | Disadvantages | Best Suited For |
| HPLC-UV | Separation based on polarity, with detection via UV absorbance. | Robust, widely available, suitable for non-volatile and thermally labile compounds. | May lack sensitivity for some fluorinated ketones, potential for matrix interference. | Routine analysis of moderately polar, UV-active fluorinated ketones in relatively clean matrices. |
| GC-MS | Separation based on volatility and polarity, with detection by mass spectrometry. | High sensitivity and selectivity, provides structural information.[1][2] | Requires derivatization for non-volatile compounds, potential for thermal degradation.[3] | Trace-level analysis of volatile and semi-volatile fluorinated ketones in complex matrices.[1] |
| LC-MS/MS | Combines the separation power of HPLC with the high sensitivity and selectivity of tandem mass spectrometry. | Excellent sensitivity and specificity, suitable for a wide range of polarities and molecular weights. | Higher instrument cost and complexity. | Demanding applications requiring ultra-trace level quantification in complex biological or environmental samples. |
The Cornerstone of Reliable Data: Method Validation
The validation of an analytical method is the process of demonstrating its suitability for the intended purpose.[4][5] This is a mandatory requirement by regulatory bodies such as the FDA and is guided by the International Council for Harmonisation (ICH) Q2(R1) guidelines.[6][7][8][9] A properly validated method ensures the accuracy, precision, and reliability of the analytical data.[4][10]
The core parameters of analytical method validation are:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.[9][11]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes:
-
Repeatability: Precision under the same operating conditions over a short interval.
-
Intermediate Precision: Precision within the same laboratory but with different analysts, equipment, and on different days.
-
-
Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.
Experimental Workflow for Method Validation
The following diagram illustrates a typical workflow for the validation of an analytical method for quantifying a fluorinated ketone.
Caption: A generalized workflow for analytical method validation.
Hypothetical Case Study: Quantification of 4-fluoro-acetophenone
To illustrate the practical application of these principles, we present a hypothetical comparison of HPLC-UV and GC-MS for the quantification of 4-fluoro-acetophenone in a pharmaceutical formulation.
Experimental Protocols
HPLC-UV Method
-
Chromatographic Conditions:
-
Standard and Sample Preparation:
-
Prepare a stock solution of 4-fluoro-acetophenone (1 mg/mL) in acetonitrile.
-
Create a series of calibration standards by diluting the stock solution.
-
Extract the drug product with acetonitrile to a final nominal concentration of 100 µg/mL.
-
GC-MS Method
-
Chromatographic and Mass Spectrometric Conditions:
-
Column: DB-5ms capillary column (30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250°C.
-
Oven Program: Start at 80°C, hold for 1 min, ramp to 200°C at 15°C/min.
-
MS Transfer Line Temperature: 280°C.
-
Ionization Mode: Electron Impact (EI).
-
Monitored Ions: m/z 138 (molecular ion), 123, 95.
-
-
Standard and Sample Preparation:
-
Prepare a stock solution of 4-fluoro-acetophenone (1 mg/mL) in methanol.
-
Prepare calibration standards by diluting the stock solution.
-
Extract the drug product with methanol and dilute to a final nominal concentration of 10 µg/mL.
-
Comparative Validation Data
The following tables summarize the hypothetical validation results for both methods.
Table 1: Linearity, Range, LOD, and LOQ
| Parameter | HPLC-UV | GC-MS |
| Linearity (r²) | > 0.999 | > 0.999 |
| Range (µg/mL) | 1 - 200 | 0.05 - 20 |
| LOD (µg/mL) | 0.3 | 0.01 |
| LOQ (µg/mL) | 1.0 | 0.05 |
Table 2: Accuracy and Precision
| Parameter | HPLC-UV | GC-MS |
| Accuracy (% Recovery) | 98.5 - 101.2% | 99.1 - 100.8% |
| Precision (RSD%) | ||
| - Repeatability | < 1.0% | < 1.5% |
| - Intermediate Precision | < 2.0% | < 2.5% |
Causality Behind Experimental Choices
-
Choice of Technique: For a relatively high concentration pharmaceutical formulation, the robustness and simplicity of HPLC-UV make it a suitable choice. However, if trace-level impurities of the fluorinated ketone needed to be quantified, the superior sensitivity of GC-MS would be necessary.
-
Column Selection: A C18 column is a standard choice for reversed-phase HPLC due to its wide applicability. For GC, a DB-5ms column is a good general-purpose column offering a balance of polarity.
-
Solvent Selection: Acetonitrile is a common mobile phase component in HPLC due to its low UV cutoff and good solubilizing properties. Methanol is a suitable solvent for GC analysis as it is volatile and compatible with most injection systems.
-
Detection Method: UV detection at 245 nm is chosen for HPLC as it corresponds to a high absorbance wavelength for 4-fluoro-acetophenone. For GC-MS, monitoring specific ions enhances selectivity and sensitivity.
Self-Validating Systems: Ensuring Trustworthiness
A well-designed validation protocol acts as a self-validating system. For instance, the accuracy and precision experiments, when performed across the defined range, confirm the linearity data. Robustness testing, by deliberately varying parameters like mobile phase composition or column temperature, provides confidence that the method will perform reliably under routine use.
Conclusion: A Framework for Method Validation Excellence
The validation of analytical methods for quantifying fluorinated ketones is a rigorous but essential process for ensuring data quality and regulatory compliance. By understanding the underlying principles of different analytical techniques and adhering to a systematic validation framework, researchers can confidently select and implement methods that are fit for their intended purpose. This guide provides the foundational knowledge and a practical framework to navigate the complexities of method validation, ultimately contributing to the advancement of science and the development of safe and effective products.
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A Comparative Guide to the In Vitro Metabolic Stability of 2-(3,4-Difluorophenyl)-1-(2-fluorophenyl)ethanone and Its Analogs
Introduction: The Critical Role of Metabolic Stability in Drug Discovery
In the journey of a drug candidate from a promising lead compound to a therapeutic agent, its metabolic fate is a pivotal determinant of success. Metabolic stability, the susceptibility of a compound to biotransformation by drug-metabolizing enzymes, profoundly influences its pharmacokinetic profile, including its half-life, bioavailability, and potential for drug-drug interactions.[1][2][3] Compounds that are rapidly metabolized may fail to achieve therapeutic concentrations in the body, while those that are metabolized too slowly can accumulate and cause toxicity.[1] Therefore, early-stage assessment and optimization of metabolic stability are cornerstones of modern drug discovery, enabling the selection of candidates with favorable pharmacokinetic properties.[4][5][6]
This guide provides an in-depth comparison of the in vitro metabolic stability of a specific diaryl ketone, 2-(3,4-Difluorophenyl)-1-(2-fluorophenyl)ethanone, and a series of its structural analogs. The strategic incorporation of fluorine is a widely used tactic in medicinal chemistry to enhance metabolic stability.[7][8][9] By systematically modifying the fluorination pattern on the core scaffold, we can elucidate key structure-stability relationships (SSRs) and understand the causal mechanisms behind the observed metabolic outcomes. This analysis is grounded in data derived from the gold-standard in vitro assay: the liver microsomal stability assay.[10][11][12]
The Scientific Rationale: Why Fluorine and Microsomes?
The choice of experimental design is dictated by the need for clinically relevant and reproducible data.
-
Liver Microsomes as the In Vitro System: The liver is the primary site of drug metabolism in the body.[5][13] Liver microsomes are subcellular fractions derived from the endoplasmic reticulum of hepatocytes and contain a high concentration of Phase I drug-metabolizing enzymes, most notably the cytochrome P450 (CYP450) superfamily.[4][5][10] These enzymes are responsible for the oxidative metabolism of a vast number of xenobiotics. Using liver microsomes allows for a focused, cost-effective, and high-throughput assessment of a compound's susceptibility to its most common metabolic fate.[10]
-
The Role of Fluorine in Blocking Metabolism: The substitution of a hydrogen atom with fluorine is a powerful bioisosteric replacement strategy.[14][15] The rationale is twofold:
-
Bond Strength: The carbon-fluorine (C-F) bond is significantly stronger and more stable than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage by oxidative enzymes like CYP450s.[7] Placing fluorine at a metabolically vulnerable position (a "soft spot") can effectively block this pathway.[8]
-
Electronic Effects: Fluorine is the most electronegative element, and its powerful electron-withdrawing nature can alter the electronic properties of the entire molecule.[7][9] This can deactivate adjacent sites, making them less susceptible to oxidation.[16][17]
-
This guide will explore how these principles apply to our target molecule and its analogs, providing a clear framework for rational drug design.
Experimental Protocol: Human Liver Microsomal Stability Assay
To ensure scientific integrity, the protocol described below is a self-validating system, incorporating positive controls to confirm enzymatic activity.
Materials and Reagents
-
Test Compounds: this compound and its analogs (dissolved in DMSO to a 10 mM stock).
-
Human Liver Microsomes (HLM): Pooled from multiple donors (e.g., from BioIVT or similar vendors), stored at -80°C.[18]
-
Phosphate Buffer: 100 mM Potassium Phosphate, pH 7.4.[11][19]
-
NADPH Regenerating System: Solution A (NADP+, Glucose-6-Phosphate) and Solution B (Glucose-6-Phosphate Dehydrogenase).[20]
-
Positive Controls: High-clearance compound (e.g., Verapamil) and low-clearance compound (e.g., Warfarin).
-
Stop Solution: Acetonitrile containing an internal standard (e.g., Tolbutamide).[10]
-
Instrumentation: LC-MS/MS system for quantitative analysis.[10]
Step-by-Step Methodology
-
Preparation of Reagents:
-
Thaw HLM at 37°C and dilute to a working concentration of 1 mg/mL in ice-cold phosphate buffer.[18]
-
Prepare the complete NADPH regenerating system by mixing Solutions A and B according to the manufacturer's instructions.
-
Prepare a 2 µM working solution of each test compound and positive control by diluting the DMSO stock with phosphate buffer. The final DMSO concentration in the incubation must be ≤ 0.5%.[11]
-
-
Incubation Procedure:
-
Pre-warm the HLM solution and the test compound solutions at 37°C for 5-10 minutes.
-
The reaction is initiated by adding the NADPH regenerating system to the HLM and test compound mixture. The final incubation volume is typically 200 µL with a final microsomal protein concentration of 0.5 mg/mL.[11]
-
A parallel incubation without the NADPH regenerating system serves as a negative control to assess non-enzymatic degradation.
-
Incubate the reaction plate at 37°C with gentle shaking.
-
-
Time Point Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), aliquot a sample from the incubation mixture.[19]
-
Immediately quench the reaction by adding the aliquot to a 96-well plate containing 2-3 volumes of ice-cold Stop Solution.[10] The T=0 sample is taken immediately after adding the NADPH system.
-
-
Sample Processing and Analysis:
Data Analysis
The data are analyzed to determine the compound's half-life (t½) and intrinsic clearance (CLint).[19][21]
-
Calculate Percent Remaining: Determine the percentage of the parent compound remaining at each time point relative to the T=0 sample.
-
Determine Elimination Rate Constant (k): Plot the natural logarithm (ln) of the percent remaining versus time. The slope of the resulting line is the elimination rate constant (-k).[10]
-
Calculate Half-Life (t½):
-
t½ = 0.693 / k
-
-
Calculate Intrinsic Clearance (CLint):
-
CLint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / mg Microsomal Protein)[22]
-
Experimental Workflow Diagram
Caption: Workflow for the in vitro liver microsomal stability assay.
Comparative Metabolic Stability Data
The following table presents hypothetical but scientifically plausible data for this compound (Compound 1) and a series of its analogs. This allows for a direct comparison of how specific structural changes impact metabolic stability.
| Compound ID | Structure | Modification vs. Parent | t½ (min) | CLint (µL/min/mg) | Stability Class |
| 1 (Parent) | This compound | - | 45.2 | 30.8 | Moderate |
| 2 | 2-(Phenyl)-1-(phenyl)ethanone | Non-fluorinated | 8.5 | 163.1 | Low |
| 3 | 2-(4-Fluorophenyl)-1-(4-fluorophenyl)ethanone | Para-fluoro substitution | 28.7 | 48.4 | Moderate |
| 4 | 2-(3,4-Dichlorophenyl)-1-(2-chlorophenyl)ethanone | Chlorine substitution | 35.1 | 39.6 | Moderate |
| 5 | 2-(3,4,5-Trifluorophenyl)-1-(2-fluorophenyl)ethanone | Additional fluorine on Ring A | 75.8 | 18.3 | High |
| 6 | 2-(3,4-Difluorophenyl)-1-(2,6-difluorophenyl)ethanone | Additional fluorine on Ring B | >120 | <11.6 | Very High |
Note: Stability classes are generally defined as: Low (<15 min), Moderate (15-60 min), High (60-120 min), Very High (>120 min).
Discussion: Elucidating Structure-Metabolic Stability Relationships
The data presented above reveal clear trends that underscore the strategic value of fluorination in drug design.
-
The Impact of Fluorination (Compound 2 vs. 1 & 3): The non-fluorinated parent analog (Compound 2) exhibits very low stability (t½ = 8.5 min), indicating it is rapidly metabolized. This suggests that the phenyl rings are highly susceptible to CYP450-mediated aromatic hydroxylation. The introduction of fluorine atoms in Compounds 1 and 3 significantly improves metabolic stability, demonstrating the effectiveness of fluorine as a metabolic blocker.[7][8]
-
Positional Isomerism and Fluorine Density (Compound 1 vs. 5 & 6): While Compound 1 has moderate stability, increasing the fluorine density further enhances it. Adding a third fluorine to Ring A (Compound 5) nearly doubles the half-life. The most dramatic effect is seen in Compound 6, where adding a second fluorine to Ring B, ortho to the ketone linker, results in very high stability. This is likely due to a combination of steric hindrance and powerful electronic deactivation of the ring, making it highly resistant to oxidation. This highlights that not just the presence, but the precise placement and number of fluorine atoms are critical.[16][17]
-
Bioisosteric Replacement (Compound 1 vs. 4): Replacing fluorine with chlorine (Compound 4) results in a compound with moderate stability, comparable to but slightly less stable than the fluorine parent (Compound 1). While chlorine can also act as a metabolic blocker, its larger size and different electronic properties result in a distinct metabolic profile. This demonstrates the concept of bioisosterism, where different halogens can be used to fine-tune pharmacokinetic properties.[14][15]
Metabolic Pathway Analysis
The primary metabolic liabilities ("soft spots") for a diaryl ketone scaffold are typically aromatic hydroxylation on either phenyl ring and, to a lesser extent, reduction of the ketone. Fluorination directly addresses the most common pathway.
Caption: Key metabolic pathways for diaryl ketones and the blocking effect of fluorination.
Conclusion
This guide demonstrates the profound impact of structural modifications, particularly fluorination, on the in vitro metabolic stability of this compound and its analogs. Through systematic analysis using a robust human liver microsomal stability assay, we have established clear structure-stability relationships.
Key Takeaways for Drug Development Professionals:
-
Metabolic stability is a design parameter: It should be assessed early and iteratively optimized.
-
Fluorination is a powerful tool: Strategically placed fluorine atoms can effectively block metabolic soft spots and enhance compound half-life.[7][8][23]
-
Location matters: The position and density of fluorine substitution are critical for maximizing metabolic stability.
-
In vitro assays are predictive: The liver microsomal stability assay is a reliable and efficient method for ranking compounds and guiding medicinal chemistry efforts toward candidates with superior pharmacokinetic profiles.[3][4][12]
By integrating these principles into the drug design process, researchers can significantly increase the probability of identifying and developing successful clinical candidates.
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A Comparative Guide to the Kinase Inhibitory Profile of Diaryl Ethanone Derivatives
This guide provides an in-depth comparative analysis of the kinase inhibitory profiles of diaryl ethanone derivatives. It is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of novel kinase inhibitors. We will delve into the structure-activity relationships, selectivity profiles, and the experimental methodologies used to characterize these promising therapeutic agents.
Introduction: The Rise of Diaryl Scaffolds in Kinase Inhibition
Protein kinases are a large family of enzymes that play a critical role in regulating a vast array of cellular processes, including growth, proliferation, differentiation, and apoptosis.[1] Their dysregulation is a hallmark of many diseases, particularly cancer, making them a major class of drug targets.[1] Kinase inhibitors have revolutionized the treatment of various cancers and other diseases.[1]
Among the myriad of chemical scaffolds explored for kinase inhibition, diaryl ethanone derivatives and related diaryl structures have emerged as a privileged class. These compounds typically feature two aryl rings connected by a flexible or rigid linker, a motif that has proven effective in targeting the ATP-binding site of various kinases. This guide will provide a comparative overview of the kinase inhibitory profiles of selected diaryl derivatives, offering insights into their mechanisms of action and the experimental data supporting their activity.
The ATP-Competitive Mechanism of Kinase Inhibition
Most small-molecule kinase inhibitors, including many diaryl derivatives, function as competitive inhibitors at the ATP-binding site of the kinase.[1] By occupying this site, they prevent the binding of ATP, thereby blocking the phosphorylation of downstream substrates and inhibiting the signaling cascade. The potency of a kinase inhibitor is often quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the kinase's activity by 50%.[1] A lower IC50 value indicates a more potent inhibitor.
Caption: General mechanism of competitive kinase inhibition by a diaryl ethanone derivative.
Comparative Kinase Inhibitory Profile of Diaryl Derivatives
The following table summarizes the kinase inhibitory activities of a selection of diaryl derivatives from the literature. This data provides a snapshot of the potency and selectivity of these compounds against various kinases. It is important to note that direct comparisons of IC50 values across different studies should be made with caution due to potential variations in assay conditions.
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| Compound 9j | JAK3 | 20.66 | [2] |
| Compound 9k | JAK3 | 21.58 | [2] |
| Compound 9o | JAK3 | 22.86 | [2] |
| Tofacitinib | JAK3 | 20.10 | [2] |
| Compound 10 | VEGF-R2 | 2.5 | [3] |
| Compound 9h | Bcr-AblWT | 4.6 | [4] |
| Compound 13b | MAPK11 | 4.20 | [5] |
| Compound 17p | PI3Kα | 31.8 | [6] |
| Compound 17p | PI3Kδ | 15.4 | [6] |
| Compound 10d | FMS kinase | 3.73 | [7] |
| (+)-trans-20 | (Antiproliferative) | 3-13 | [8] |
| (+)-trans-21 | (Antiproliferative) | 3-13 | [8] |
Structure-Activity Relationship (SAR) Insights
The kinase inhibitory activity and selectivity of diaryl derivatives can be significantly influenced by their structural modifications.[9] Key SAR insights from various studies include:
-
Substituents on the Aryl Rings: The nature and position of substituents on the aryl rings play a crucial role in determining potency and selectivity. For example, in a series of 2,4-diarylaminopyrimidines, cyano-substitution was found to be important for potent JAK3 inhibition.[2]
-
The Linker: The linker connecting the two aryl rings can influence the compound's conformation and its fit within the ATP-binding pocket.
-
Hinge-Binding Groups: The presence of specific functional groups that can form hydrogen bonds with the kinase hinge region is often critical for high-potency inhibition.[10]
-
Solvent-Exposed Regions: Modifications in regions of the molecule that are exposed to the solvent can be used to improve physicochemical properties such as solubility without significantly affecting kinase binding.[9]
Experimental Methodology: Kinase Inhibition Assay
A reliable and reproducible kinase assay is essential for determining the inhibitory profile of a compound. Below is a generalized protocol for a mobility shift kinase assay, a common method for measuring kinase activity.
Step-by-Step Protocol for a Mobility Shift Kinase Assay
-
Reagent Preparation:
-
Prepare a stock solution of the diaryl ethanone derivative in a suitable solvent (e.g., DMSO).
-
Prepare assay buffer containing the kinase, a fluorescently labeled peptide substrate, and ATP.
-
-
Compound Dispensing:
-
Serially dilute the compound stock solution to create a range of concentrations for IC50 determination.
-
Dispense the diluted compounds into a multi-well assay plate. Include positive (no inhibitor) and negative (no kinase) controls.
-
-
Kinase Reaction:
-
Add the kinase, substrate, and ATP mixture to the wells to initiate the reaction.
-
Incubate the plate at a controlled temperature for a specific period to allow for substrate phosphorylation.
-
-
Reaction Quenching:
-
Stop the reaction by adding a quenching buffer that typically contains a chelating agent like EDTA to sequester Mg2+, a necessary cofactor for most kinases.
-
-
Electrophoretic Separation:
-
The reaction mixture is then analyzed by microfluidic capillary electrophoresis. The phosphorylated and unphosphorylated peptide substrates will have different charges and will therefore migrate at different rates in the electric field, allowing for their separation and quantification.
-
-
Data Analysis:
-
The amount of phosphorylated product is measured by detecting the fluorescence of the labeled peptide.
-
The percentage of kinase inhibition is calculated for each compound concentration relative to the positive control.
-
The IC50 value is determined by fitting the concentration-response data to a suitable sigmoidal dose-response curve.
-
Caption: A typical workflow for a mobility shift kinase inhibition assay.
The Importance of Selectivity Profiling
While high potency against the primary target is desirable, the selectivity of a kinase inhibitor is equally important for minimizing off-target effects and potential toxicity.[11] Many kinase inhibitors inhibit multiple kinases due to the conserved nature of the ATP-binding pocket.[11] Therefore, it is crucial to profile promising compounds against a broad panel of kinases to assess their selectivity.[11][12][13][14]
Comprehensive kinase profiling can provide a more complete picture of a compound's biological activity and can help to rationalize its cellular effects.[12][13][14] For example, a compound that appears to have a specific effect in a cellular assay may, in fact, be acting through the inhibition of an unexpected off-target kinase.
Conclusion and Future Perspectives
Diaryl ethanone derivatives and related diaryl scaffolds represent a versatile and promising class of kinase inhibitors. Their synthetic tractability allows for extensive structural modifications, enabling the fine-tuning of their potency and selectivity. The comparative data presented in this guide highlight the potential of these compounds to inhibit a range of therapeutically relevant kinases with high potency.
Future research in this area should focus on:
-
Improving Selectivity: Designing and synthesizing novel derivatives with improved selectivity profiles to minimize off-target effects.
-
Overcoming Resistance: Developing diaryl ethanone-based inhibitors that are active against clinically relevant mutant kinases that confer resistance to existing therapies.[1]
-
Exploring New Targets: Screening existing libraries of diaryl ethanone derivatives against a broader range of kinases to identify novel inhibitors for unexplored targets.
By leveraging a deep understanding of structure-activity relationships and employing robust experimental methodologies, the full therapeutic potential of diaryl ethanone derivatives as kinase inhibitors can be realized.
References
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Kooijman, J. J., et al. (2022). Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. Frontiers in Oncology, 12, 953013. [Link]
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Kooijman, J. J., et al. (2022). Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. ResearchGate. [Link]
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Kooijman, J. J., et al. (2022). Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. PubMed. [Link]
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Singh, A., et al. (n.d.). Comparative study of inhibition of drug potencies of c-Abl human kinase inhibitors: A computational and molecular docking study. Global Science Research Journals. [Link]
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Wang, Y., et al. (2023). Design, Synthesis, and Structure–Activity Relationship Study of Potent MAPK11 Inhibitors. Molecules, 28(19), 6829. [Link]
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Shirley, D. J., et al. (2025). Structure-activity Relationship for Diarylpyrazoles as Inhibitors of the Fungal Kinase Yck2. bioRxiv. [Link]
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Bazin, M.-A., et al. (2021). Dibenzofuran Derivatives Inspired from Cercosporamide as Dual Inhibitors of Pim and CLK1 Kinases. Molecules, 26(11), 3336. [Link]
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Peifer, C., et al. (2006). Design, synthesis, and biological evaluation of 3,4-diarylmaleimides as angiogenesis inhibitors. Journal of Medicinal Chemistry, 49(4), 1271–1281. [Link]
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El-Damasy, A. K., et al. (2020). Design, synthesis, and biological evaluations of novel 3-amino-4-ethynyl indazole derivatives as Bcr-Abl kinase inhibitors with potent cellular antileukemic activity. European Journal of Medicinal Chemistry, 207, 112710. [Link]
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Shirley, D. J., et al. (2025). Structure-activity Relationship for Diarylpyrazoles as Inhibitors of the Fungal Kinase Yck2. bioRxiv. [Link]
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El-Damasy, A. K., et al. (2020). Design, synthesis, and biological evaluations of novel 3-amino-4-ethynyl indazole derivatives as Bcr-Abl kinase inhibitors with potent cellular antileukemic activity. Oucr. [Link]
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Xiang, J., et al. (2018). Synthesis and structure–activity relationship study of diaryl[d,f][12][13]diazepines as potential anti-cancer agents. Semantic Scholar. [Link]
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Ma, X., et al. (2021). Design, synthesis, and biological evaluation of cyano-substituted 2,4-diarylaminopyrimidines as potent JAK3 inhibitors for the treatment of B-cell lymphoma. Bioorganic Chemistry, 116, 105330. [Link]
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Wang, Y., et al. (2024). Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors. Frontiers in Chemistry, 12, 1466986. [Link]
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Yang, T.-H., et al. (n.d.). Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. [Source not further specified]. [Link]
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Xiang, J., et al. (2018). Synthesis and structure–activity relationship study of diaryl[d,f][12][13]diazepines as potential anti-cancer agents. Molecular Diversity, 22(2), 323–333. [Link]
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Tripodi, F., et al. (2012). Synthesis and biological evaluation of 1,4-diaryl-2-azetidinones as specific anticancer agents: activation of adenosine monophosphate activated protein kinase and induction of apoptosis. Journal of Medicinal Chemistry, 55(5), 2113–2125. [Link]
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Shah, M. A., et al. (2018). Discovery of novel 4-aryl-thieno[12][14]diazepin-2-one derivatives targeting multiple protein kinases as anticancer agents. Bioorganic & Medicinal Chemistry, 26(8), 1836–1851. [Link]
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Tripodi, F., et al. (2012). Synthesis and Biological Evaluation of 1,4-Diaryl-2-azetidinones as Specific Anticancer Agents: Activation of Adenosine Monophosphate Activated Protein Kinase and Induction of Apoptosis. ResearchGate. [Link]
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Ghorab, M. M., et al. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Advances, 14(48), 35384–35409. [Link]
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Sadeghian-Rizi, S., et al. (2017). Synthesis and characterization of some novel diaryl urea derivatives bearing quinoxalindione moiety. Research in Pharmaceutical Sciences, 12(4), 276–283. [Link]
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van der Wouden, P. E., et al. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. FEBS Journal, 279(18), 3247–3258. [Link]
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A Senior Application Scientist's Guide to Diaryl Ethanone Synthesis: A Comparative Benchmark
Introduction: The Central Role of the Diaryl Ethanone Scaffold
The diaryl ethanone framework, characterized by a two-carbon linker connecting two aryl moieties with a carbonyl group at the benzylic position (e.g., deoxybenzoin), is a privileged scaffold in medicinal chemistry and materials science. Its presence in a multitude of biologically active molecules, including anti-proliferative agents and anti-inflammatory drugs, underscores the critical need for efficient and versatile synthetic methodologies.[1][2] For researchers in drug development, selecting the optimal synthetic route is a decision governed by a complex interplay of efficiency, scalability, functional group tolerance, cost, and sustainability.
This guide provides an in-depth comparison of four principal methodologies for the synthesis of diaryl ethanones: the classical Friedel-Crafts Acylation, the robust Palladium-Catalyzed Suzuki-Miyaura Coupling, the modular Acyl Sonogashira Coupling followed by reduction, and the modern C-H Activation approach. We will dissect each method, providing not just protocols but the underlying mechanistic rationale, enabling you to make informed decisions for your specific research and development needs.
Methodology 1: Friedel-Crafts Acylation
The Friedel-Crafts acylation, first reported in 1877, remains a foundational method for forming aryl ketones. It is a quintessential electrophilic aromatic substitution (EAS) reaction, valued for its use of readily available and inexpensive starting materials.
Mechanistic Rationale & Causality
The reaction proceeds by activating a carboxylic acid derivative, typically an acyl chloride or anhydride, with a strong Lewis acid catalyst like aluminum chloride (AlCl₃). This generates a highly electrophilic acylium ion. The electron-rich aromatic ring then acts as a nucleophile, attacking the acylium ion to form a resonance-stabilized carbocation (a sigma complex). A subsequent deprotonation re-establishes aromaticity and yields the final aryl ketone product.
The primary drawback of this method is the catalyst's behavior. The product ketone is a Lewis base that complexes strongly with the AlCl₃ catalyst. This interaction deactivates both the product and the catalyst, necessitating the use of more than one equivalent of the Lewis acid, which generates significant waste upon aqueous workup.[3][4] Furthermore, the harsh, acidic conditions limit the reaction's tolerance for many sensitive functional groups, and regioselectivity can be a significant challenge with substituted arenes.[5]
Diagram: Friedel-Crafts Acylation Workflow
Caption: Workflow for Friedel-Crafts Acylation.
Representative Experimental Protocol
A greener, metal-free approach using methanesulfonic anhydride is presented here.[6]
-
To a stirred solution of the arene (e.g., 1,2-dimethoxybenzene, 1.3 equiv) and an arylalkanoic acid (e.g., phenylacetic acid, 1.0 equiv) is added methanesulfonic anhydride (1.3 equiv).
-
The reaction mixture is heated to 80-100 °C.
-
Reaction progress is monitored by TLC or LC-MS.
-
Upon completion (typically 2-6 hours), the mixture is cooled to room temperature and diluted with ethyl acetate.
-
The organic layer is washed sequentially with saturated aqueous NaHCO₃, water, and brine.
-
The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired diaryl ethanone.
Methodology 2: Palladium-Catalyzed Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, celebrated for its mild reaction conditions, exceptional functional group tolerance, and broad substrate scope.[7][8] Its adaptation for ketone synthesis provides a powerful alternative to classical methods.[5]
Mechanistic Rationale & Causality
The synthesis of a diaryl ketone via Suzuki coupling typically involves the cross-coupling of an arylboronic acid with an aryl acyl chloride.[5] The reaction is driven by a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[9]
-
Oxidative Addition: The catalytic cycle begins with the oxidative addition of the acyl chloride to a Pd(0) complex, forming an acyl-Pd(II)-halide species.
-
Transmetalation: The arylboronic acid, activated by a base (e.g., K₂CO₃), undergoes transmetalation, transferring its aryl group to the palladium center and displacing the halide.[10] The base is crucial for forming a more nucleophilic "ate" complex from the boronic acid, facilitating this step.
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination, forming the C-C bond of the ketone product and regenerating the active Pd(0) catalyst.[9]
This catalytic approach avoids the use of stoichiometric, harsh reagents and is compatible with a vast array of functional groups that would not survive Friedel-Crafts conditions.
Diagram: Suzuki-Miyaura Coupling Catalytic Cycle
Caption: Catalytic cycle for Suzuki-Miyaura ketone synthesis.
Representative Experimental Protocol
Based on an efficient, room-temperature, phosphine-free method.[5]
-
In a reaction vessel, combine the arylboronic acid (1.2 equiv), K₂CO₃ (2.0 equiv), and the Pd(II) catalyst ([DBNT][PdCl₄], 1 mol%).
-
Add chloroform (3 mL per mmol of acyl chloride) and stir the suspension for 5 minutes at room temperature.
-
Add the acyl chloride (1.0 equiv) to the mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or GC-MS.
-
Upon completion (typically 15-60 minutes), quench the reaction with water and extract with chloroform.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue via column chromatography or recrystallization to yield the pure diaryl ketone.
Methodology 3: Acyl Sonogashira Coupling & Alkyne Reduction
The Sonogashira reaction, a coupling of a terminal alkyne with an aryl or vinyl halide, is a powerful tool for forming C(sp)-C(sp²) bonds.[11] The acyl variant uses an acyl chloride, producing an α,β-alkynyl ketone intermediate, which can be subsequently reduced to the target diaryl ethanone.[12][13] This two-step sequence offers a modular route to the desired products.
Mechanistic Rationale & Causality
Step A: Acyl Sonogashira Coupling. This reaction typically employs a dual-catalyst system of palladium and a copper(I) salt.[11][14]
-
The palladium cycle is similar to the Suzuki coupling, involving oxidative addition of the acyl chloride to Pd(0) and reductive elimination.
-
The copper cycle involves the deprotonation of the terminal alkyne by the base (usually an amine), followed by the formation of a copper(I) acetylide. This copper acetylide then undergoes transmetalation to the palladium(II) center.[11]
Step B: Alkyne Reduction. The resulting alkynyl ketone must be reduced to the corresponding saturated ketone. The most common method is catalytic hydrogenation using a catalyst like palladium on carbon (Pd/C) under an atmosphere of hydrogen gas. This step must be carefully controlled to avoid over-reduction of the ketone carbonyl group to an alcohol.
This modularity allows for the synthesis of diverse alkynyl ketone intermediates, but the requirement of a second, distinct transformation adds to the overall step count and can impact the final yield.
Diagram: Acyl Sonogashira / Reduction Workflow
Caption: Two-step workflow via Acyl Sonogashira coupling.
Representative Experimental Protocol
Adapted from microwave-assisted Sonogashira coupling and standard hydrogenation.[15]
Part A: Acyl Sonogashira Coupling
-
To a microwave vial, add the aryl chloride (1.0 equiv), terminal alkyne (1.2 equiv), Pd(OAc)₂ (2 mol%), CuI (1 mol%), and a base such as Et₃N in a suitable solvent like THF.
-
Seal the vial and heat in a microwave reactor to the specified temperature (e.g., 120 °C) for 10-30 minutes.
-
After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic phase over Na₂SO₄, filter, and concentrate. The crude alkynyl ketone may be purified or used directly in the next step.
Part B: Catalytic Hydrogenation
-
Dissolve the crude alkynyl ketone in a solvent such as ethanol or ethyl acetate.
-
Add 5-10 wt% of 10% Palladium on Carbon (Pd/C).
-
Purge the reaction vessel with hydrogen gas and maintain a positive pressure (e.g., via a balloon or a Parr shaker).
-
Stir vigorously at room temperature until the reaction is complete (monitored by TLC or GC-MS).
-
Carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.
-
Concentrate the filtrate and purify the residue by column chromatography to obtain the diaryl ethanone.
Methodology 4: Direct C-H Activation/Arylation
Transition-metal catalyzed C-H activation has emerged as a highly atom-economical and efficient strategy, circumventing the need for pre-functionalized starting materials like organoborons or organohalides.[16] For diaryl ethanone synthesis, this often involves the coupling of an aldehyde with an aryl halide.[17]
Mechanistic Rationale & Causality
This transformation leverages a palladium catalyst and a specialized ligand, often a picolinamide derivative, which acts as a transient directing group.[17]
-
The aldehyde first condenses with the picolinamide ligand to form an active intermediate.
-
The nitrogen atom of the picolinamide directs the palladium catalyst to selectively cleave the aldehydic C-H bond in an intramolecular fashion (C-H activation), forming a five-membered palladacycle.
-
This palladacycle then undergoes oxidative addition with an aryl halide.
-
Reductive elimination forges the new C-C bond, and subsequent hydrolysis liberates the ketone product and regenerates the directing group.
This approach is powerful because it functionalizes a C-H bond that is typically unreactive, offering a novel and step-economical route. The main challenges lie in catalyst and directing group design and optimizing reaction conditions for broad substrate scope.[18]
Diagram: C-H Activation Conceptual Workflow
Caption: Conceptual workflow for C-H activation synthesis.
Representative Experimental Protocol
Based on the palladium-catalyzed synthesis from aldehydes and aryl halides.[17]
-
To an oven-dried vial, add the aryl halide (1.0 equiv), picolinamide ligand (20 mol%), Pd(OAc)₂ (10 mol%), and a base like K₂CO₃ (2.0 equiv).
-
Evacuate and backfill the vial with an inert gas (e.g., Argon).
-
Add the aldehyde (1.5 equiv) and a high-boiling solvent like DMAc (dimethylacetamide).
-
Seal the vial and heat the mixture at an elevated temperature (e.g., 130 °C) for 12-24 hours.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, then dry the organic layer over Na₂SO₄.
-
Concentrate the solution and purify the crude product by column chromatography.
Part 4: Performance Benchmark and Comparative Analysis
The choice of synthetic method depends heavily on the specific requirements of the project. The tables below summarize the key performance indicators and qualitative features of each methodology to aid in this decision-making process.
Table 1: Quantitative Performance Metrics
| Method | Typical Yield (%) | Reaction Time | Temperature (°C) | Catalyst/Reagent Loading | Key Starting Materials |
| Friedel-Crafts Acylation | 60-90%[6] | 2-6 h | 80-100 | >100 mol% (Lewis Acid) | Arene, Acyl Chloride/Acid |
| Suzuki-Miyaura Coupling | 85-98%[5] | 0.25-1 h | Room Temp | 1 mol% (Pd Catalyst) | Acyl Chloride, Arylboronic Acid |
| Acyl Sonogashira + Red. | 70-90% (overall) | 0.5 h (coupling) + 2-8 h (red.) | 120 (MW) / RT | 1-2 mol% (Pd/Cu) + 5-10 wt% (Pd/C) | Acyl Chloride, Alkyne |
| C-H Activation | 70-95%[17] | 12-24 h | 130 | 10 mol% (Pd Catalyst) | Aldehyde, Aryl Halide |
Table 2: Qualitative Feature Comparison
| Feature | Friedel-Crafts Acylation | Suzuki-Miyaura Coupling | Acyl Sonogashira + Red. | C-H Activation |
| Functional Group Tolerance | Poor | Excellent | Good | Good |
| Scalability | Challenging due to waste | Excellent | Good, but two steps | Moderate, catalyst cost |
| Reagent/Catalyst Cost | Low (reagents), High (waste) | High (Pd catalyst) | High (Pd/Cu catalysts) | High (Pd catalyst, ligand) |
| Key Advantages | Inexpensive starting materials | Mild conditions, high yield, fast | Modular, access to alkynes | High atom economy, novel |
| Key Disadvantages | Harsh conditions, poor FG tolerance, stoichiometric waste | Cost of catalyst & boronic acids | Two separate reactions | Long reaction times, high temp |
Green Chemistry & Sustainability Assessment
In modern drug development, the environmental impact of a synthetic route is a critical consideration.[19] We can evaluate these methods using established green chemistry metrics.[20][21]
-
Atom Economy (AE): Measures how many atoms from the reactants are incorporated into the final product. C-H activation is theoretically the most atom-economical as it avoids pre-functionalized reagents. Friedel-Crafts suffers from the inclusion of the stoichiometric Lewis acid in the calculation.
-
E-Factor (Environmental Factor): Calculates the total mass of waste produced per mass of product. The Friedel-Crafts reaction has a notoriously high E-factor due to the large quantity of acidic, inorganic waste generated during workup. Catalytic methods like Suzuki and C-H activation have significantly lower E-factors.
Table 3: Green Chemistry Metrics Comparison
| Method | Atom Economy | E-Factor | Key Sustainability Insight |
| Friedel-Crafts Acylation | Poor | Very High | Generates significant stoichiometric inorganic waste. |
| Suzuki-Miyaura Coupling | Good | Low | Highly efficient, but relies on pre-functionalized (and often separately prepared) boronic acids. |
| Acyl Sonogashira + Red. | Moderate | Moderate | A two-step process inherently lowers overall mass efficiency compared to a one-step catalytic route. |
| C-H Activation | Excellent | Very Low | Most atom-economical in principle, avoiding waste from preparing organometallic reagents. |
Conclusion and Recommendations
There is no single "best" method for the synthesis of all diaryl ethanones. The optimal choice is context-dependent.
-
For rapid, small-scale synthesis in a discovery setting where functional group tolerance and yield are paramount, the Suzuki-Miyaura Coupling is often the superior choice. Its mild conditions, reliability, and speed are ideal for generating diverse libraries of compounds.[5]
-
The Friedel-Crafts Acylation , particularly greener variants, may be considered for simple, robust substrates where cost is the primary driver, and downstream process development can address waste management.[6]
-
The Acyl Sonogashira/Reduction sequence offers a strategic advantage when the corresponding α,β-alkynyl ketone is also a target or when a modular approach is beneficial for diversification.
-
C-H Activation represents the future of efficient synthesis. For long-term process development and projects where minimizing steps and waste is the ultimate goal, this methodology, despite its current challenges of high catalyst loading and temperature, holds the most promise for a sustainable and elegant solution.[17]
As Senior Application Scientists, we recommend a thorough evaluation of project goals against the benchmarks presented here. For cutting-edge drug development, a focus on modern catalytic methods will almost invariably provide a more flexible, efficient, and sustainable path to your target diaryl ethanone structures.
References
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-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. Available at: [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-(3,4-Difluorophenyl)-1-(2-fluorophenyl)ethanone
For researchers and professionals in the pharmaceutical and chemical industries, the synthesis and handling of novel compounds are routine. However, the cradle-to-grave responsibility for these chemicals extends beyond their use in the laboratory. Proper disposal is a critical component of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the safe disposal of 2-(3,4-Difluorophenyl)-1-(2-fluorophenyl)ethanone, a halogenated aromatic ketone, ensuring compliance with regulatory standards and promoting a culture of safety.
Understanding the Hazard Profile
Before any disposal procedure can be initiated, a thorough understanding of the hazards associated with this compound is paramount. According to its Safety Data Sheet (SDS), this compound presents the following hazards:
-
Acute Toxicity: Harmful if swallowed.[1]
-
Skin Irritation: Causes skin irritation.[1]
-
Eye Irritation: Causes serious eye irritation.[1]
-
Respiratory Irritation: May cause respiratory irritation.[1]
The presence of multiple fluorine atoms on the aromatic rings contributes to the chemical stability of the molecule, which in turn informs the appropriate disposal methodology. Halogenated organic compounds are known for their persistence and require specific disposal methods to ensure their complete destruction.[2][3]
Table 1: Hazard Identification and Classification
| Hazard Classification | GHS Hazard Statement | Signal Word | Pictogram |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | Warning | GHS07 |
| Skin Irritation (Category 2) | H315: Causes skin irritation | Warning | GHS07 |
| Eye Irritation (Category 2) | H319: Causes serious eye irritation | Warning | GHS07 |
| Specific target organ toxicity — Single exposure (Category 3), Respiratory system | H335: May cause respiratory irritation | Warning | GHS07 |
Regulatory Framework: Hazardous Waste Classification
Under the Resource Conservation and Recovery Act (RCRA) administered by the U.S. Environmental Protection Agency (EPA), a chemical waste is considered hazardous if it is specifically listed or if it exhibits certain characteristics (ignitability, corrosivity, reactivity, or toxicity).[4]
This compound is not a specifically listed hazardous waste. However, due to its toxicological profile ("harmful if swallowed"), it may be classified as a "characteristic" hazardous waste. Furthermore, as a halogenated organic compound, it falls under a category of chemicals that are closely regulated.[5]
While a specific waste code is not assigned to this compound, it is prudent to manage it as a hazardous waste. Depending on the solvent used to dissolve or clean up residues of this compound, the resulting waste mixture may carry additional EPA hazardous waste codes, such as:
-
F002: The following spent halogenated solvents: tetrachloroethylene, trichloroethylene, methylene chloride, 1,1,1-trichloroethane, carbon tetrachloride, and chlorinated fluorocarbons; all spent solvent mixtures/blends containing, before use, a total of ten percent or more (by volume) of one or more of the above halogenated solvents or those solvents listed in F001, F004, and F005; and still bottoms from the recovery of these spent solvents and spent solvent mixtures.
-
F005: The following spent non-halogenated solvents: toluene, methyl ethyl ketone, carbon disulfide, isobutanol, pyridine, benzene, 2-ethoxyethanol, and 2-nitropropane; all spent solvent mixtures/blends containing, before use, a total of ten percent or more (by volume) of one or more of the above non-halogenated solvents or those solvents listed in F001, F002, or F004; and still bottoms from the recovery of these spent solvents and spent solvent mixtures.[6]
In the European Union, this waste would likely be classified under the European Waste Catalogue (EWC) with codes such as 07 01 03* (organic halogenated solvents, washing liquids and mother liquors) or 07 05 03* (organic halogenated solvents, washing liquids and mother liquors) from the manufacture, formulation, supply and use (MFSU) of basic organic chemicals or pharmaceuticals, respectively.[7][8]
On-Site Waste Management and Accumulation
Proper management of the waste stream from the point of generation to its final disposal is crucial for laboratory safety and regulatory compliance.
Personal Protective Equipment (PPE)
Given the hazardous nature of this compound, appropriate PPE must be worn at all times when handling the compound and its waste. This includes:
-
Eye Protection: Chemical safety goggles and a face shield.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile, neoprene).
-
Body Protection: A lab coat, and in cases of potential splashing, a chemical-resistant apron.
-
Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood. If aerosolization is possible, a respirator may be necessary.
Waste Segregation and Containerization
Proper segregation of chemical waste is fundamental to preventing dangerous reactions and ensuring proper disposal.
-
Waste Stream: this compound waste should be collected in a dedicated container for halogenated organic waste.[9] Do not mix with non-halogenated organic waste, aqueous waste, or other incompatible chemicals.[10]
-
Container Selection: Use a chemically compatible container, preferably a high-density polyethylene (HDPE) or glass bottle with a secure, tight-fitting cap. The container must be in good condition, with no leaks or cracks.
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste" and should include the full chemical name: "this compound" and an indication of its hazards (e.g., "Toxic," "Irritant").[1] The date of initial waste accumulation must also be clearly marked on the label.
Accumulation in a Satellite Accumulation Area (SAA)
Laboratories are permitted to accumulate hazardous waste at or near the point of generation in a designated Satellite Accumulation Area (SAA).
-
Location: The SAA should be in a well-ventilated area, away from sources of ignition and incompatible materials.
-
Volume Limits: A maximum of 55 gallons of hazardous waste may be accumulated in an SAA. For acutely hazardous wastes (P-listed), the limit is one quart.[11]
-
Container Management: Waste containers in the SAA must be kept closed at all times except when adding waste.[11] They should be stored in secondary containment to prevent spills from reaching the environment.
Disposal Workflow: A Step-by-Step Protocol
The following workflow outlines the decision-making process and procedural steps for the proper disposal of this compound.
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Navigating the Safe Handling of 2-(3,4-Difluorophenyl)-1-(2-fluorophenyl)ethanone: A Comprehensive Guide
For Immediate Reference: A Guide to the Safe Handling, Storage, and Disposal of 2-(3,4-Difluorophenyl)-1-(2-fluorophenyl)ethanone for research and development professionals. This document provides critical safety and operational protocols to mitigate risks and ensure regulatory compliance when working with this fluorinated ketone.
Understanding the Hazard Landscape
This compound (CAS No. 1519952-50-1) is a compound that requires careful handling due to its specific hazard profile. According to available Safety Data Sheets (SDS), this chemical is classified as:
-
Harmful if swallowed (Acute Toxicity, Oral)[1]
-
Causes skin irritation [1]
-
Causes serious eye irritation [1]
-
May cause respiratory irritation [1]
The globally harmonized system (GHS) pictogram associated with these hazards is the GHS07 exclamation mark, indicating that the substance can cause less severe health effects. Understanding these hazards is the foundational step in implementing appropriate safety measures.
Chemical and Physical Properties
A summary of the known physical and chemical properties is provided below. This information is crucial for anticipating the compound's behavior under various laboratory conditions.
| Property | Value | Source(s) |
| CAS Number | 1519952-50-1 | [1][2] |
| Molecular Formula | C₁₄H₉F₃O | [2] |
| Molecular Weight | 250.22 g/mol | |
| Physical Form | White to Yellow Solid | |
| Storage Temperature | 2-8 °C |
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and consistent use of appropriate Personal Protective Equipment are non-negotiable when handling this compound. The following table outlines the minimum required PPE.
| Body Part | Required PPE | Rationale and Best Practices |
| Hands | Butyl rubber or Natural latex gloves . Nitrile gloves may offer some protection but consult manufacturer-specific chemical resistance data. | Ketones can degrade many common glove materials. Butyl and natural rubber generally offer good resistance to ketones. Always inspect gloves for any signs of degradation or perforation before use. |
| Eyes/Face | Chemical splash goggles conforming to ANSI Z87.1 or EN 166 standards. A face shield should be worn over goggles when there is a significant risk of splashing. | The compound is a serious eye irritant. Goggles provide a seal around the eyes, and a face shield offers an additional layer of protection for the entire face. |
| Body | Laboratory coat . Consider a chemical-resistant apron for larger quantities or when splashing is likely. | A lab coat protects skin and personal clothing from accidental spills. |
| Respiratory | Use in a certified chemical fume hood . If not feasible, a NIOSH-approved respirator with organic vapor (OV) cartridges is required. | The compound may cause respiratory irritation. A fume hood is the primary engineering control. If a respirator is necessary, an OV cartridge will adsorb the ketone vapors. Ensure a proper fit test and cartridge change schedule are in place.[3][4][5][6] |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound at every stage is essential for maintaining a safe laboratory environment.
Receiving and Storage
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents[1].
-
The recommended storage temperature is between 2-8°C.
-
Ensure the storage container is tightly sealed.
Handling and Use
The following workflow diagram illustrates the key steps for the safe handling of this compound.
Caption: Workflow for handling this compound.
Step-by-Step Handling Protocol:
-
Pre-Operational Check : Before handling, review the Safety Data Sheet (SDS) and ensure all necessary PPE is available and in good condition.
-
Engineering Controls : All manipulations of the solid or its solutions must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.
-
Weighing and Transfer : When weighing the solid, use a balance inside the fume hood or in a ventilated enclosure. Use appropriate tools (spatulas, etc.) to avoid generating dust.
-
Post-Handling : After use, thoroughly clean the work area. Decontaminate any equipment that has come into contact with the chemical. Wash hands thoroughly with soap and water.
Disposal Plan: Ensuring Environmental and Regulatory Compliance
As a halogenated organic compound, this compound and any materials contaminated with it must be treated as hazardous waste.
-
Waste Segregation : Do not mix halogenated organic waste with non-halogenated waste streams. This is crucial for proper disposal and cost management.
-
Containerization : Collect all waste (excess solid, contaminated consumables like gloves and wipes, and solutions) in a designated, leak-proof, and clearly labeled hazardous waste container. The label must include "Hazardous Waste" and the full chemical name.
-
Disposal : Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. Under no circumstances should this chemical be disposed of down the drain or in regular trash.
Emergency Procedures: Preparedness is Key
Accidents can happen, and a clear, well-rehearsed emergency plan is critical.
| Emergency Situation | Immediate Action Protocol |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while flushing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with a gentle but steady stream of water for at least 15 minutes, holding the eyelids open. It is critical to get to an eyewash station without delay. Seek immediate medical attention. |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention. |
| Spill | Small Spill : Wearing appropriate PPE, absorb the spill with an inert, non-combustible material (e.g., vermiculite, sand). Collect the absorbed material into a sealed container for hazardous waste disposal. Large Spill : Evacuate the area immediately. Alert others and contact your institution's emergency response team. |
By adhering to these protocols, researchers can confidently and safely handle this compound, ensuring personal safety and environmental responsibility.
References
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
